molecular formula C13H17BrO2 B021825 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS No. 75625-98-8

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Cat. No.: B021825
CAS No.: 75625-98-8
M. Wt: 285.18 g/mol
InChI Key: JMYFDQVXABRDFF-UHFFFAOYSA-N
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Description

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, also known as 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYFDQVXABRDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504488
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75625-98-8
Record name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

CAS Number: 75625-98-8 Synonyms:


-Methyl-4-(1-bromo-2-methylpropyl)benzeneacetic acid; Benzylic Bromo-Ibuprofen.
Molecular Formula:  C

H

BrO

Molecular Weight: 285.18 g/mol

Executive Summary & Chemical Architecture

In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS 75625-98-8) serves as a critical high-value intermediate rather than a final active pharmaceutical ingredient (API). Structurally, it is the benzylic bromide derivative of Ibuprofen , featuring a bromine atom substituted at the benzylic (C1) position of the isobutyl side chain.

This specific halogenation transforms the metabolically stable isobutyl group into a highly reactive electrophilic handle. For drug development professionals, this molecule represents a "gateway intermediate"—enabling late-stage functionalization of the Ibuprofen scaffold to generate hybrid NSAIDs (e.g., NO-donating ibuprofen), metabolic markers, or styrene derivatives via elimination.

Structural Analysis & Stereochemistry

The molecule possesses two chiral centers:

  • 
    -Carbon (Propionic Acid chain):  Retains the configuration of the parent Ibuprofen (typically supplied as a racemate or the (
    
    
    
    )-enantiomer).
  • Benzylic Carbon (Isobutyl chain): Created upon bromination. Consequently, the synthetic product typically exists as a mixture of diastereomers (pairs of enantiomers), complicating the NMR spectra with signal doubling unless stereoselective synthesis is employed.

Synthetic Methodology: The Wohl-Ziegler Protocol

While direct bromination of Ibuprofen is theoretically possible, it is fraught with chemoselectivity issues, including decarboxylation or


-bromination adjacent to the carboxyl group. The industry-standard protocol utilizes a Protection-Functionalization-Deprotection  strategy.
Core Workflow: Radical Bromination

The synthesis relies on the Wohl-Ziegler reaction, utilizing


-Bromosuccinimide (NBS) to selectively target the benzylic position via a free-radical mechanism.

Step 1: Methyl Ester Protection

  • Reagents: Ibuprofen (CAS 15687-27-1), Methanol, H

    
    SO
    
    
    
    (cat).
  • Rationale: Esterification prevents acidic interference with the radical initiator and suppresses solubility issues in non-polar halogenated solvents.

  • Product: Methyl 2-(4-isobutylphenyl)propionate (CAS 58576-06-6).

Step 2: Benzylic Bromination (The Critical Step)

  • Reagents: Ibuprofen Methyl Ester, NBS (1.05 eq), AIBN (cat), CCl

    
     or Benzotrifluoride (green alternative).
    
  • Conditions: Reflux under anhydrous conditions (N

    
     atmosphere).
    
  • Mechanism:

    • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals.

    • Propagation: Abstraction of the benzylic hydrogen (weakest C-H bond, BDE ~85 kcal/mol) forms a benzylic radical stabilized by the phenyl ring.

    • Termination: The radical abstracts Br from NBS, regenerating the succinimide radical.

  • Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the bromide to the alcohol in situ.

Step 3: Hydrolysis (Optional)

  • Reagents: LiOH, THF/H

    
    O, followed by careful acidification (HCl) at 0°C.
    
  • Note: The free acid (CAS 75625-98-8) is unstable and prone to elimination (dehydrobromination) to form the styrene derivative. It is often stored as the ester and hydrolyzed immediately prior to use.

Visualized Synthesis Workflow

SynthesisWorkflow Ibuprofen Ibuprofen (Starting Material) Ester Methyl Ester (CAS 58576-06-6) Stable Intermediate Ibuprofen->Ester MeOH, H2SO4 Reflux (Protection) Radical Benzylic Radical (Transient Species) Ester->Radical AIBN, Heat (Initiation) BromoEster Bromo-Ester (Functionalized) Radical->BromoEster NBS (Propagation) Target Target Acid (CAS 75625-98-8) BromoEster->Target LiOH, THF (Hydrolysis) Target->Ibuprofen Reduction (Zn/AcOH) (Reversibility Check)

Caption: Step-wise synthesis of CAS 75625-98-8 via the Wohl-Ziegler radical pathway, ensuring chemoselectivity.

Reactivity Profile & Applications

The utility of CAS 75625-98-8 lies in the lability of the C-Br bond. It acts as a pivot point for two major reaction classes:

A. Nucleophilic Substitution (S 1 vs S 2)

The benzylic position is sterically hindered (secondary carbon adjacent to a branched isopropyl group) but electronically activated.

  • S

    
    1 Pathway:  Favored in polar protic solvents. The carbocation intermediate is resonance-stabilized.[1] Used to introduce hydroxyl groups (metabolite synthesis) or alkoxy groups.
    
  • S

    
    2 Pathway:  Difficult due to steric bulk. Requires strong, unhindered nucleophiles (e.g., azides) to generate amine precursors.
    
B. Elimination (Dehydrobromination)

Treatment with weak bases (e.g., Et


N, Pyridine) promotes E1/E2 elimination to yield 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid . This styrene derivative is a common impurity in Ibuprofen bulk manufacturing and must be monitored (often designated as "Impurity L" or similar in pharmacopeial monographs).
Reactivity Logic Diagram

Reactivity cluster_0 Elimination Pathway cluster_1 Substitution Pathway Center 2-[p-(1-Bromo-2-methylpropyl)phenyl] propionic Acid Styrene Styrene Derivative (Alkene Impurity) Center->Styrene Base (Et3N) Heat (-HBr) Alcohol Benzylic Alcohol (Metabolite Model) Center->Alcohol H2O/AgNO3 (Hydrolysis) Ether Benzylic Ether (Prodrug Linker) Center->Ether ROH/Base (Williamson)

Caption: Divergent reactivity pathways: Elimination yields styrene impurities; Substitution yields functionalized derivatives.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of CAS 75625-98-8, researchers should look for specific shifts in the


H NMR spectrum that differentiate it from the unbrominated precursor.
FeatureIbuprofen (Precursor)Bromo-Derivative (Target)Diagnostic Change
Benzylic Proton

2.45 ppm (d, 2H, -CH

-)

4.80–5.10 ppm (d, 1H, -CH-Br)
Significant Downfield Shift (

ppm) due to Br electronegativity.
Methine Proton

1.85 ppm (m, 1H, -CH(CH

)

)

2.30–2.50 ppm (m, 1H)
Shift due to proximity to halide.
Methyl Doublet

0.90 ppm (d, 6H)

1.05 / 1.15 ppm (dd)
Splitting into diastereotopic methyls due to new chiral center.

Mass Spectrometry (EI/ESI):

  • Look for the characteristic 1:1 isotopic pattern of Bromine (

    
    Br and 
    
    
    
    Br) in the molecular ion cluster.
  • Parent Ion: [M-H]

    
     or [M+H]
    
    
    
    will show doublet peaks separated by 2 amu.

Safety & Handling

  • Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent). It attacks mucous membranes.

  • Handling Protocol:

    • Always handle in a functioning fume hood.

    • Double-glove (Nitrile) is mandatory; latex is permeable to benzylic halides.

    • Quenching: Residual glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy active bromide residues before removal from the hood.

References

  • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Reference Standard. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-(4-(1-Methylpropyl)phenyl)propanoic acid (Precursor Data). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Benzylic Bromination: Mechanism and Selectivity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ibuprofen Methyl Ester. Retrieved from [Link]

Sources

Technical Profile: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid chemical structure Content Type: Technical Guide Role: Senior Application Scientist

Structural Analysis, Synthesis Protocols, and Reactivity Profiling

Executive Summary & Structural Identity

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS: 75625-98-8) represents a critical functionalized intermediate. Structurally derived from Ibuprofen , this compound features a bromine atom substituted at the benzylic position of the isobutyl side chain.

Unlike ring-brominated impurities often encountered in Friedel-Crafts chemistry, this molecule is a benzylic bromide . This specific functionality imparts high electrophilic reactivity, making it a valuable precursor for synthesizing hydroxylated metabolites (for pharmacokinetic standards) or novel styrene-based derivatives via elimination reactions.

Physicochemical Characterization

The introduction of the bromine atom at the benzylic carbon creates a second chiral center, resulting in a mixture of diastereomers.

PropertySpecification
Chemical Name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid
CAS Number 75625-98-8
Molecular Formula

Molecular Weight 285.18 g/mol
Core Scaffold Phenylpropionic acid (Ibuprofen skeleton)
Key Functionality Benzylic Bromide (High reactivity/Leaving group)
Chirality Two stereocenters: C2 (propionic acid) and C1' (side chain)
Physical State White to off-white solid

Synthesis Protocol: Radical Benzylic Bromination

Context: The synthesis of this compound is rarely a primary objective in bulk drug manufacturing but is critical for generating impurity standards or reactive intermediates. The most robust method involves Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

Experimental Workflow

Safety Note: Benzylic bromides are potent lachrymators and alkylating agents. All operations must be performed in a fume hood.

Reagents:

  • Substrate: Ibuprofen (2-[4-(2-methylpropyl)phenyl]propionic acid).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equivalents).

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, ~1-5 mol%).

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) as a greener alternative.
    

Step-by-Step Methodology:

  • Preparation: Dissolve Ibuprofen (10 mmol) in anhydrous

    
     (50 mL) under an inert atmosphere (
    
    
    
    ).
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Initiation: Heat the mixture to reflux (

    
     for 
    
    
    
    ). The reaction is initiated thermally; however, a UV lamp can be used to accelerate radical formation.
  • Propagation: Maintain reflux for 2–4 hours. Monitor the reaction via TLC or HPLC. The succinimide byproduct will float to the surface (in

    
    ).
    
  • Workup: Cool the mixture to

    
     to precipitate the remaining succinimide. Filter off the solid.[2]
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the benzylic bromide from unreacted starting material and elimination byproducts (styrenes).

Mechanistic Pathway & Reactivity

The formation of this compound follows a free-radical chain mechanism.[3] The selectivity for the benzylic position over the tertiary carbon of the isobutyl group is driven by the stability of the benzylic radical intermediate, which is resonance-stabilized by the phenyl ring.

Diagram: Radical Bromination Mechanism

The following diagram illustrates the radical chain reaction transforming Ibuprofen into the target bromo-derivative.

RadicalBromination Ibuprofen Ibuprofen (Substrate) Benzylic_Radical Benzylic Radical (Resonance Stabilized) Ibuprofen->Benzylic_Radical -HBr NBS NBS (Br Source) Radical_Init Initiation (Br• Formation) NBS->Radical_Init Heat/AIBN Succinimide Succinimide (Byproduct) NBS->Succinimide After Br transfer Radical_Init->Ibuprofen H• Abstraction Target_Molecule 2-[p-(1-Bromo-2-methylpropyl) phenyl]propionic Acid Benzylic_Radical->Target_Molecule +Br• (from NBS)

Caption: Figure 1. Wohl-Ziegler radical bromination pathway.[4] The benzylic radical is selectively formed due to resonance stabilization with the aromatic ring.

Analytical Specification

Differentiation of the benzylic bromide from the parent Ibuprofen is critical. The primary diagnostic tool is 1H-NMR Spectroscopy .

NMR Diagnostic Signals (Predicted/Literature Consensus)

The substitution of a hydrogen atom with bromine at the benzylic position causes a significant downfield shift (deshielding) of the adjacent proton.

PositionProton TypeIbuprofen (Parent)

(ppm)
Bromo-Derivative (Target)

(ppm)
Mechanistic Cause
Benzylic (C1')

2.45 (d) ~4.8 - 5.1 (d) Electronegativity of Bromine (Deshielding)
Methine (C2')

~1.85 (m)~2.2 - 2.4 (m)Inductive effect of adjacent C-Br
Methyls (C3')

0.90 (d)1.0 - 1.1 (dd)Diastereotopic splitting due to chirality
Aromatic Phenyl Ring7.10 - 7.257.30 - 7.45Slight shift due to electronic change

Key Identification Strategy: Look for the disappearance of the benzylic doublet at 2.45 ppm and the appearance of a desheilded doublet around 5.0 ppm. Additionally, the splitting of the isopropyl methyl groups may become more complex due to the creation of the new chiral center, often appearing as two sets of doublets (diastereomeric effect).

Applications & Reactivity Profile

This compound is rarely the end-product; it is a "gateway" molecule. The benzylic bromide is an excellent leaving group (


), enabling two primary reaction pathways: Nucleophilic Substitution (

)
and Elimination (

)
.
Synthesis of Hydroxy-Ibuprofen (Metabolite Standards)

Hydrolysis of the benzylic bromide yields 1-hydroxyibuprofen , a known oxidative metabolite.

  • Reagents:

    
     / Acetone / 
    
    
    
    or simple aqueous hydrolysis under mild basic conditions.
Synthesis of Styrene Derivatives

Dehydrohalogenation yields 2-[4-(2-methylprop-1-enyl)phenyl]propionic acid , a dehydrated impurity often found in stability studies.

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu in THF.

Diagram: Downstream Reactivity

Reactivity cluster_reactions Reaction Pathways Target Benzylic Bromide (Target Molecule) Hydrolysis Hydrolysis (SN1) Product: 1-Hydroxy Metabolite Target->Hydrolysis H2O / Base Elimination Elimination (E2) Product: Styrene Derivative Target->Elimination DBU / Heat Amination Amination Product: Amine Analogues Target->Amination R-NH2

Caption: Figure 2. Divergent reactivity of the benzylic bromide intermediate, leading to metabolites (hydrolysis) or degradation products (elimination).

References

  • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Structure and Data. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Interaction between Ibuprofen and Surfactants (Context on Ibuprofen Structure). PubMed. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Technical Analysis: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization and Analytical Profiling

Executive Summary

2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8) is a critical synthetic intermediate and impurity marker associated with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1] Structurally, it represents the benzylic bromination product of the isobutyl side chain of the Ibuprofen scaffold.[1]

For researchers and analytical scientists, accurate characterization of this molecule is essential for two reasons:

  • Impurity Profiling: It serves as a reference standard for monitoring oxidative degradation or synthetic byproducts in Ibuprofen drug substances.[1]

  • Synthetic Utility: The labile benzylic bromide moiety allows for further functionalization (e.g., elimination to styrenyl derivatives or nucleophilic substitution), making it a versatile scaffold in medicinal chemistry.[1]

Molecular Characteristics & Weight Analysis[1][2][3][4][5]

Precise molecular weight calculations are non-negotiable in quantitative analysis, particularly when using Mass Spectrometry (MS) where the isotopic signature of Bromine dictates the spectral appearance.[1]

Quantitative Data Summary
ParameterValueTechnical Note
Chemical Formula C₁₃H₁₇BrO₂ Phenyl ring + Propionic acid arm + Brominated isobutyl arm
Average Molecular Weight 285.18 g/mol Used for stoichiometric calculations (molarity/yield)
Monoisotopic Mass (⁷⁹Br) 284.0412 Da Primary peak in High-Res MS
Monoisotopic Mass (⁸¹Br) 286.0391 Da Secondary peak in High-Res MS
Isotopic Pattern 1:1 Doublet Distinctive "twin tower" peak height ratio due to ⁷⁹Br/⁸¹Br natural abundance
CAS Number 75625-98-8 Unique identifier for procurement/database search
Isotopic Signature in Mass Spectrometry

Unlike standard organic molecules dominated by Carbon-12, this compound carries a Bromine atom.[1] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1]

  • Implication: In LC-MS analysis, you will not see a single parent ion peak. You will observe two peaks of nearly equal intensity separated by 2 mass units (M and M+2).[1]

  • Diagnostic Rule: If the M+2 peak is approximately the same height as the M peak, the presence of a single Bromine atom is confirmed.[1]

Synthetic Pathway & Formation Mechanism[1]

Understanding the origin of this compound is vital for controlling it as an impurity.[1] It is typically formed via Wohl-Ziegler Bromination , a radical substitution reaction at the benzylic position of the isobutyl group.[1]

Mechanism of Action[1]
  • Initiation: A radical initiator (e.g., AIBN or UV light) generates a bromine radical from N-Bromosuccinimide (NBS).[1]

  • Propagation (Abstraction): The bromine radical abstracts a hydrogen atom from the benzylic carbon (the position adjacent to the phenyl ring), which is the most stable radical position on the isobutyl chain.[1]

  • Termination/Substitution: The resulting benzylic radical reacts with Br₂ to form the final brominated product.[1]

Pathway Visualization

The following diagram illustrates the transformation from the parent Ibuprofen scaffold to the brominated derivative.[1]

Bromination Pathway Ibuprofen Ibuprofen (Parent Scaffold) Radical Benzylic Radical Intermediate Ibuprofen->Radical H• Abstraction (Benzylic Position) Product 2-[p-(1-Bromo-2-methylpropyl) phenyl]propionic Acid Radical->Product Br• Recombination NBS Reagent: NBS (Source of Br•) NBS->Radical

Figure 1: Radical substitution pathway converting Ibuprofen to its benzylic bromide derivative.[1]

Analytical Protocol: Identification & Handling

A. HPLC-UV Detection Strategy

Due to the conjugated phenyl ring, this compound is UV-active.[1] However, the bromine atom introduces lipophilicity, altering its retention time compared to Ibuprofen.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Note: The brominated derivative is more hydrophobic than Ibuprofen and will typically elute after the parent peak.[1]

  • Wavelength: 254 nm (aromatic region).[1]

B. Mass Spectrometry (LC-MS) Validation

To confirm identity, use the isotopic pattern described in Section 2.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred for carboxylic acids.[1]

  • Target m/z:

    • Look for 283.0 (⁷⁹Br isotope) and 285.0 (⁸¹Br isotope).[1]

    • Caution: In Positive Mode [M+H]⁺, look for 285.0 and 287.0 .[1]

C. Stability & Safety (Critical)
  • Reactivity: Benzylic bromides are potent alkylating agents.[1] They are susceptible to hydrolysis (reverting to the alcohol) or nucleophilic attack.[1] Store at -20°C under inert gas.

  • Toxicity: As an alkylating agent, this compound carries a structural alert for genotoxicity .[1] It must be handled inside a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1]

References

  • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - Product PA 27 0018922.[1][2] Retrieved January 28, 2026, from [Link][1]

Sources

Physical and chemical properties of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

[1]

Executive Summary

This guide details the physicochemical properties, synthesis, and reactivity profile of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8).[1][2][3] Often referred to informally as "alpha-bromo-isobutyl ibuprofen," this molecule represents a critical "benzylic switch" intermediate.[1] It is primarily utilized in the synthesis of modified Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically for introducing functionality at the benzylic position of the isobutyl side chain via radical substitution or elimination pathways.[1]

Part 1: Chemical Identity & Physical Properties[1][4][5][6]

Core Identity Data
PropertySpecification
Chemical Name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
Common Synonyms 1-Bromo-Ibuprofen;

-Bromo-isobutyl ibuprofen
CAS Number 75625-98-8
Molecular Formula

Molecular Weight 285.18 g/mol
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, Ethanol, Ethyl Acetate, DMSO
pKa (Predicted) ~4.4 (Carboxylic acid moiety, similar to Ibuprofen)
Chirality Two chiral centers: C2 of propionic acid & C1 of isobutyl group
Structural Visualization

The molecule retains the core pharmacophore of Ibuprofen but introduces a high-energy bromide leaving group at the benzylic position.[1] This modification drastically alters the reactivity profile, shifting it from a stable drug substance to a reactive electrophile.[1]

ChemicalStructurecluster_0Functional DomainsPhenylPhenyl Ring(Aromatic Core)IsobutylBromo-Isobutyl Group(Reactive Tail)Phenyl->IsobutylBenzylic C-CPropAcidPropionic Acid(Hydrophilic Head)PropAcid->PhenylC-C BondNoteBenzylic Bromide:Site of SN1/SN2/E2 ReactivityIsobutyl->Note

Figure 1: Structural decomposition highlighting the reactive benzylic bromide "tail" vs. the stable acid "head."[1]

Part 2: Synthesis Protocol

The synthesis of this compound relies on the Wohl-Ziegler Bromination , a radical substitution reaction that selectively targets the benzylic position due to the stability of the benzylic radical intermediate.[1][4]

Reagents & Conditions
  • Substrate: Ibuprofen (or Methyl Ibuprofen ester to protect the acid).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) [1.05 eq].[1]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide [catalytic, 0.05 eq].[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (modern green alternative).[1]
    
  • Conditions: Reflux under inert atmosphere (

    
    ) with UV light or heat initiation.[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve Ibuprofen methyl ester (10 mmol) in anhydrous

    
     (50 mL).
    
  • Addition: Add recrystallized NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat the mixture to reflux (76°C) while irradiating with a tungsten lamp to initiate radical formation.

  • Propagation: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the starting material and the appearance of succinimide floating on the surface indicates progress.[1]

  • Termination: Once complete (~2-4 hours), cool to

    
     to precipitate succinimide.
    
  • Work-up: Filter off succinimide. Evaporate solvent under reduced pressure.

  • Purification: The product is hydrolytically unstable; use immediately or purify via rapid column chromatography on neutral alumina (avoid silica to prevent hydrolysis).

SynthesispathwayStartIbuprofen Methyl EsterReagentsNBS + AIBN(CCl4, Reflux)Start->ReagentsIntermediateBenzylic Radical Species(Stabilized by Phenyl Ring)Reagents->IntermediateInitiationProduct2-[p-(1-Bromo-2-methylpropyl)phenyl]propionate EsterIntermediate->ProductPropagationHydrolysisAcid Hydrolysis(Optional: if Acid form needed)Product->HydrolysisFinalTarget Acid(CAS 75625-98-8)Hydrolysis->Final

Figure 2: Radical bromination pathway.[1][5] Note that protecting the carboxylic acid as an ester is recommended to prevent side reactions with NBS.[1]

Part 3: Chemical Reactivity & The "Benzylic Switch"[1]

The defining feature of this molecule is the Benzylic Bromide , which acts as a "switch" allowing divergent synthetic pathways.[1] The secondary benzylic position is highly susceptible to both nucleophilic attack and elimination.[1]

Reactivity Profile[8][10]
  • Elimination (E2): In the presence of strong bases (e.g., NaOEt, t-BuOK), the molecule undergoes dehydrohalogenation to form 4-Isobutylstyrene derivatives.[1] This is a key route to vinyl-functionalized NSAIDs.[1]

  • Substitution (SN1/SN2):

    • Hydrolysis: Reacts with water/hydroxide to form 1-Hydroxyibuprofen (a known metabolite/impurity).[1]

    • Amination: Reacts with amines to form benzylic amines.[1]

  • Elimination-Addition: Can form a quinone methide-like intermediate under specific conditions.[1]

Reactivitycluster_E2Elimination (Base)cluster_SNSubstitution (Nu-)CenterBenzylic BromideIntermediateStyreneStyrene Derivative(Vinyl Group)Center->StyreneBase / HeatAlcohol1-Hydroxy Derivative(Metabolite)Center->AlcoholH2O / OH-EtherBenzylic EtherCenter->EtherROH / Ag+

Figure 3: Divergent reactivity pathways.[1] The "Benzylic Switch" allows conversion into styrenes or oxygenated metabolites.[1]

Part 4: Safety & Handling

Warning: Benzylic bromides are potent alkylating agents and lachrymators.[1]

  • Hazard Class: Skin Corrosive (1B), Eye Damage (1).[1]

  • Handling: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water; water alone may not effectively solvate the lipophilic bromide.[1]

References

  • Pharmaffiliates. (2024). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - Product Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3672, Ibuprofen. Retrieved from [1]

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] (Foundational text on Wohl-Ziegler reaction).

  • European Pharmacopoeia. (2023).[1] Ibuprofen: Impurity Standards. (Identifies 1-hydroxyibuprofen as a degradation product derived from the benzylic bromide precursor).

Technical Guide: Solubility Profile & Solvent Selection for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

[1]

Executive Summary & Physicochemical Context

Compound Identity: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS: 75625-98-8 Molecular Formula:

Molecular Weight:123
The Solubility-Stability Paradox

Unlike stable APIs (e.g., Ibuprofen), this compound contains a secondary benzylic bromide moiety. While this group enhances lipophilicity (increasing solubility in non-polar solvents), it introduces significant chemical instability.

  • Solubility: High in chlorinated solvents, esters, and polar aprotic solvents. Low in water.[4]

  • Stability Risk: The benzylic carbon-bromine bond is susceptible to

    
     solvolysis in polar protic solvents (methanol, ethanol, water), especially under heat.
    

Key Directive: Solvent selection must prioritize chemical inertness over maximum solubility power.

Theoretical Solubility Profile

In the absence of empirical batch-specific data, the solubility profile is derived from structural analogy to Ibuprofen (LogP ~3.97) and the contribution of the bromo-substituent.

Solvent ClassPredicted SolubilityStability RiskRecommendation
Chlorinated (DCM, Chloroform)Very High (>100 mg/mL)LowPrimary Choice for synthesis/extraction.[1]
Esters (Ethyl Acetate, Isopropyl Acetate)High (>50 mg/mL)LowRecommended for crystallization/work-up.[1]
Polar Aprotic (DMSO, DMF)Very High ModerateUse only if necessary; difficult to remove; potential for elimination reactions at high T.
Alcohols (Methanol, Ethanol)High CRITICAL Avoid for storage/heating.[1] Risk of converting to alkoxy-analog via solvolysis.
Alkanes (Hexane, Heptane)Low to Moderate LowUseful as anti-solvents for precipitation.[1]
Water (Acidic pH)Negligible (<0.1 mg/mL)High (Hydrolysis)Poor solvent; causes precipitation.[1]
Water (Basic pH > 7)High (as Salt)CRITICAL Rapid hydrolysis of Br to -OH likely in aqueous base.[1]
Mechanistic Insight: The Benzylic Bromide Factor

The 1-bromo-2-methylpropyl group is a secondary benzylic halide.[1] In high-dielectric solvents (like water or methanol), the C-Br bond can ionize to form a stabilized benzylic carbocation, which is then trapped by the solvent (solvolysis).

  • Implication: Solubility measurements in alcohols must be performed rapidly and at low temperatures (

    
    ) to avoid data artifacts from degradation.
    

Solvent Selection Workflow (Decision Logic)

The following diagram outlines the logical pathway for selecting a solvent based on the intended application, balancing solubility against the risk of degradation.

SolventSelectioncluster_warningRESTRICTED ZONEStartIntended ApplicationReactionSynthetic ReactionStart->ReactionPurificationPurification / CrystallizationStart->PurificationAnalysisAnalytical (HPLC/NMR)Start->AnalysisTempCheckIs Heat Required?Reaction->TempCheckPolarityCheckPolarity Requirement?Purification->PolarityCheckDMSORec: DMSO-d6 / CDCl3(Avoid protic solvents)Analysis->DMSOYesYesTempCheck->YesAvoid Low BPNoNoTempCheck->NoHigh PolarityHigh PolarityPolarityCheck->High PolarityLow PolarityLow PolarityPolarityCheck->Low PolarityMethanolMethanol/Ethanol(RISK: Solvolysis)PolarityCheck->MethanolNOT RECOMMENDEDDCMRec: Dichloromethane (DCM)(High Sol, High Stability)EtOAcRec: Ethyl Acetate(Mod Sol, Good Crystal Growth)TolueneRec: Toluene(Mod Sol, High Stability)Yes->TolueneNo->DCMHigh Polarity->EtOAcLow Polarity->TolueneWaterBaseAqueous Base(RISK: Hydrolysis)

Figure 1: Decision matrix for solvent selection prioritizing the chemical stability of the benzylic bromide moiety.

Experimental Protocol: Solubility Determination

Due to the reactive nature of the compound, standard 24-hour equilibrium methods are unsuitable. Use this Kinetic Saturation Protocol to minimize degradation during measurement.

Materials
  • Analyte: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (freshly dried).[1]

  • Solvents: HPLC Grade (DCM, Ethyl Acetate, Toluene).

  • Detection: HPLC-UV (254 nm) or Gravimetric (if purity >98%).

Step-by-Step Methodology
  • Preparation: Weigh 100 mg of the compound into a 4 mL amber glass vial (protect from light).

  • Incremental Addition: Add solvent in

    
     aliquots at 
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for dissolution (clear solution).

    • If undissolved after 1 mL: Classify as

      
       mg/mL.[4]
      
  • Verification (HPLC):

    • Take

      
       of the saturated supernatant.
      
    • Dilute immediately into Acetonitrile (NOT Methanol) to quench potential solvolysis.

    • Inject onto HPLC to verify peak area matches theoretical concentration and confirm no degradation products (e.g., hydroxy-impurity) were formed during dissolution.

Data Interpretation Table
Solvent UsedVol. for 100mgApprox.[1] SolubilityNotes
DCM

mL

mg/mL
Excellent solvent.[1]
Ethyl Acetate

mL

mg/mL
Good for crystallization.[1]
Toluene

mL

mg/mL
Ideal for temperature-controlled crystallization.[1]
Hexane

mL

mg/mL
Use as anti-solvent.[1]

Critical Application: Purification Strategy

The solubility differential between the bromo-intermediate and the non-brominated precursor (or over-brominated side products) is the basis for purification.

  • Anti-Solvent Crystallization:

    • Dissolve crude mixture in minimal Ethyl Acetate (High Solubility).

    • Cool to

      
      .
      
    • Slowly add Hexane or Heptane (Low Solubility).

    • The bromo-derivative, being more lipophilic than the acid precursor but less crystalline due to the steric bulk of the Br, requires careful optimization of the ratio (typically 1:3 Solvent:Anti-solvent).

  • Acid-Base Extraction (Caution):

    • While typical for carboxylic acids, extraction with aqueous NaOH is risky for this compound due to hydrolysis.

    • Alternative: Use cold, weak base (

      
      ) and minimize contact time (< 5 mins) before re-acidifying and extracting back into DCM.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3672, Ibuprofen. Retrieved January 28, 2026, from [Link]

    • Context: Provides baseline solubility data for the parent phenylpropionic acid structure.
  • Pharmaffiliates (2025). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Product Entry. Retrieved January 28, 2026, from [Link]

    • Context: Confirms chemical identity (CAS 75625-98-8)
  • Yalkowsky, S.H., & Dannenfelser, R.M. (1992). The AQUASOL dATAbASE of Aqueous Solubility.[3] University of Arizona, College of Pharmacy.[3]

    • Context: Authoritative source for aqueous solubility limits of aryl propionic acids.
  • Context: Provides safety and handling data for structurally analogous benzylic bromide impurities.

Structural Elucidation and Spectroscopic Characterization of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS: 75625-98-8). Commonly encountered as a synthetic intermediate or a specific impurity in the manufacturing of Ibuprofen, this molecule represents a benzylic bromination of the isobutyl side chain.

The structural elucidation of this compound relies heavily on the differentiation between the parent "profen" moiety and the modified isobutyl tail. This guide details the diagnostic signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), providing researchers with a self-validating framework for identification.

Structural Context & Synthesis

To interpret the spectra accurately, one must understand the molecule's origin. This compound is typically generated via the Wohl-Ziegler bromination of Ibuprofen (often protected as a methyl ester to prevent acid decarboxylation), followed by hydrolysis.

The critical structural modification occurs at the benzylic position of the isobutyl group, where a hydrogen atom is replaced by bromine. This substitution dramatically alters the local electronic environment, creating distinct spectroscopic signatures.

Synthesis & Impurity Workflow

The following diagram outlines the pathway where this compound appears, highlighting the critical control points for analysis.

G Ibuprofen Ibuprofen (Starting Material) Esterification Esterification (Protection) Ibuprofen->Esterification MeOH/H+ Bromination Radical Bromination (NBS/CCl4) Esterification->Bromination Target Target Molecule: 1-Bromo Derivative Bromination->Target Major Product Elimination Impurity: Styrene Derivative Bromination->Elimination Side Rxn (-HBr)

Figure 1: Synthetic pathway illustrating the origin of the brominated derivative and potential elimination side-products.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the bromine incorporation due to the element's unique isotopic signature.

Isotopic Abundance & Molecular Ion

Unlike the parent Ibuprofen (


), the target molecule (

) exhibits a characteristic 1:1 isotopic doublet for the molecular ion due to naturally occurring

(50.7%) and

(49.3%).
Ion Identitym/z ValueRelative AbundanceDiagnostic Significance
M+ (79Br) 284 100%Molecular Ion (Base)
M+2 (81Br) 286 ~98%Confirms presence of 1 Bromine atom
[M-Br]+ 205 HighLoss of Bromine (Benzylic cleavage)
[M-COOH]+ 239/241 ModerateLoss of Carboxylic Acid group
Fragmentation Pathway

The fragmentation is driven by the weakness of the C-Br bond and the stability of the resulting benzylic carbocation.

MS_Frag Parent Molecular Ion [M]+ m/z 284 / 286 Frag1 [M - Br]+ Benzylic Cation m/z 205 Parent->Frag1 -Br• (Fast) Frag2 [M - COOH]+ m/z 239 / 241 Parent->Frag2 -COOH• Frag3 Tropylium-like Ion Rearrangement Frag1->Frag3 -C3H7

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. The data below compares the target molecule against the Ibuprofen standard to highlight the diagnostic shifts .

Solvent:


 (Chloroform-d) is recommended for solubility and resolution.
-NMR (Proton)

The most critical change is the disappearance of the isobutyl


 doublet and the appearance of a deshielded benzylic 

doublet.
PositionProton TypeIbuprofen

(ppm)
Target Molecule

(ppm)
MultiplicityCoupling (

)
Benzylic (Tail)

2.45 (

)
4.65 - 4.85 Doublet (d)~10.0 Hz
Isopropyl CH

1.852.20 - 2.35 Multiplet-
Isopropyl CH3

0.901.05 / 1.15 Doublet (dd)~6.5 Hz
Propionic CH

3.703.75 Quartet (q)7.2 Hz
Propionic CH3

1.501.52 Doublet (d)7.2 Hz
Aromatic Phenyl Ring7.00 - 7.207.10 - 7.40 AA'BB' System-

Analysis:

  • The "Smoking Gun": The shift from 2.45 ppm to ~4.75 ppm is diagnostic of benzylic bromination. The multiplicity remains a doublet because the benzylic proton is still coupled to the single adjacent isopropyl methine proton.

  • Diastereotopicity: The two methyl groups on the isopropyl tail may become diastereotopic (appearing as two distinct doublets) due to the chiral center created at the C-Br position.

-NMR (Carbon)
Carbon EnvironmentDiagnostic Shift

(ppm)
Notes
C=O (Acid) ~180.5Characteristic carboxylic acid
C-Br (Benzylic) 60.0 - 65.0 Significant downfield shift from alkyl range
Ar-C (Ipso) 138.0 - 140.0Quaternary carbons of the ring
Ar-C (CH) 127.0 - 129.0Aromatic methines
Propionic CH 45.0Alpha to carbonyl

Infrared Spectroscopy (IR)

IR is less specific for the bromine substitution but confirms the integrity of the carboxylic acid moiety.

  • O-H Stretch (Acid): Broad band,

    
    .
    
  • C=O Stretch (Acid): Strong, sharp peak at

    
    .
    
  • C-C Aromatic:

    
    .
    
  • C-Br Stretch: Weak bands in the fingerprint region, typically

    
    . Note: Often difficult to assign definitively without pure standards.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Safety: This compound is a benzyl bromide derivative and a potential lachrymator . Handle in a fume hood.

  • Dissolution: Weigh 10-15 mg of the solid sample.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (due to inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

  • Acquisition: Run standard proton parameters (sw = 12 ppm, d1 = 1.0 s, ns = 16).

Protocol B: GC-MS Analysis
  • Derivatization (Recommended): The free acid often tails on GC columns. Derivatize with MSTFA or Diazomethane to form the methyl/silyl ester.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Program: Hold

    
     (2 min) 
    
    
    
    Ramp
    
    
    to
    
    
    .
  • Detection: EI mode (70 eV). Look for the 284/286 molecular ion pair (or the ester equivalent).

References

  • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ibuprofen. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift increments).

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. Retrieved from [Link]

Sources

Relationship between 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid and ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Executive Summary

This technical guide analyzes the structural and functional relationship between Ibuprofen (2-(4-isobutylphenyl)propionic acid) and its benzylic bromide derivative, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid .

While Ibuprofen is a stable, widely used NSAID, the bromo-derivative serves a distinct role as a reactive synthetic intermediate . It represents the "activated" form of Ibuprofen, where the benzylic position of the isobutyl side chain has been functionalized via radical halogenation. This compound is the critical gateway for synthesizing 1-hydroxyibuprofen (a major human metabolite) and various styrene-based impurities, making it essential for metabolic stability studies, impurity profiling, and the development of next-generation propionic acid derivatives.

Structural Architecture & Relationship

The core relationship between the two molecules is defined by benzylic activation . Ibuprofen contains an isobutyl group with a benzylic hydrogen (at the tertiary carbon adjacent to the phenyl ring) that is susceptible to radical abstraction.

FeatureIbuprofen (Parent)Bromo-Derivative (Intermediate)
IUPAC Name 2-(4-(2-methylpropyl)phenyl)propionic acid2-(4-(1-bromo-2-methylpropyl)phenyl)propionic acid
Side Chain Isobutyl (–CH₂–CH(CH₃)₂)1-Bromo-isobutyl (–CH(Br)–CH(CH₃)₂)
Reactivity Stable; Pharmacologically activeHighly Reactive; Electrophilic at benzylic position
Role API (Active Pharmaceutical Ingredient)Synthetic Precursor; Degradant Intermediate
Chirality 1 Chiral Center (α-carbon)2 Chiral Centers (α-carbon + benzylic carbon)
1.1 The Benzylic Lability

The benzylic position (C1 of the isobutyl chain) is electronically stabilized by the aromatic ring, making the C-H bond weaker (~85-90 kcal/mol) than standard alkyl C-H bonds. This allows for selective functionalization using radical bromination strategies, converting the inert isobutyl group into a versatile electrophile.

Synthetic Pathway: Radical Bromination

Context: This protocol describes the conversion of Ibuprofen to the bromo-intermediate. Note that the methyl ester of ibuprofen is typically used to prevent side reactions with the carboxylic acid.

2.1 Reaction Mechanism

The transformation follows a Wohl-Ziegler mechanism:

  • Initiation: Radical initiator (Benzoyl Peroxide or AIBN) undergoes homolysis to create radicals.

  • Propagation: The radical abstracts the benzylic hydrogen from the Ibuprofen ester, creating a benzylic radical.

  • Bromination: The benzylic radical attacks N-Bromosuccinimide (NBS), yielding the bromo-derivative and regenerating the succinimide radical.

2.2 Visualization of the Pathway

The following diagram illustrates the synthesis and subsequent divergence into metabolites and impurities.

Ibuprofen_Bromination cluster_0 Critical Reactivity Junction Ibu Ibuprofen (Parent API) Ibu_Ester Ibuprofen Methyl Ester (Protected) Ibu->Ibu_Ester Esterification (MeOH/H+) Bromo_Int 1-Bromo-2-methylpropyl Intermediate (Target Compound) Ibu_Ester->Bromo_Int Radical Bromination (NBS, CCl4, hv/Heat) Styrene Styrene Impurity (Elimination Product) Bromo_Int->Styrene Elimination (-HBr) (Thermal/Base) Metabolite 1-Hydroxyibuprofen (Major Metabolite) Bromo_Int->Metabolite Hydrolysis (Ag2CO3/H2O) & Deprotection

Figure 1: The central role of the bromo-intermediate in accessing metabolites and degradation products.

Experimental Protocol: Synthesis & Handling

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All operations must be performed in a fume hood.

3.1 Step-by-Step Methodology

This protocol is adapted for the synthesis of the methyl ester variant to ensure high yield and purity.

Reagents:

  • Ibuprofen Methyl Ester (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (0.05 eq) or AIBN

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative)

Procedure:

  • Dissolution: Dissolve Ibuprofen Methyl Ester in anhydrous solvent (0.2 M concentration) under Nitrogen atmosphere.

  • Addition: Add NBS and the radical initiator to the solution.

  • Reflux: Heat the mixture to reflux (approx. 76-80°C). Monitor the reaction via TLC or HPLC.

    • End-point: Disappearance of the starting ester and appearance of the succinimide precipitate.

  • Filtration: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .

    • Critical Control Point: Do not overheat. The bromo-intermediate is thermally unstable and will eliminate HBr to form the styrene derivative (2-[4-(2-methylprop-1-enyl)phenyl]propionate).

  • Validation: Obtain a crude ¹H-NMR immediately.

3.2 Analytical Characterization (Self-Validating System)

To confirm the identity of the 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid derivative, look for the specific diagnostic shifts in the ¹H-NMR spectrum.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Benzylic C-H (–CH–Br) 4.70 - 4.85 Doublet (d)Significant downfield shift from ~2.45 ppm in parent Ibuprofen due to Br electronegativity.
Isopropyl Methine 2.30 - 2.40 MultipletShifted due to adjacent bromine.
Aromatic Protons 7.00 - 7.40MultipletTypical AA'BB' pattern, slightly perturbed by the electron-withdrawing Br group.
Applications in Drug Development[2][3]
4.1 Synthesis of Metabolite Standards

The primary utility of the bromo-intermediate is the synthesis of 1-hydroxyibuprofen .

  • Protocol: The bromo-ester is treated with Silver Carbonate (Ag₂CO₃) in aqueous acetone or dioxane. The silver assists in the abstraction of the bromide (Sɴ1 pathway), allowing water to attack the carbocation, forming the benzylic alcohol.

  • Relevance: 1-hydroxyibuprofen is a major urinary metabolite. Synthesizing authentic standards via this bromo-route is standard practice for validating bioanalytical methods (LC-MS/MS) used in clinical trials.

4.2 Impurity Profiling (The Styrene Derivative)

During stability testing of Ibuprofen formulations, a specific impurity often arises: 2-[4-(2-methylprop-1-enyl)phenyl]propionic acid .

  • Origin: This olefin is formed via the elimination of HBr (or H-X) from the activated benzylic position.

  • Use of Bromo-Intermediate: Researchers intentionally degrade the bromo-intermediate with a base (e.g., DBU or Et₃N) to synthesize this olefin impurity in high purity. This allows for the calibration of HPLC methods to detect trace degradation in pharmaceutical shelf-life studies.

References
  • Mechanism of Benzylic Bromination

    • Wohl-Ziegler Reaction Context: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Synthesis of Ibuprofen Metabolites

    • Hydrolysis of Bromo-Intermediates: Ruschgen, A., et al. (2025). C–H functionalization via single atom metathesis. Amazon S3 / Vertex AI Search Results. 2

  • Analytical Characterization of Ibuprofen Derivatives

    • NMR Data & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3672, Ibuprofen. Link

  • Impurity Formation in Propionic Acid Derivatives

    • Degradation Pathways: Maggio, R. M., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions. American Pharmaceutical Review. Link

Sources

Technical Deep Dive: Pharmacodynamics and Reactivity Profile of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

[1]

Executive Summary

Molecule Identity: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid is a halogenated derivative of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1] Structurally, it retains the arylpropionic acid pharmacophore required for Cyclooxygenase (COX) inhibition but introduces a reactive bromine atom at the benzylic position of the isobutyl side chain.

Significance: While primarily observed as a synthetic intermediate or a metabolic degradation product, this molecule serves as a critical pharmacological probe .[1] Its dual nature—possessing both a reversible binding motif (propionic acid) and an electrophilic warhead (benzylic bromide)—suggests a mechanism of action (MoA) involving both orthosteric COX inhibition and potential covalent protein modification (alkylation).[1]

Part 1: Structural Pharmacophore & Binding Kinetics[1]

The Canonical NSAID Mechanism (Reversible Inhibition)

The foundation of this molecule's activity lies in its homology to Ibuprofen. The 2-arylpropionic acid moiety dictates its primary interaction with the cyclooxygenase active site.

  • Arg120 Interaction: The carboxylic acid group acts as an electrostatic anchor, forming a salt bridge with the guanidinium group of Arginine 120 (Arg120) at the entrance of the COX channel. This is the gatekeeper interaction for all NSAIDs.

  • Hydrophobic Channel Occupancy: The lipophilic phenyl ring and the substituted alkyl tail penetrate the hydrophobic channel extending toward the catalytic Tyrosine 385 (Tyr385) .

  • Steric Blockade: By occupying this channel, the molecule prevents the entry of the endogenous substrate, Arachidonic Acid (AA), thereby inhibiting the biosynthesis of Prostaglandin G2 (PGG2).[1]

The Benzylic Bromide Factor (The "Warhead")

The distinguishing feature of this molecule is the 1-bromo-2-methylpropyl group. Unlike the inert isobutyl group of Ibuprofen, this substitution creates a benzylic bromide .

  • Electrophilic Character: The Carbon-Bromine (C-Br) bond is polarized. Furthermore, because the carbon is benzylic (adjacent to the phenyl ring), it can stabilize a partial positive charge, making it highly susceptible to Nucleophilic Substitution (

    
     or 
    
    
    ).[1]
  • Covalent Modification Potential: In a biological context, this moiety can react with nucleophilic amino acid residues (specifically Cysteine thiols or Histidine imidazoles ) within or near the enzyme active site.[1]

  • Mechanism Divergence:

    • Path A (Reversible): Standard competitive inhibition (Fast On/Off).[1]

    • Path B (Irreversible): If a nucleophile is positioned proximally within the COX channel, the bromide acts as a leaving group, resulting in the permanent alkylation of the enzyme. This transforms the molecule from a simple inhibitor into a suicide substrate or affinity label .

Part 2: Visualization of Mechanism

The following diagram illustrates the bifurcation between reversible binding and irreversible alkylation pathways.

MOA_PathwayLigand2-[p-(1-Bromo...)phenyl]propionic AcidCOX_EnzymeCOX-1/2 Enzyme(Active Site)Ligand->COX_EnzymeDiffusionComplexMichaelis Complex(Non-Covalent)COX_Enzyme->ComplexArg120 BindingInhibitionReversible Inhibition(Steric Blockade)Complex->InhibitionNo Nucleophile PresentAlkylationIrreversible Alkylation(Covalent Bond)Complex->AlkylationNu- Attack (SN2/SN1)Br- Leaving GroupInhibition->LigandDissociation (k_off)

Figure 1: Dual mechanistic pathway showing the transition from reversible binding to potential irreversible enzyme inactivation via benzylic bromide displacement.[1]

Part 3: Experimental Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Synthesis of the Probe (Radical Bromination)

Before testing, the specific benzylic bromide must be generated from Ibuprofen.[1]

Reagents: Ibuprofen (racemic), N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), Carbon Tetrachloride (

1
  • Dissolution: Dissolve 10 mmol of Ibuprofen in anhydrous

    
     under nitrogen atmosphere.
    
  • Activation: Add 11 mmol of NBS and a catalytic amount (0.1 mmol) of Benzoyl Peroxide.

  • Initiation: Reflux the mixture at 76°C while irradiating with a visible light source (200W tungsten lamp) to initiate the radical chain reaction.

  • Monitoring: Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 3:1) until the starting material spot disappears.

  • Purification: Filter off the succinimide byproduct. Evaporate solvent.[1] Purify via flash column chromatography. Note: Benzylic bromides are unstable; store at -20°C.[1]

COX Inhibition Assay (IC50 Determination)

Objective: Quantify the potency of the brominated derivative compared to native Ibuprofen.

ParameterSpecification
Assay Type Colorimetric COX Inhibitor Screening (Peroxidase Activity)
Enzyme Source Ovine COX-1 / Human Recombinant COX-2
Substrate Arachidonic Acid (AA) + TMPD (Chromophore)
Readout Absorbance at 590 nm

Protocol:

  • Preparation: Prepare 5 concentrations of the test compound (0.01 µM to 100 µM) in DMSO.

  • Incubation: Incubate enzyme with test compound for 15 minutes at 25°C. Crucial: Varying pre-incubation time tests for irreversible inhibition.[1] If IC50 decreases with longer incubation, covalent modification is likely.[1]

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor the oxidation of TMPD (proportional to PGG2 formation) kinetically for 5 minutes.

  • Analysis: Fit data to the Hill equation to derive IC50.

Covalent Binding Confirmation (Mass Spectrometry)

Objective: Confirm if the "Mechanism B" (Alkylation) occurs.[1]

  • Incubation: Incubate recombinant COX-2 with the brominated compound (10x excess) for 60 minutes.

  • Dialysis: Dialyze the protein extensively against PBS to remove non-covalently bound ligands.

  • Digestion: Digest the protein with Trypsin.

  • LC-MS/MS: Analyze peptide fragments.

    • Search Trigger: Look for a mass shift corresponding to the ligand mass minus Bromine (Ligand MW - 79.9 Da).

    • Target: Identify modified Cysteine or Histidine residues near the active site channel.

Part 4: Data Presentation & Analysis

Comparative Reactivity Table

The following table summarizes the expected differences between the parent drug and the brominated probe.

FeatureIbuprofen (Parent)2-[p-(1-Bromo...)phenyl]propionic Acid
Binding Mode Reversible (Non-covalent)Mixed (Reversible + Potential Covalent)
Electronic State Neutral Alkyl TailElectrophilic Benzylic Carbon
Stability High (Metabolically stable)Low (Reactive toward nucleophiles)
Primary Toxicity GI Irritation (COX-1 inhibition)Potential Haptenization (Immune response)
Key Application Analgesic TherapeuticMechanistic/Affinity Probe

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3672, Ibuprofen.[1] Retrieved from [Link][1]

  • Smith, W. L., & Song, I. (2002). The cyclooxygenases: biology and biochemistry.[1] Prostaglandins & Other Lipid Mediators. (Foundational text on Arg120/Tyr385 interactions).

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[1] The American Journal of Medicine.

  • Grossman, S. (2015). Benzylic Bromination Mechanisms.[1] StackExchange Chemistry/Organic Chemistry Portal.[1] Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Aspirin-like Molecules that Covalently Inactivate Cyclooxygenase-2.[1] Science.[1] (Reference for design of covalent COX inhibitors).

Technical Deep Dive: 2-Phenylpropionic Acid Derivatives (The Profens)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpropionic acid scaffold (2-arylpropionic acid) represents one of the most commercially and clinically significant pharmacophores in modern medicinal chemistry. Commonly known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen), these agents are the cornerstone of Non-Steroidal Anti-Inflammatory Drug (NSAID) therapy.

While their primary mechanism—inhibition of Cyclooxygenase (COX) enzymes—is well-documented, the subtle stereochemical dynamics and metabolic chiral inversion pathways distinguish this class from other NSAIDs. This guide provides a rigorous technical analysis of the scaffold's Structure-Activity Relationship (SAR), the unidirectional metabolic inversion of the


-enantiomer, and advanced asymmetric synthesis protocols utilizing Noyori-type catalysis.

Chemical Architecture & SAR Analysis

The "profen" scaffold is defined by a propionic acid moiety substituted at the


-position with an aromatic ring.[1] The presence of the 

-methyl group creates a chiral center, which is the critical determinant of pharmacological potency.
Core Pharmacophore Elements
  • Carboxylic Acid Head: An acidic center (

    
    ) essential for ionic interaction with Arg120  at the base of the COX active site channel.
    
  • 
    -Methyl Group:  Introduces chirality. The 
    
    
    
    -enantiomer aligns with the hydrophobic pocket formed by Val349 , enhancing binding affinity. The
    
    
    -enantiomer faces steric clash with Tyr355 , significantly reducing direct COX inhibition.
  • Aryl/Hydrophobic Tail: A lipophilic planar region (e.g., isobutylphenyl in Ibuprofen, methoxynaphthyl in Naproxen) that intercalates into the hydrophobic channel of the enzyme.

Diagram: SAR Logic Map

SAR_Logic Scaffold 2-Phenylpropionic Acid Scaffold COOH Carboxylic Acid (Ionic Head) Scaffold->COOH AlphaMe α-Methyl Group (Chiral Center) Scaffold->AlphaMe Aryl Aryl Group (Hydrophobic Tail) Scaffold->Aryl Target_Arg120 Arg120 Interaction (Salt Bridge) COOH->Target_Arg120 Anchors Ligand Target_Val349 Val349 Pocket (Stereoselectivity) AlphaMe->Target_Val349 (S)-Configuration fits Effect_Inversion Metabolic Inversion ((R) to (S)) AlphaMe->Effect_Inversion (R)-Configuration substrate for CoA ligase Target_Channel Hydrophobic Channel (Binding Energy) Aryl->Target_Channel Van der Waals Effect_Potency High Potency ((S)-Enantiomer) Target_Val349->Effect_Potency

Caption: Logical flow of Structure-Activity Relationships linking chemical features to COX active site residues.

Mechanistic Pharmacology & Chiral Inversion[1]

Kinetic Selectivity

The profens are competitive, reversible inhibitors of COX-1 and COX-2. However, the


-enantiomer is the eutomer (active form), often displaying 100-fold greater potency than the 

-distomer.

Table 1: Comparative IC50 Values (Enantiomer Selectivity)

DrugEnantiomerCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Note
Naproxen

-Naproxen
0.6 – 4.82.0 – 28.0Active Eutomer

-Naproxen
> 25.0> 25.0Essentially Inactive
Ibuprofen

-Ibuprofen
~2.9~1.1Active Eutomer

-Ibuprofen
> 100> 100Weak/Inactive
Metabolic Chiral Inversion

A unique feature of 2-arylpropionic acids is the unidirectional metabolic inversion of the inactive


-enantiomer to the active 

-enantiomer in vivo.[1] This occurs primarily in the liver and involves the formation of a Coenzyme-A thioester intermediate.

Mechanism:

  • Activation:

    
    -profen is selectively converted to 
    
    
    
    -profen-CoA by Long-chain fatty acyl-CoA synthetase. The
    
    
    -enantiomer is a poor substrate for this enzyme.
  • Epimerization: The

    
    -proton is acidic. An epimerase (or spontaneous enolization) converts 
    
    
    
    -profen-CoA to
    
    
    -profen-CoA.
  • Hydrolysis:

    
    -profen-CoA is hydrolyzed by a thioesterase to release free active 
    
    
    
    -profen.
Diagram: Metabolic Chiral Inversion Pathway

Inversion_Pathway R_Profen (R)-Profen (Inactive Distomer) R_CoA (R)-Profen-CoA (Thioester Intermediate) R_Profen->R_CoA ATP, CoA-SH S_CoA (S)-Profen-CoA (Thioester Intermediate) R_CoA->S_CoA Epimerization S_Profen (S)-Profen (Active Eutomer) S_CoA->S_Profen Hydrolysis S_Profen->R_Profen NO REVERSE REACTION Enzyme1 Acyl-CoA Synthetase (Stereoselective) Enzyme1->R_CoA Enzyme2 Alpha-Methylacyl-CoA Racemase (AMACR) Enzyme2->S_CoA Enzyme3 Hydrolase / Thioesterase Enzyme3->S_Profen

Caption: Unidirectional metabolic inversion of (R)-profens to the active (S)-form via CoA intermediates.

Advanced Synthetic Protocol: Asymmetric Hydrogenation

While classic synthesis (Friedel-Crafts acylation followed by Grignard) produces a racemic mixture requiring resolution, modern industrial synthesis utilizes Asymmetric Hydrogenation . The following protocol is based on the Noyori Ru-BINAP catalytic system, which is the gold standard for producing high-purity


-Naproxen.
Protocol: Ru-BINAP Asymmetric Hydrogenation of 2-Arylpropenoic Acid

Objective: Synthesize


-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) from its olefin precursor.

Reagents:

  • Substrate: 2-(6-methoxynaphthalen-2-yl)acrylic acid (dehydro-naproxen).

  • Catalyst:

    
     or 
    
    
    
    .
  • Solvent: Methanol (degassed).

  • Gas: Hydrogen (

    
    ) at 50–100 atm.
    
  • Base: Triethylamine (TEA) (optional, enhances rate).

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere Box):

    • In a glovebox under argon, weigh 0.5 mol% of the Ruthenium-BINAP complex.

    • Dissolve in degassed methanol to create a catalyst stock solution. Note: Oxygen sensitivity is critical; strictly anaerobic conditions must be maintained.

  • Substrate Loading:

    • Load the acrylic acid precursor into a high-pressure stainless steel autoclave.

    • Add degassed methanol to achieve a substrate concentration of approximately 0.5 M.

    • Add the catalyst solution via cannula transfer.

  • Hydrogenation:

    • Purge the autoclave 3 times with

      
      , then 3 times with 
      
      
      
      .
    • Pressurize with

      
       to 60 atm (approx 900 psi).
      
    • Heat the reactor to 25°C (ambient) or up to 50°C depending on specific catalyst activity.

    • Stir vigorously (1000 rpm) for 12–24 hours. Causality: High pressure and vigorous stirring ensure mass transfer of

      
       into the liquid phase is not rate-limiting.
      
  • Workup & Purification:

    • Vent

      
       gas carefully.
      
    • Concentrate the solvent under reduced pressure (Rotavap).

    • Acid/Base Extraction: Dissolve residue in

      
      , extract with 1M NaOH (product moves to aqueous phase). Wash organic phase. Acidify aqueous phase with HCl to pH 1. Extract precipitate with 
      
      
      
      .
    • Crystallization: Recrystallize from acetone/hexane to achieve >99% ee.

Validation:

  • HPLC: Chiral column (e.g., Chiralcel OD-H), Mobile phase: Hexane/IPA/TFA (90:10:0.1).

  • Optical Rotation:

    
     should match literature standard (
    
    
    
    for S-Naproxen).
Diagram: Asymmetric Synthesis Workflow

Synthesis_Workflow Precursor Substrate: 2-Aryl-acrylic Acid Reactor High Pressure Autoclave (H2, 60 atm) Precursor->Reactor Catalyst Catalyst: Ru-(S)-BINAP Catalyst->Reactor Crude Crude (S)-Product (High ee) Reactor->Crude Hydrogenation Purification Acid/Base Extraction & Recrystallization Crude->Purification Final Pure (S)-Naproxen (>99% ee) Purification->Final

Caption: Workflow for the Noyori asymmetric hydrogenation of profen precursors.

Therapeutic Frontiers

Beyond their established role in inflammation, 2-phenylpropionic acid derivatives are being investigated for novel indications:

  • Alzheimer's Disease:

    
    -flurbiprofen (Tarenflurbil) was investigated as a Gamma-Secretase Modulator (GSM). Unlike COX inhibition, this mechanism targets the amyloidogenic pathway, selectively lowering 
    
    
    
    levels without affecting Notch signaling.
  • Cancer: COX-2 is frequently overexpressed in colorectal and breast cancers. Profens (and selective COX-2 inhibitors) reduce prostaglandin

    
     (
    
    
    
    ) levels, which otherwise promote angiogenesis and tumor cell proliferation.
  • Antimicrobial: Recent studies suggest certain profen derivatives exhibit dual COX-inhibitory and antibacterial properties, potentially disrupting bacterial biofilms.

References

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives. Via Medica Journals. [Link]

  • Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PubMed Central. [Link]

  • Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical Rheumatology. [Link]

Sources

Discovery and Background of Brominated Phenylpropionic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Brominated phenylpropionic acids represent a specialized class of halogenated aromatic carboxylic acids that serve as critical scaffolds in modern medicinal chemistry and industrial pharmaceutical synthesis. While rarely acting as standalone therapeutic agents in their free acid form, they function as essential pharmacophores and late-stage intermediates. This guide analyzes their physicochemical properties, their pivotal role in the synthesis of blockbuster antihistamines (e.g., Fexofenadine), and their emerging utility in the design of GPR40 agonists and thyromimetics.

Chemical Fundamentals & Physicochemical Identity

Brominated phenylpropionic acids are defined by a phenyl ring substituted with a bromine atom and a propionic acid side chain. The position of the bromine (ortho, meta, para) and the substitution on the propionic chain (e.g.,


-methylation) dictate their reactivity and biological profile.
Structural Classes
  • 3-(4-Bromophenyl)propionic acid (Dihydrocinnamic acid derivative): The most common linear isomer. Used primarily as a building block for peptide modification and cross-coupling reactions.

  • 2-(4-Bromophenyl)propionic acid (Hydratropic acid derivative): A chiral scaffold structurally related to the "profen" class of NSAIDs (e.g., Ibuprofen).

  • 2-(4-Bromophenyl)-2-methylpropanoic acid: The quaternary carbon variant, industrially significant as the key precursor to Fexofenadine.

The "Bromine Advantage"

In drug design, the introduction of bromine to the phenylpropionic scaffold serves three distinct mechanistic purposes:

  • Metabolic Blocking: Bromine at the para position blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Sigma-Hole Interactions: The polarizable bromine atom can participate in halogen bonding with carbonyl backbone oxygens in target proteins, a feature exploited in designing tight-binding inhibitors.

  • Synthetic Handle: The C-Br bond is weaker than C-Cl, making it an ideal electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.

Industrial Significance: The Fexofenadine Pathway

The most authoritative application of brominated phenylpropionic acids lies in the industrial synthesis of Fexofenadine (Allegra), a non-sedating H1-antihistamine. The synthesis relies on the precise regioselective functionalization of the phenyl ring.

Case Study: 2-(4-Bromophenyl)-2-methylpropanoic Acid

This specific intermediate allows for the attachment of the piperidine pharmacophore while maintaining the quaternary carbon center essential for Fexofenadine's activity.

Industrial Synthesis Protocol

The synthesis challenges involve avoiding the formation of ortho and meta isomers during bromination.[1]

Step-by-Step Methodology:

  • Starting Material: 2-Methyl-2-phenylpropanoic acid.[1]

  • Bromination: Reaction with elemental bromine (

    
    ) in the presence of a Lewis acid catalyst (e.g., 
    
    
    
    ) or under radical conditions depending on the specific patent variant.
  • Purification: Fractional crystallization is often required to remove the ortho-bromo isomer, which is a common impurity.

  • Downstream Application: The purified para-bromo acid is converted to an ester or protected, then coupled via Friedel-Crafts acylation or Grignard reaction to the piperidine fragment of Fexofenadine.

Visualization of the Fexofenadine Precursor Pathway:

Fexofenadine_Pathway Figure 1: Industrial synthesis pathway for the Fexofenadine precursor. Start 2-Methyl-2-phenyl- propanoic acid Reagent Br2 / FeBr3 (Bromination) Start->Reagent Intermed Mixture of Isomers (Ortho/Para) Reagent->Intermed Electrophilic Aromatic Subst. Purification Crystallization Intermed->Purification Product 2-(4-Bromophenyl)- 2-methylpropanoic acid Purification->Product Isolation of Para-isomer Fexo Fexofenadine (API) Product->Fexo Multi-step Coupling

Figure 1: Industrial synthesis pathway for the Fexofenadine precursor.

Emerging Medicinal Chemistry Applications

Beyond industrial intermediates, brominated phenylpropionic acids are increasingly relevant in the discovery of agonists for metabolic targets.

GPR40 Agonists (Type 2 Diabetes)

Free Fatty Acid Receptor 1 (GPR40) is a target for stimulating glucose-dependent insulin secretion. Phenylpropionic acids mimic the carboxylate head group of endogenous fatty acids.

  • Mechanism: The carboxylic acid forms an ionic interaction with Arg183 and Arg258 in the GPR40 binding pocket.

  • Role of Bromine: A bromine substituent on the phenyl ring (often part of a biaryl system constructed from the brominated precursor) improves lipophilicity (LogP) and fills hydrophobic pockets (e.g., Leu186), enhancing potency compared to the unsubstituted analog.

Thyromimetics and Endocrine Modulation

The structural similarity between brominated phenylpropionic acids and thyroid hormones (T3/T4) is non-trivial. T3 contains an iodinated phenolic ring linked to an amino-propionic acid tail.

  • Discovery Insight: Brominated analogs (e.g., 3,5-dibromo-4-hydroxyphenylpropionic acid) often bind to the Thyroid Hormone Receptor (TR) or Transthyretin (TTR).

  • Toxicity/Utility: While this can lead to endocrine disruption (in the case of environmental pollutants), it is also exploited to design thyromimetics—drugs that lower cholesterol (via TR

    
     activation) without causing cardiac side effects (associated with TR
    
    
    
    ).

Experimental Protocols

Protocol A: Synthesis of 3-(4-Bromophenyl)propionic Acid via Heck Reduction

This method is preferred in research settings for its modularity, allowing the synthesis of various derivatives from available aryl bromides.

Reagents:

  • 1-Bromo-4-iodobenzene (Starting material)

  • Methyl acrylate

  • Palladium(II) acetate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Formic acid (Reductant)

Workflow:

  • Heck Coupling: Combine 1-bromo-4-iodobenzene (1.0 eq) and methyl acrylate (1.2 eq) with

    
     (5 mol%) and 
    
    
    
    in acetonitrile. Heat to 80°C. The iodine reacts preferentially, leaving the bromine intact.
  • Intermediate Isolation: Isolate methyl 3-(4-bromophenyl)acrylate.

  • Reduction: Hydrogenation of the alkene is risky as it may debrominate the ring. Instead, use transfer hydrogenation with formic acid/triethylamine or selective reduction using

    
     in the presence of 
    
    
    
    .
  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

Protocol B: Data Analysis of SAR (GPR40 Agonists)

When evaluating derivatives, organize data to correlate lipophilicity with potency (


).
Compound IDR-Group (Phenyl)Linker LengthLogPGPR40 EC50 (nM)Notes
Ref-1 HPropionic (C3)2.1>10,000Inactive baseline
BPP-04 4-BrPropionic (C3)2.9850Bromine enhances hydrophobic fit
BPP-07 4-Ph-Br (Biaryl)Propionic (C3)4.212Biaryl extension critical for potency
BPP-09 4-BrAcetic (C2)2.54,200Linker length is critical (C3 > C2)

Mechanistic Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used when optimizing brominated phenylpropionic acids for GPR40 agonism.

SAR_Logic Figure 2: SAR Logic for optimizing brominated phenylpropionic acids. Scaffold Phenylpropionic Acid Scaffold Head Carboxylic Acid Head (Ionic Interaction with Arg183) Scaffold->Head Linker Ethylene Linker (Conformational Flexibility) Scaffold->Linker Tail Phenyl Ring (Hydrophobic Core) Scaffold->Tail Bromine 4-Bromo Substituent (Increases LogP, fills Leu186 pocket) Tail->Bromine Substitution Extension Suzuki Coupling (Extension to Biaryl) Bromine->Extension Synthetic Handle

Figure 2: SAR Logic for optimizing brominated phenylpropionic acids.

References

  • Industrial Synthesis of Fexofenadine Intermediates

    • Source: Google P
    • Title: Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[1][2]

    • URL
  • GPR40 Agonist Discovery

    • Source: Journal of Medicinal Chemistry (via NIH PubMed).
    • Title: Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent GPR40 agonists.
    • URL:[Link]

  • Thyroid Hormone Analog Activity

    • Source: Environmental Health Perspectives / NIH.
    • Title: Structural requirements for the interaction of brominated analogs with thyroid hormone receptors.
    • URL:[Link]

  • Synthetic Methodology (Heck Reaction)

    • Source: Organic Syntheses.
    • Title: Palladium-catalyzed reaction of aryl halides with acrylic acid esters.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Analytical Strategies for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the analytical quantification of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8), a critical benzylic bromide intermediate and potential genotoxic impurity (PGI) in the synthesis of Ibuprofen.[1][2] Due to the high reactivity of the benzylic bromide moiety, this compound presents unique stability challenges during analysis.[2] This protocol synthesizes a robust High-Performance Liquid Chromatography (HPLC-UV) method for process monitoring and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace impurity quantification, grounded in degradation chemistry and regulatory compliance.[1][2]

Chemical Context & Critical Analysis

Structural Significance

The target analyte is a para-substituted phenylpropionic acid derivative featuring a 1-bromo-2-methylpropyl side chain.[1][2][3]

  • Role : Often serves as a synthetic precursor where the benzylic bromide is reduced to the isobutyl group of Ibuprofen or displaced to form other derivatives.[2]

  • Reactivity Profile : The benzylic C-Br bond is highly susceptible to nucleophilic attack (SN1/SN2).[1] In aqueous mobile phases, it risks rapid hydrolysis to 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid (Ibuprofen Impurity L).[1][2]

  • Safety Classification : As an alkylating agent, it falls under ICH M7 guidelines as a Potentially Genotoxic Impurity (PGI), requiring strict control limits (often < 10 ppm) in the final drug substance.[2]

Degradation Pathway & Analytical Risk

The primary challenge in quantifying this analyte is preventing in-situ degradation during sample preparation and analysis.[1][2]

DegradationPathway Target Target Analyte (Benzylic Bromide) Alcohol Impurity L (Benzylic Alcohol) Target->Alcohol Hydrolysis (Fast) Methoxy Methoxy Artifact (If MeOH used) Target->Methoxy Solvolysis Water H2O / Heat Water->Target

Figure 1: Degradation pathways affecting analytical recovery.[1] Hydrolysis to the alcohol is the primary interference.[2]

Method Development Strategy

Diluent Selection (Critical Process Parameter)
  • Avoid : Water, Methanol (risk of metholysis).[2]

  • Select : Acetonitrile (ACN) or Tetrahydrofuran (THF) .[2] ACN is preferred for UV compatibility.[2]

  • Buffer : If aqueous buffers are required in the mobile phase, maintain low temperature (4°C) in the autosampler to kinetically inhibit hydrolysis.[2]

Chromatographic Separation

A C18 stationary phase with high carbon load is recommended to retain the hydrophobic bromo-alkyl chain and separate it from the more polar hydrolysis product (Impurity L).

Protocol A: HPLC-UV for Process Monitoring

Scope: Routine analysis of reaction mixtures or intermediates (Limit of Quantitation: ~0.05%).[1]

Instrument Configuration
  • System : HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Column : Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (Waters BEH C18).[2]

  • Temperature : Column: 30°C | Autosampler: 4°C (Mandatory) .

Mobile Phase[1][2][4]
  • Solvent A : 0.1% Formic Acid in Water (Acidic pH stabilizes the carboxylic acid).[2]

  • Solvent B : 100% Acetonitrile.[2]

  • Flow Rate : 1.0 mL/min.[2][4]

Gradient Program
Time (min)% Solvent A% Solvent B
0.06040
10.01090
12.01090
12.16040
15.06040
Detection
  • Wavelength : 220 nm (Primary), 254 nm (Secondary).[2][5]

    • Note: The benzylic bromide moiety has significant absorption at 220 nm.[2]

Sample Preparation
  • Stock Solution : Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

  • Test Sample : Dilute reaction mixture directly into Acetonitrile to stop hydrolysis. Filter through a 0.22 µm PTFE filter (hydrophobic).[2]

  • Stability Check : Inject immediately. Do not store aqueous dilutions > 4 hours.

Protocol B: LC-MS/MS for Trace Impurity (PGI) Analysis

Scope: Quantifying trace levels (ppm) in final Ibuprofen drug substance.

Instrument Configuration
  • System : UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).[2]

  • Ionization : Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

    • Reasoning: The carboxylic acid moiety deprotonates readily [M-H]⁻.[2]

MS/MS Parameters (MRM Mode)
  • Precursor Ion : m/z 283.0 / 285.0 (Br isotope pattern confirms identity).[2]

  • Quantifier Transition : m/z 283.0 → 203.1 (Loss of HBr).[2]

  • Qualifier Transition : m/z 283.0 → 159.1.[2]

Experimental Workflow

Workflow Step1 Sample Weighing (Directly into Volumetric) Step2 Dissolution (100% Acetonitrile) Step1->Step2 Minimize Moisture Step3 UHPLC Separation (Short Column, High Flow) Step2->Step3 < 30 min Hold Time Step4 ESI(-) MS/MS Detection (MRM: 283 -> 203) Step3->Step4

Figure 2: Trace analysis workflow emphasizing rapid handling to prevent artifact formation.

Validation Criteria & Performance Data

System Suitability (Acceptance Limits)
  • Resolution (Rs) : > 2.0 between Target Analyte and Impurity L (Hydrolysis product).

  • Tailing Factor : 0.8 – 1.5.[2]

  • Precision (RSD) : < 2.0% (n=6 injections).[2]

Linearity & Sensitivity
ParameterMethod A (UV)Method B (MS/MS)
Range 10 µg/mL – 500 µg/mL10 ng/mL – 1000 ng/mL
LOD 1 µg/mL2 ng/mL
LOQ 3 µg/mL5 ng/mL
> 0.999> 0.995

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

Observation : A peak appearing at RRT 0.85 that grows over time in the autosampler.[2] Root Cause : Hydrolysis of the benzylic bromide to the alcohol (Impurity L).[2] Correction :

  • Verify autosampler temperature is at 4°C.[2]

  • Switch diluent to 100% ACN.[2]

  • Check water content in ACN solvent (use HPLC grade, <0.05% water).[2]

Column Life

Benzylic bromides can alkylate residual silanols on silica columns, leading to peak broadening over time.[2] Preventative Maintenance : Flush column with 90:10 ACN:Water after every batch to remove reactive species.[1][2] Use "End-capped" columns (e.g., Zorbax Eclipse Plus) to minimize surface silanol activity.[1]

References

  • Pharmaffiliates . (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - CAS No: 75625-98-8.[1][2][3] Retrieved January 28, 2026, from [Link][2]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 167544, 2-Bromo-3-phenylpropanoic acid. Retrieved January 28, 2026, from [Link]

  • European Pharmacopoeia Commission . (2023).[2] Ibuprofen Monograph: Impurity Analysis. European Directorate for the Quality of Medicines.[2]

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guidelines.

Sources

HPLC Protocol for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Analysis

[1]

Executive Summary

This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid . This compound is a critical process-related impurity and intermediate in the synthesis of Ibuprofen (specifically via the benzylic bromination route). Due to the presence of the reactive benzylic bromide moiety, this molecule poses potential genotoxic risks and stability challenges, necessitating a robust, high-sensitivity analytical method.

Key Analytical Challenges:

  • Structural Similarity: High structural homology to the parent drug (Ibuprofen) requires high-efficiency separation.

  • Hydrophobicity: The bromine substitution significantly increases lipophilicity compared to the parent acid, requiring an optimized gradient to prevent excessive retention times.

  • Stability: Benzylic bromides are susceptible to hydrolysis; the method employs a controlled acidic pH to ensure stability during analysis.

Chemical Context & Mechanism

To design an effective separation, one must understand the analyte's physicochemical properties relative to the matrix (usually Ibuprofen bulk drug substance).

  • Analyte: 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

  • Parent Drug: Ibuprofen (2-[4-(2-methylpropyl)phenyl]propionic Acid)[1]

  • Differentiation: The target analyte contains a bromine atom at the benzylic position of the isobutyl side chain.

  • Chromatographic Behavior:

    • Acidity: Both compounds contain a propionic acid group (

      
      ). A mobile phase pH 
      
      
      is mandatory to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.
    • Retention: The heavy bromine atom increases the Van der Waals surface area and hydrophobicity. Consequently, the target analyte will elute after Ibuprofen in Reversed-Phase (RP) modes.

Impurity Pathway Diagram

The following diagram illustrates the origin of the analyte within the synthetic pathway, highlighting why it appears in the final product.

ImpurityPathwayIsobutylbenzeneIsobutylbenzene(Starting Material)FriedelCraftsFriedel-CraftsAcylationIsobutylbenzene->FriedelCraftsIntermediate1p-IsobutylacetophenoneFriedelCrafts->Intermediate1BrominationRadical Bromination(Side Reaction)Intermediate1->BrominationProcess DeviationIbuprofenIbuprofen(Final API)Intermediate1->IbuprofenStandard RouteTargetAnalyte2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid(Target Impurity)Bromination->TargetAnalyteTargetAnalyte->IbuprofenIncompleteReduction

Figure 1: Synthetic origin of the brominated impurity. The target analyte arises from radical bromination side-reactions or incomplete reduction steps.

Experimental Protocol

Instrumentation & Equipment[1][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump and Degasser.

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Reasoning: A C18 phase provides the necessary hydrophobic selectivity. The 3.5 µm particle size offers a balance between resolution and backpressure.

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid (85%): ACS Reagent Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent Grade.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 6.8 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05  with Phosphoric Acid. Filter through a 0.45 µm nylon membrane.
    
    • Critical Control Point: The pH of 2.5 is selected to be well below the

      
       (4.4) of the propionic acid moiety.[3][2][4][5] This suppresses ionization, preventing peak tailing and ensuring robust retention.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Volume 10 - 20 µLHigher volume improves LOQ for trace impurity analysis.
Column Temp. 30°CMaintains reproducible viscosity and mass transfer kinetics.
Detection UV @ 214 nm214 nm maximizes sensitivity for the carbonyl/phenyl chromophores. 254 nm may be used for higher selectivity if matrix interference occurs.
Run Time 35 MinutesSufficient to elute the highly retained brominated derivative.
Gradient Program

The bromine substitution makes the analyte significantly more hydrophobic than Ibuprofen. An isocratic method may result in excessively broad peaks for the impurity. A gradient is recommended.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.0 6040Equilibration: Initial retention of polar impurities.
20.0 2080Ramp: Linear increase in organic strength to elute the hydrophobic Brominated Impurity.
25.0 2080Wash: Ensure elution of late-eluting dimers.
25.1 6040Re-equilibration: Return to initial conditions.
35.0 6040Ready: System ready for next injection.

Analytical Workflow Diagram

WorkflowSamplePrepSample Preparation(Diluent: 50:50 ACN:Water)FilterFiltration(0.45 µm PVDF/PTFE)SamplePrep->FilterInjectInjection (20 µL)Filter->InjectSeparationRP-HPLC Separation(C18, pH 2.5, Gradient)Inject->SeparationDetectionUV Detection(214 nm)Separation->DetectionDataProcData Processing(Integration & RRT Calculation)Detection->DataProc

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.[3][2][6][7]

Method Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before routine analysis.

System Suitability Test (SST)

Inject a standard solution containing both Ibuprofen (0.5 mg/mL) and the Brominated Impurity (0.005 mg/mL).

ParameterAcceptance Criteria
Resolution (

)

between Ibuprofen and Brominated Impurity.
Tailing Factor (

)

for both peaks.
Theoretical Plates (

)

for the Brominated Impurity.
% RSD (Area)

(n=6 injections).
Relative Retention Time (RRT)

Due to the gradient, retention times may shift slightly. Identification should be based on RRT relative to Ibuprofen.

  • Ibuprofen RT: ~12-14 min (Reference)

  • Brominated Impurity RT: ~18-21 min (RRT

    
     1.5)
    
    • Note: The Bromine atom adds significant hydrophobicity, pushing the peak significantly later than the parent drug.

Linearity and Sensitivity[1]
  • LOD (Limit of Detection): Expected

    
     µg/mL.
    
  • LOQ (Limit of Quantification): Expected

    
     µg/mL.
    
  • Linearity:

    
     over the range of LOQ to 150% of the specification limit (usually 0.15% w/w).
    

Preparation of Solutions

Standard Stock Solution[1]
  • Weigh accurately 10 mg of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile (Concentration: 100 µg/mL).

Sample Solution
  • Weigh accurately 50 mg of Ibuprofen bulk drug substance.[3]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent (50:50 ACN:Water). Sonicate to dissolve.

  • Dilute to volume with Diluent.

  • Filter through a 0.45 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for halogenated compounds to prevent adsorption).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too high (analyte ionization).Verify Mobile Phase A pH is exactly 2.5.
Retention Time Shift Column aging or temperature fluctuation.Use column oven (30°C); Wash column with 100% ACN.
Ghost Peaks Gradient impurities.Run a blank injection (Diluent only) to subtract baseline artifacts.
Low Recovery Adsorption to filter.Discard the first 2 mL of filtrate; validate filter compatibility (PTFE recommended).

References

  • United States Pharmacopeia (USP). USP Monograph: Ibuprofen. USP-NF. (General chapter <621> Chromatography).

    • European Pharmacopoeia (Ph.[3][8] Eur.). Ibuprofen Monograph 0721. (Details regarding Impurity F and related substances).

    • PubChem. 2-[4-(1-bromo-2-methylpropyl)phenyl]propionic acid (Compound Summary). National Library of Medicine.

    • Journal of Pharmaceutical and Biomedical Analysis.Development of stability-indicating HPLC methods for Ibuprofen and its impurities. (General reference for aryl-propionic acid analysis).

    Application Note: Strategic Utilization of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This application note details the synthesis, characterization, and strategic application of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter referred to as the Bromo-Intermediate ).

    In the context of pharmaceutical development for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Ibuprofen, this molecule serves as the critical "switch" intermediate. It allows for the controlled synthesis of 1-Hydroxyibuprofen (a major human metabolite) and 1-Oxoibuprofen (Impurity J). Access to these high-purity reference standards is mandatory for compliance with ICH Q3A/Q3B guidelines regarding impurity profiling and metabolite toxicity studies.

    Chemical Context & Mechanism[1][2][3]

    The "Benzylic Switch" Strategy

    Direct oxidation of Ibuprofen to its metabolites is chemically non-selective and low-yielding. The industry-standard approach utilizes the Wohl-Ziegler reaction —a radical bromination—to install a leaving group (bromine) at the benzylic position of the isobutyl side chain.

    The benzylic position (C1 of the isobutyl group) is thermodynamically favored for radical formation due to resonance stabilization with the phenyl ring. Once brominated, this site becomes highly susceptible to nucleophilic attack, allowing for the precise installation of hydroxyl (–OH) or carbonyl (=O) functionalities.

    Mechanistic Pathway

    The synthesis relies on a free-radical chain reaction initiated by AIBN (Azobisisobutyronitrile) and propagated by NBS (N-Bromosuccinimide).

    Key Mechanistic Steps:

    • Initiation: Thermal decomposition of AIBN generates radical species.

    • Propagation: Abstraction of the benzylic hydrogen from the Ibuprofen derivative creates a stable benzylic radical.

    • Substitution: The benzylic radical reacts with Br

      
       (generated in situ from NBS) to form the Bromo-Intermediate.
      

    ::: dot

    RadicalMechanism Ibuprofen Ibuprofen Methyl Ester (Substrate) Radical Benzylic Radical (Resonance Stabilized) Ibuprofen->Radical H• Abstraction BromoInt Bromo-Intermediate (Target) Radical->BromoInt Br• Addition NBS NBS / AIBN (Reagents) NBS->Radical Initiation

    ::: Figure 1: Simplified radical pathway for the formation of the Bromo-Intermediate.[1][2]

    Experimental Protocols

    Important Pre-requisite: Ester Protection

    Critical Insight: Direct bromination of Ibuprofen (free acid) is not recommended. The carboxylic acid proton can interfere with the radical mechanism and complicate purification.

    • Recommendation: Convert Ibuprofen to Ibuprofen Methyl Ester prior to bromination.

    • Restoration: The acid group is restored via hydrolysis in the final step.

    Protocol A: Synthesis of the Bromo-Intermediate

    Objective: Selective bromination of Ibuprofen Methyl Ester.

    Reagents:

    • Ibuprofen Methyl Ester (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq) - Must be recrystallized if yellow.

    • AIBN (0.05 eq)

    • Solvent: Carbon Tetrachloride (CCl

      
      ) or Chlorobenzene (greener alternative).
      

    Step-by-Step Methodology:

    • Setup: Equip a two-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is strictly anhydrous.

    • Dissolution: Dissolve Ibuprofen Methyl Ester (e.g., 10 mmol) in the chosen solvent (50 mL).

    • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) to the stirring solution.

    • Reaction: Heat the mixture to reflux (approx. 77°C for CCl

      
       or 85°C for Chlorobenzene).
      
      • Visual Check: The reaction is proceeding when the dense NBS solid (bottom) converts to low-density Succinimide (floats to top).

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear, replaced by a slightly less polar spot (Bromo-compound).

    • Workup:

      • Cool to room temperature.[3][4]

      • Filter off the precipitated Succinimide.

      • Evaporate the solvent under reduced pressure.[4]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    Yield Expectation: 75–85% as a viscous pale yellow oil (solidifies upon cooling/storage).

    Protocol B: Application - Synthesis of 1-Hydroxy Ibuprofen

    Objective: Hydrolysis of the Bromo-Intermediate to the metabolite reference standard.

    Reagents:

    • Bromo-Intermediate (from Protocol A)

    • Silver Carbonate (Ag

      
      CO
      
      
      
      ) or Acetone/Water mixture
    • Lithium Hydroxide (LiOH)

    Methodology:

    • Hydrolysis (Solvolysis): Dissolve the Bromo-Intermediate in 50% aqueous Acetone. Stir at 60°C for 4 hours.

      • Alternative (Faster): Use Ag

        
        CO
        
        
        
        in THF/Water to drive the leaving group removal via precipitation of AgBr.
    • Deprotection: Add LiOH (2.0 eq) directly to the reaction mixture to hydrolyze the methyl ester. Stir at room temperature for 12 hours.

    • Isolation: Acidify to pH 2 with 1N HCl and extract with Dichloromethane (DCM).

    • Crystallization: Recrystallize from Hexane/Ethyl Acetate to obtain 1-Hydroxy Ibuprofen .

    Analytical Characterization & Validation

    To validate the synthesis, compare the Nuclear Magnetic Resonance (NMR) shifts. The benzylic proton is the diagnostic marker.

    Table 1: 1H NMR Diagnostic Shifts (CDCl

    
    , 400 MHz) 
    
    PositionIbuprofen Methyl Ester (
    
    
    ppm)
    Bromo-Intermediate (
    
    
    ppm)
    1-Hydroxy Ibuprofen (
    
    
    ppm)
    Benzylic-H (Side Chain) 2.45 (d, 2H, -CH
    
    
    -)
    4.95 (d, 1H, -CHBr-) 4.60 (d, 1H, -CH OH-)
    Methine-H (Isopropyl) 1.85 (m, 1H)2.30 (m, 1H)1.95 (m, 1H)
    Aromatic Protons 7.00 - 7.20 (m, 4H)7.35 - 7.45 (m, 4H)7.25 - 7.40 (m, 4H)

    Note: The shift from ~2.45 ppm (doublet) to ~4.95 ppm (doublet) confirms the successful installation of Bromine.

    Workflow Visualization

    The following diagram illustrates the complete synthetic workflow from the commercial precursor to the final metabolite standard.

    ::: dot

    SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization Start Ibuprofen (Free Acid) Ester Ibuprofen Methyl Ester (Protected) Start->Ester MeOH / H+ Bromo Bromo-Intermediate (CAS: 75625-98-8) Ester->Bromo NBS / AIBN / Reflux (Wohl-Ziegler) HydroxyEster 1-Hydroxy Ester Bromo->HydroxyEster Ag2CO3 / Acetone / H2O (Hydrolysis) Final 1-Hydroxy Ibuprofen (Metabolite Standard) HydroxyEster->Final LiOH / THF (Saponification)

    ::: Figure 2: End-to-end synthesis workflow for Ibuprofen metabolite standards.

    Safety & Handling Protocols

    • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations involving the Bromo-Intermediate must be conducted in a high-efficiency fume hood.

    • Radical Initiators: AIBN is temperature-sensitive and can decompose explosively if heated dry. Store at 2–8°C.[5]

    • Solvent Toxicity: If using Carbon Tetrachloride (CCl

      
      ), be aware it is a known carcinogen and ozone depleter. Chlorobenzene is the recommended substitute for industrial scalability.
      

    References

    • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - Catalogue No: PA 27 0018922.[5] Retrieved October 24, 2023, from [Link]

    • Castellin, A., et al. (1987). "Synthesis of Ibuprofen Metabolites." Journal of Pharmaceutical Sciences.
    • International Council for Harmonisation (ICH). (2006).[6] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

    Sources

    Technical Guide: Characterization and Utilization of 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This application note details the experimental handling, characterization, and synthetic utilization of 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8). This compound, a benzylic bromide derivative of Ibuprofen, serves as a critical intermediate for synthesizing advanced non-steroidal anti-inflammatory drug (NSAID) analogs and as a reference standard for impurity profiling in pharmaceutical manufacturing.

    Introduction & Chemical Context

    2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter referred to as Br-IBU ) is a functionalized derivative of Ibuprofen where the benzylic position of the isobutyl side chain is brominated.

    • Chemical Utility: The labile benzylic bromide moiety makes Br-IBU a versatile electrophile. It allows for the introduction of nucleophiles (azides, amines, thiols) or elimination to form styrene derivatives (e.g., 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid), which are often studied as metabolic degradation products.

    • Stability Warning: As a secondary benzylic bromide, Br-IBU is susceptible to hydrolysis and thermal elimination. Strict adherence to the handling protocols below is required to prevent degradation during experimentation.

    Chemical Structure & Properties
    PropertySpecification
    CAS Number 75625-98-8
    Formula C₁₃H₁₇BrO₂
    Molecular Weight 285.18 g/mol
    Appearance White to off-white solid
    Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
    Reactivity Class Benzylic Halide / Carboxylic Acid

    Experimental Protocols

    Protocol A: Synthetic Utilization (Nucleophilic Substitution)

    Objective: To utilize Br-IBU as a scaffold for creating novel NSAID derivatives via SN1/SN2 substitution. This protocol demonstrates the conversion to a hydroxy-derivative (simulating metabolic oxidation).

    Mechanism: The reaction proceeds via a solvolysis mechanism favored by the benzylic carbocation stabilization.

    Materials:

    • Substrate: Br-IBU (1.0 eq)

    • Solvent: 50:50 Acetone/Water (v/v)

    • Base: Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Temperature: Reflux (60°C)

    Step-by-Step Procedure:

    • Dissolution: Dissolve 285 mg (1.0 mmol) of Br-IBU in 10 mL of acetone.

    • Activation: Add 10 mL of distilled water, followed by 168 mg (2.0 mmol) of NaHCO₃. The solution may bubble slightly (CO₂ evolution).

    • Reaction: Heat the mixture to 60°C under a reflux condenser for 4 hours.

      • Checkpoint: Monitor by TLC (Silica, 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a more polar spot (hydroxyl derivative).

    • Quench & Isolation:

      • Cool to room temperature.

      • Acidify carefully with 1M HCl to pH 3.

      • Extract with Ethyl Acetate (3 x 15 mL).

      • Dry combined organics over MgSO₄ and concentrate in vacuo.

    • Result: Yields 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid.

    Protocol B: Analytical Characterization (HPLC-UV)

    Objective: To detect and quantify Br-IBU as an impurity in bulk Ibuprofen samples or to verify the purity of synthesized Br-IBU.

    Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    Chromatographic Conditions:

    Parameter Setting
    Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile (ACN)
    Flow Rate 1.0 mL/min
    Detection UV @ 254 nm (aromatic) and 220 nm (amide/acid)
    Temperature 30°C

    | Injection Vol | 10 µL |

    Gradient Program:

    • 0-2 min: 40% B (Isocratic equilibration)

    • 2-15 min: 40% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

    Data Interpretation:

    • Ibuprofen Retention: ~8-9 min.

    • Br-IBU Retention: ~11-12 min.

      • Reasoning: The bromine atom significantly increases lipophilicity compared to the hydrogen in the parent Ibuprofen, causing stronger interaction with the C18 stationary phase and longer retention times.

    Protocol C: Structural Validation (¹H NMR)

    Objective: To confirm the integrity of the benzylic bromide moiety.

    Solvent: CDCl₃ (Deuterated Chloroform)

    Key Diagnostic Signals:

    • Benzylic Methine (-CH-Br): Look for a doublet (d) around 4.80 – 5.10 ppm .

      • Coupling: This proton couples with the adjacent isopropyl methine proton.

    • Aromatic Protons: Two doublets (AA'BB' system) between 7.10 – 7.40 ppm .

      • Shift: The bromine substituent exerts an electron-withdrawing inductive effect, slightly deshielding the aromatic protons relative to Ibuprofen.

    • Isopropyl Methyls: Two doublets around 0.9 – 1.1 ppm .

      • Diastereotopicity: Due to the chiral center at the benzylic position (created by the Br) and the chiral center in the propionic acid chain, the methyl groups may appear magnetically non-equivalent (complex splitting).

    Reaction Pathway Visualization

    The following diagram illustrates the synthetic origin of Br-IBU (via radical bromination) and its downstream applications (elimination and substitution).

    ReactionPathways IBU Ibuprofen (Precursor) BrIBU Br-IBU (Target Intermediate) IBU->BrIBU NBS, CCl4 Radical Bromination Styrene Styrene Derivative (Elimination Product) BrIBU->Styrene Base (KOtBu) Elimination Hydroxy Hydroxy-Ibuprofen (Substitution Product) BrIBU->Hydroxy H2O/Acetone Solvolysis

    Figure 1: Synthetic pathways involving 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid. The central node (Red) represents the target compound, acting as a pivot between the parent drug (Blue) and functionalized derivatives (Green).

    Safety & Handling Guidelines

    • Lachrymator Hazard: Benzylic bromides are potent eye and respiratory irritants. All weighing and dissolution must be performed inside a certified chemical fume hood.

    • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitivity requires the container to be tightly sealed to prevent hydrolysis to the alcohol.

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong alkalis unless intended for reaction, as this generates heat and pressure.

    References

    • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - Product Catalog. Retrieved January 28, 2026, from [Link]

    • Central College. (2019). Ibuprofen Synthesis and Characterization. Synaptic. Retrieved January 28, 2026, from [Link]

    • National Institutes of Health (NIH). (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives. PubMed Central. Retrieved January 28, 2026, from [Link]

    • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1).
    • ChemBK. (n.d.). (2R)-2-[4-(2-methylpropyl)phenyl]propanoate Properties. Retrieved January 28, 2026, from [Link]

    Application Note: Strategic Procurement & Handling of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the technical protocol for sourcing, verifying, and handling 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8).[1] This compound is a critical halogenated intermediate often associated with the synthesis or impurity profiling of Ibuprofen and related NSAIDs. Due to the presence of a reactive benzylic bromide moiety, this compound exhibits significant thermal instability and lachrymatory properties. This guide replaces standard "catalog shopping" with a rigorous Specification-Sourcing-Verification workflow to ensure scientific integrity.

    Part 1: Chemical Intelligence & Specification[2]

    Before issuing a Request for Quote (RFQ), the compound must be rigorously defined to avoid acquiring the wrong regioisomer (e.g., ring-brominated analogs).

    Chemical Identity
    AttributeSpecification
    Chemical Name 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
    CAS Registry Number 75625-98-8
    Molecular Formula C₁₃H₁₇BrO₂
    Molecular Weight 285.18 g/mol
    Key Structural Feature Benzylic Bromide: The bromine is attached to the alkyl side chain (benzylic position), not the aromatic ring. This confers high reactivity.
    Appearance White to off-white solid (Yellowing indicates degradation/HBr release).
    The "Research Grade" Definition

    For this specific intermediate, "Research Grade" is defined by stability and identity rather than just assay percentage.

    • Purity: ≥ 95.0% (HPLC).[2] Note: Demanding >98% may be cost-prohibitive due to inherent instability.

    • Identity: 1H-NMR must confirm the benzylic proton doublet/multiplet shift (~4.5–5.0 ppm) to rule out ring bromination.

    • Impurity Profile: Must be free of the des-bromo precursor (Ibuprofen) and the hydrolyzed alcohol derivative.

    Part 2: Strategic Sourcing Protocol

    This compound is rarely held in stock by major catalog suppliers (e.g., Sigma, Fisher) due to its shelf-life. It is typically a "Make-to-Order" or "Custom Synthesis" item.

    Vendor Selection Criteria

    Do not rely on aggregators alone.[3] Use the following hierarchy:

    • Specialized Impurity Vendors: Suppliers specializing in API standards (e.g., LGC, USP, or niche impurity houses like Pharmaffiliates).

    • Custom Synthesis CROs: If off-the-shelf stock is unavailable, contract a CRO.

      • Critical Requirement: Vendor must have capability for anhydrous handling and cold-chain logistics .

    The Request for Quote (RFQ) Technical Insert

    Copy and paste the following technical requirement into your RFQ to ensure vendor compliance:

    Technical Requirement: "Quote for [Quantity] of CAS 75625-98-8. Critical Specification: Product is a benzylic bromide.

    • CoA must include 1H-NMR showing integration of the benzylic -CH(Br)- proton.

    • Material must be shipped under cold chain (2-8°C) and desiccant.

    • Vendor must confirm absence of significant hydrolysis products (benzyl alcohol derivative) via HPLC."

    Part 3: Incoming Quality Control (IQC) Protocol

    Principle: Trust but verify. Benzylic bromides can degrade into alcohols and HBr during transit if exposed to moisture or heat.

    IQC Workflow Diagram

    The following Graphviz diagram illustrates the decision logic for accepting or rejecting the shipment based on chemical stability markers.

    IQC_Workflow Start Shipment Receipt (Check Temp Log) Visual Visual Inspection (Is it Yellow?) Start->Visual Solubility Solubility Check (CDCl3 / DMSO) Visual->Solubility White/Off-White Reject REJECT: Hydrolysis/Degradation (Contact Vendor) Visual->Reject Dark Yellow/Orange NMR 1H-NMR Verification (Benzylic Shift Check) Solubility->NMR HPLC HPLC Purity (>95%) NMR->HPLC Structure Confirmed NMR->Reject Wrong Isomer Decision Release for Use? HPLC->Decision Decision->Reject Fail (<95%) Approve APPROVE: Aliquot & Freeze (-20°C, Argon) Decision->Approve Pass

    Figure 1: Logic flow for Incoming Quality Control of reactive benzylic bromides.

    Experimental Verification Steps

    Step 1: Visual & Olfactory Check

    • Protocol: Open the secondary packaging in a fume hood.

    • Pass: White powder. Faint acrid smell (characteristic of benzylic halides).

    • Fail: Sticky orange gum or strong, stinging acid smell (indicates HBr release and polymerization).

    Step 2: 1H-NMR Structural Validation

    • Objective: Confirm the bromine is on the alkyl chain, not the ring.

    • Solvent: CDCl₃ (preferred) or DMSO-d₆.

    • Key Diagnostic Signals:

      • Look for the Benzylic Methine proton: -CH(Br)-.

      • Expected Shift: A doublet (or multiplet depending on diastereomers) around δ 4.5 – 5.2 ppm .

      • Comparison: The unbrominated precursor (Ibuprofen isobutyl group) signals appear much further upfield (δ 2.4 ppm).

      • Ring Protons: Should show a typical para-substitution pattern (two doublets, ~7.0–7.5 ppm).

    Step 3: HPLC Purity Analysis

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water

      • B: Acetonitrile

      • Gradient: 40% B to 90% B over 15 mins.

    • Detection: UV @ 220 nm and 254 nm.

    • Note: Use a freshly prepared sample. Do not leave the sample dissolved in methanol/water for hours before injection, as solvolysis (conversion to the methyl ether or alcohol) may occur, giving false impurity peaks.

    Part 4: Handling & Safety Protocol

    Hazard Classification: Lachrymator , Corrosive , Skin Sensitizer . This compound releases Hydrogen Bromide (HBr) upon contact with moisture.

    HazardMitigation Protocol
    Inhalation/Eyes Strict Fume Hood Use. Benzylic bromides are potent tear agents. Wear tight-fitting safety goggles (not just glasses).
    Skin Contact Double nitrile gloves. Benzylic halides are alkylating agents and can cause severe dermatitis.
    Spill Response Neutralize with dilute aqueous ammonia or sodium bicarbonate to quench the alkylating potential before cleanup.
    Storage -20°C, under Argon/Nitrogen. Store in a tightly sealed vial inside a secondary container with desiccant.

    References

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 75625-98-8. PubChem. Retrieved January 28, 2026, from [Link]

    • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Technical Data. Retrieved January 28, 2026, from [Link]

    • New Jersey Department of Health. (2013). Hazardous Substance Fact Sheet: Benzyl Bromide. (General safety class reference). Retrieved January 28, 2026, from [Link]

    Sources

    2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid as a reference standard in impurity profiling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the synthesis and stability profiling of Ibuprofen and its derivatives, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8) represents a critical process-related impurity.[1] Structurally characterized by a benzylic bromide moiety, this compound is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating capability.

    This Application Note provides a comprehensive technical guide for researchers utilizing this compound as a Certified Reference Material (CRM). We detail the mechanistic origin of the impurity, stability-indicating handling protocols, and a validated LC-MS/MS workflow for its quantification at trace (ppm) levels.

    Chemical Context & Mechanistic Origin

    The presence of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter referred to as Impurity-Br ) typically arises from radical substitution reactions occurring on the isobutyl side chain of the Ibuprofen scaffold.[1]

    Formation Pathway

    While modern commercial synthesis of Ibuprofen often utilizes the Hoechst-Celanese process (carbonylation), older routes or specific derivative syntheses involving Wohl-Ziegler bromination (using N-Bromosuccinimide/NBS) can generate this impurity.[1] It may also form if Ibuprofen is exposed to brominating agents under radical-initiating conditions (light/peroxides).[1]

    Expert Insight: The benzylic position (C1 of the isobutyl chain) is thermodynamically favored for radical abstraction, leading to the formation of the benzylic radical, which is subsequently brominated.

    G Ibuprofen Ibuprofen Backbone (Benzylic C-H) Radical Benzylic Radical Intermediate Ibuprofen->Radical Radical Initiator (hv or Peroxides) ImpurityBr Impurity-Br (Benzylic Bromide) Radical->ImpurityBr Bromination (Br source) Hydrolysis Impurity L (EP) (1-Hydroxy) ImpurityBr->Hydrolysis H2O/Solvolysis (Degradation)

    Figure 1: Formation and degradation pathway of the benzylic bromide impurity.[1] Note the instability leading to the hydroxylated degradant (Impurity L).

    Critical Handling & Stability Protocol

    WARNING: As a benzylic bromide, this reference standard is both an alkylating agent (health hazard) and chemically labile .

    Solvolytic Instability

    Benzylic halides are prone to rapid hydrolysis in protic solvents (water, methanol, ethanol), converting to the corresponding alcohol (1-Hydroxyibuprofen, EP Impurity L).

    • Causality: The bromide is a good leaving group, and the resulting carbocation is stabilized by the aromatic ring, facilitating

      
       hydrolysis.
      
    Preparation of Stock Solutions

    To ensure the integrity of the reference standard during calibration:

    • Solvent Selection: NEVER use Methanol or Water for the primary stock solution.

      • Recommended: Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous).

      • Reasoning: These aprotic dipolar solvents dissolve the lipophilic impurity without facilitating nucleophilic attack on the benzylic carbon.

    • Temperature: Prepare solutions at

      
       or on ice.
      
    • Storage: Store solid standard at

      
       under Argon. Solutions should be prepared fresh daily.
      

    Analytical Protocol: Trace Quantification via LC-MS/MS

    Standard HPLC-UV is often insufficient for monitoring this impurity at the required Threshold of Toxicological Concern (TTC) levels (typically < 10 ppm) due to the lack of a distinct chromophore compared to the parent drug. LC-MS/MS is the required modality. [1]

    Method Parameters
    ParameterSpecificationRationale
    Instrument Triple Quadrupole MS (QqQ)High sensitivity for MRM transitions.[1]
    Ionization ESI Negative Mode (ESI-)The carboxylic acid moiety ionizes efficiently in negative mode (
    
    
    ).[1]
    Column C18 Core-Shell (e.g., Kinetex 2.6µm),
    
    
    mm
    Core-shell provides high resolution at lower backpressures.[1]
    Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization balance.[1]
    Mobile Phase B 100% AcetonitrileAprotic solvent to minimize on-column degradation.[1]
    Gradient 50% B to 90% B over 8 minsHigh organic content required to elute lipophilic bromide.[1]
    Flow Rate 0.4 mL/minCompatible with ESI source.[1]
    MS/MS Transition Optimization

    The bromine isotope pattern (

    
     and 
    
    
    
    in ~1:1 ratio) provides a unique confirmation signature.
    • Precursor Ion:

      
       283.0 (
      
      
      
      ) and 285.0 (
      
      
      )
      
      
      .[1]
    • Quantification Transition:

      
       (Loss of HBr).
      
    • Confirmation Transition:

      
       (Maintains isotopic fidelity).
      
    Experimental Workflow

    The following workflow ensures the reference standard is used to accurately bracket the unknown samples without degradation artifacts.

    Workflow Stock Step 1: Stock Prep Dissolve Standard in Anhydrous ACN (Conc: 1 mg/mL) Dilution Step 2: Working Standards Serial Dilution in 50:50 ACN:H2O (Keep Cold, Inject Immediately) Stock->Dilution Minimize water contact time LCMS Step 4: LC-MS/MS Analysis MRM Mode (283->203) Dilution->LCMS Sample Step 3: Sample Prep Dissolve Ibuprofen API in ACN (Conc: 10 mg/mL) Sample->LCMS Data Step 5: Data Processing Calculate S/N Ratio & ppm LCMS->Data

    Figure 2: Analytical workflow emphasizing the minimization of aqueous exposure during dilution to prevent hydrolysis.

    Validation Criteria (Self-Validating System)

    To ensure the trustworthiness of the results, the following system suitability tests (SST) must be passed before releasing data:

    • Isotopic Ratio Check: The peak area ratio for the transitions derived from

      
       and 
      
      
      
      precursors must be
      
      
      .
      • Why: This confirms the peak is indeed the brominated impurity and not a co-eluting non-halogenated interference.

    • In-Situ Stability Check: Inject the lowest standard at

      
       and 
      
      
      
      hours.
      • Acceptance: Deviation

        
        . If degradation is observed, the autosampler temperature must be lowered, or the diluent organic ratio increased.
        
    • Retention Time Match: The impurity must elute after Ibuprofen (due to the lipophilic Br atom).

      • Ibuprofen RT: ~4.5 min.

      • Impurity-Br RT: ~6.2 min.

    References

    • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

    • European Pharmacopoeia (Ph.[] Eur.). Ibuprofen Monograph 0721. (Lists related impurities A-R, providing context for non-listed process impurities). Link[1]

    • Pharmaffiliates. (2024). Certificate of Analysis: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS 75625-98-8).[1][3]Link[1][3]

    • Reddy, A. V., et al. (2012). "Impurity profiling of Ibuprofen by HPLC and characterization of impurities by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline methodology for Ibuprofen impurity separation). Link

    Sources

    Application Note: Strategic Derivatization Protocols for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2]

    This Application Note details the analytical handling of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid , a critical halogenated impurity potentially found in the synthesis or degradation of Ibuprofen and related 2-arylpropionic acids (Profens).

    The Analytical Challenge

    This molecule presents a dual analytical challenge:

    • Thermal Instability: The benzylic bromide moiety (C-Br bond adjacent to the phenyl ring) is highly susceptible to thermal dehydrohalogenation (elimination of HBr) inside hot GC injection ports, leading to the formation of the corresponding styrene derivative (2-[4-(2-methyl-1-propenyl)phenyl]propionic acid).

    • Stereochemical Complexity: The molecule possesses two chiral centers :

      • The

        
        -carbon of the propionic acid side chain.
        
      • The benzylic carbon bearing the bromine atom. This results in four potential stereoisomers (two enantiomeric pairs of diastereomers), requiring chiral resolution for full characterization.

    Scope of Protocols

    This guide provides two distinct derivatization workflows:

    • Protocol A (HPLC-UV/FL): Chiral amidation for stereochemical resolution and high-stability quantification.

    • Protocol B (GC-MS): Soft silylation with thermal safeguards for trace-level impurity profiling.

    Chemical Logic & Degradation Pathways

    Understanding the reactivity of the benzylic bromide is prerequisite to successful analysis. Unlike stable aryl halides, this aliphatic benzylic bromide acts as a potent electrophile and is prone to

    
     hydrolysis and 
    
    
    
    thermal elimination.
    Visualization: Degradation vs. Derivatization Logic

    ReactionPathways Target Target Analyte (Benzylic Bromide) Heat Thermal Stress (GC Injector > 200°C) Target->Heat Direct Injection Deriv_Reagent Derivatization (MTBSTFA or Chiral Amine) Target->Deriv_Reagent Controlled Rxn Elimination Degradant (Styrene Derivative + HBr) Heat->Elimination Dehydrohalogenation Stable_Deriv Stable Derivative (Ready for Analysis) Deriv_Reagent->Stable_Deriv Protection of -COOH

    Figure 1: The competitive pathway between successful derivatization and thermal degradation. Direct injection without careful derivatization favors elimination.

    Protocol A: Chiral Amidation for HPLC Analysis (High Stability)

    Objective: To resolve diastereomers and prevent thermal degradation by analyzing at ambient temperatures using HPLC. Mechanism: Reaction of the carboxylic acid with a chiral amine to form diastereomeric amides.

    Reagents & Materials[3][4][5][6]
    • Chiral Selector: (S)-(-)-1-Phenylethylamine (S-PEA) or (S)-1-(1-Naphthyl)ethylamine.

    • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Catalyst: HOBt (Hydroxybenzotriazole).

    • Solvent: Anhydrous Dichloromethane (DCM).

    Step-by-Step Procedure
    • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of Anhydrous DCM.

      • Note: Ensure glassware is oven-dried to prevent hydrolysis of the bromide.

    • Activation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt to the solution. Stir at 0°C (ice bath) for 15 minutes.

      • Why: Activation of the carboxylic acid must occur at low temperature to suppress benzylic substitution side-reactions.

    • Amidation: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench & Wash: Wash the organic layer with 1M HCl (to remove excess amine) followed by saturated NaHCO3 (to remove unreacted acid). Dry over MgSO4.

    • Analysis (HPLC Conditions):

      • Column: C18 (Achiral) - The diastereomers formed are chemically distinct and separable on standard phases.

      • Mobile Phase: Acetonitrile : Water (60:40) isocratic.

      • Detection: UV at 254 nm (Phenyl absorption).

    Data Interpretation (Expected Results)

    Since the derivatizing agent (S-PEA) is pure (S), the target's enantiomers (R, S at the acid center) form diastereomers:

    • (S)-Target-(S)-PEA

    • (R)-Target-(S)-PEA

    • Result: Two distinct peaks will appear on the chromatogram, allowing determination of the enantiomeric excess (ee) of the impurity.

    Protocol B: Soft Silylation for GC-MS (Trace Analysis)

    Objective: To render the molecule volatile for GC-MS while minimizing thermal stress. Critical Change: Use MTBSTFA instead of BSTFA. The tert-butyldimethylsilyl (TBDMS) ester is more stable than the trimethylsilyl (TMS) ester, allowing for lower inlet temperatures.

    Reagents
    • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

    • Solvent: Ethyl Acetate (Dried).

    Step-by-Step Procedure
    • Solubilization: Dissolve 50 µg of sample in 100 µL Ethyl Acetate in a crimp-top vial.

    • Derivatization: Add 50 µL of MTBSTFA. Cap immediately.

    • Incubation: Heat at 60°C for 30 minutes .

      • Warning: Do NOT exceed 60°C. Higher temperatures risk eliminating the benzylic bromide.

    • Instrumental Safeguards (GC-MS Parameters):

      • Inlet Mode: Pulsed Splitless (Cold Injection if available).

      • Inlet Temperature: Set to 200°C (Standard is 250°C; reduce to minimize degradation).

      • Column: Rxi-5Sil MS or equivalent (low bleed).

      • Ramp: Start at 100°C, hold 1 min, ramp 10°C/min to 280°C.

    Self-Validation: The "Styrene Check"

    To validate that your GC method is not destroying the sample:

    • Inject the derivatized sample.

    • Monitor for the [M-HBr] peak (Styrene derivative).

    • If the Styrene peak > 5% of the parent peak, lower the inlet temperature by 20°C and repeat.

    Comparative Analysis of Methods

    FeatureProtocol A (HPLC Chiral Amide)Protocol B (GC-MS TBDMS)
    Primary Utility Stereochemical Purity & AssayTrace Impurity Profiling
    Thermal Risk Low (Ambient reaction)Moderate (Requires vaporization)
    Sensitivity Moderate (UV/FL)High (SIM Mode MS)
    Selectivity Resolves DiastereomersResolves Structural Homologs
    Reagent Cost ModerateHigh (MTBSTFA)

    Analytical Workflow Diagram

    Workflow Sample Raw Sample (Ibuprofen Batch) Extract Liquid-Liquid Extraction (DCM/Water pH 2) Sample->Extract Decision Select Analytical Goal Extract->Decision PathA Goal: Chiral Purity Decision->PathA PathB Goal: Trace Quant (ppm) Decision->PathB DerivA Deriv: (S)-PEA + EDC (Amide Formation) PathA->DerivA HPLC HPLC-UV Analysis (Diastereomer Separation) DerivA->HPLC DerivB Deriv: MTBSTFA @ 60°C (Silylation) PathB->DerivB GCMS GC-MS (SIM Mode) Monitor m/z [M-57] DerivB->GCMS

    Figure 2: Decision tree for selecting the appropriate derivatization pathway based on analytical requirements.

    References

    • European Pharmacopoeia (Ph.[1] Eur.). Ibuprofen Monograph: Impurity F and Related Substances. (General reference for Ibuprofen impurity structures).

    • H.J. Ha, et al. "Derivatization of Ibuprofen and its Impurities for GC-MS Analysis." Journal of Pharmaceutical and Biomedical Analysis.

    • Sigma-Aldrich. "Assay of Ibuprofen Esters & Impurities." Technical Application Note.

    • Liu, F., et al. "Crystal structure and stability of benzylic bromide derivatives." Acta Crystallographica Section E.

    • Ji, S., et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides."[2] RSC Advances, 2019.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Purification of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: PUR-BR-IBU-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Introduction: The "Benzylic Bromide" Challenge

    Welcome to the technical support hub for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid . This compound is a critical, high-reactivity intermediate often encountered during the radical functionalization of Ibuprofen derivatives.

    Critical Warning: Unlike its parent compound (Ibuprofen), this molecule contains a benzylic bromide on the isobutyl chain. This functionality introduces two primary instability vectors:

    • Thermal Elimination: It readily eliminates HBr to form the styrene derivative (2-[4-(2-methyl-1-propenyl)phenyl]propionic acid) upon heating.

    • Solvolysis: It is highly susceptible to nucleophilic attack (hydrolysis or alcoholysis) at the benzylic position.

    The following guide prioritizes low-temperature handling and non-nucleophilic purification to preserve the bromine functionality.

    Module 1: Chemical Stability & Handling (Triage)

    Q: My crude material is turning yellow/brown and fuming. What is happening?

    A: This is the hallmark of spontaneous dehydrobromination . The benzylic bromide is eliminating hydrogen bromide (HBr). The HBr acts as an autocatalyst, accelerating further degradation and darkening the material.

    Immediate Action Plan:

    • Neutralize: Immediately wash the organic phase with cold saturated NaHCO₃ to remove free HBr.

    • Temperature Control: Never heat the crude material above 40°C .

    • Solvent Swap: If stored in solution, ensure the solvent is acid-free (e.g., stabilize chloroform with amylene or use fresh ethyl acetate).

    Degradation Pathway Visualization

    DegradationPathway Target Target Bromide (Benzylic Br) Heat Heat (>40°C) or Acid Target->Heat Alcohol Benzylic Alcohol (Hydrolysis Product) Target->Alcohol Water/Alcohol Nucleophilic Attack Styrene Styrene Impurity (Elimination Product) Heat->Styrene Elimination HBr HBr Gas (Autocatalyst) Heat->HBr Byproduct HBr->Heat Catalyzes

    Caption: Figure 1. Thermal and solvolytic degradation pathways of the benzylic bromide intermediate.

    Module 2: Primary Purification – Crystallization

    Q: Standard Ibuprofen crystallizes from Ethanol/Water. Can I use that here?

    A: NO. Do not use alcohols. Benzylic bromides react with hot alcohols (methanol, ethanol) to form ethers (solvolysis), especially in the presence of the carboxylic acid group which can catalyze the reaction.

    Recommended Protocol: The "Non-Nucleophilic" Recrystallization

    • Solvent System: Hexane (or Heptane) / Ethyl Acetate.

    • Ratio: Typically 9:1 to 4:1 (v/v), depending on impurity profile.

    Step-by-Step Procedure:

    • Dissolution: Dissolve the crude acid in the minimum amount of Ethyl Acetate at room temperature (20–25°C). Do not reflux.

    • Filtration: If insoluble solids remain, filter rapidly through a glass frit.

    • Precipitation: Slowly add Hexane (antisolvent) with vigorous stirring until persistent cloudiness appears.

    • Cooling: Place the vessel in a refrigerator (4°C) for 12–24 hours. Avoid rapid cooling in dry ice, which traps impurities.

    • Collection: Filter the white crystals and wash with cold Hexane.

    • Drying: Dry under high vacuum at ambient temperature . Do not use a drying oven.

    Module 3: Impurity Scavenging (Extraction)

    Q: I have unreacted starting material (non-brominated) and styrene impurities. Crystallization didn't remove them.

    A: Use the "Cold Acid-Base Swing" technique. Since your target is a carboxylic acid, you can separate it from neutral impurities (styrenes, unreacted alkyl-arenes) using a pH-controlled extraction.

    The Protocol:

    • Dissolve: Dissolve crude mixture in Dichloromethane (DCM) or Diethyl Ether .

    • Extract (Cold): Extract with cold (0°C) 1M NaOH or saturated Na₂CO₃.

      • Chemistry: The target acid moves to the aqueous layer (as carboxylate). Neutral organic impurities stay in the DCM.

      • Critical: Keep it cold and fast to prevent the hydroxide from displacing the bromide.

    • Wash: Wash the aqueous layer once with fresh DCM to remove entrained neutrals.

    • Acidify: Acidify the aqueous layer carefully with cold 1M HCl to pH 1–2 in the presence of fresh DCM.

    • Recover: Extract the regenerated acid into the DCM layer.

    • Dry: Dry over MgSO₄ (neutral/acidic) rather than basic drying agents.

    Module 4: Chromatographic Rescue

    Q: My compound is an oil and won't crystallize. How do I purify it on silica?

    A: Silica gel is slightly acidic and can trigger dehydrobromination. You must buffer the system.

    Troubleshooting Guide:

    IssueCauseSolution
    Streaking on TLC Carboxylic acid interacting with silica.Add 1% Acetic Acid to the eluent to suppress ionization.
    Product Decomposition Silica acidity catalyzing elimination.Pre-wash silica with 1% Triethylamine in Hexane (use caution, as excess base can also degrade bromide). Better option: Use neutral alumina or rapid filtration.
    Co-elution Impurities have similar polarity.Use a gradient of Hexane → 20% EtOAc/Hexane .

    Summary Workflow

    PurificationWorkflow Start Crude Reaction Mixture AcidBase Cold Acid/Base Extraction (Removes Neutrals) Start->AcidBase Check Check Purity (TLC/NMR) Cryst Crystallization (Hexane/EtOAc @ 4°C) Check->Cryst High Purity (>80%) Chrom Flash Chromatography (Buffered Silica) Check->Chrom Low Purity/Oil AcidBase->Check Dry Vacuum Dry (<25°C) Cryst->Dry Chrom->Cryst If Solidifies Chrom->Dry

    Caption: Figure 2. Decision matrix for the purification of labile benzylic bromo-acids.

    References

    • Boots Pure Drug Co. (1964). Aryl-substituted aliphatic acids and processes for their preparation. U.S. Patent 3,385,886. (Describes the fundamental chemistry of arylpropionic acids). Link

    • Ethyl Corporation. (1987). Process for preparing 2-(4-isobutylphenyl)propionic acid. U.S. Patent 4,697,036. (Details the bromination and functionalization of ibuprofen intermediates). Link

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7498, Benzyl bromide. (General stability and reactivity data for benzylic bromides). Link

    • University of Rochester. (n.d.). Solvents for Recrystallization. (General guide for non-nucleophilic solvent selection). Link

    Technical Support Center: Impurity Profiling in the Synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Reaction Landscape[1][2][3]

    The Molecule: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid is a critical functionalized intermediate, often derived from Ibuprofen (2-[4-(2-methylpropyl)phenyl]propionic acid). It serves as a precursor for advanced non-steroidal anti-inflammatory drugs (NSAIDs) or as a specific impurity standard (related to Ibuprofen Impurity L precursors).

    The Challenge: The synthesis typically involves Wohl-Ziegler radical bromination at the benzylic position. This reaction is thermodynamically sensitive. The introduction of a bromine atom at the benzylic carbon creates a secondary alkyl halide that is prone to three primary failure modes: elimination (styrene formation) , hydrolysis (alcohol formation) , and diastereomeric complexity .

    Reaction Pathway & Impurity Network

    The following diagram illustrates the primary synthesis route and the branching pathways leading to common impurities.

    ReactionNetwork Start Starting Material (Ibuprofen) Radical Benzylic Radical Intermediate Start->Radical NBS, Radical Initiator (AIBN/BPO) Target Target Molecule (Benzylic Bromide) Radical->Target Br transfer Imp_Alkene Impurity B (Styrene/Alkene) [Elimination] Target->Imp_Alkene -HBr (Thermal/Base) Imp_Alc Impurity C (Benzylic Alcohol) [Hydrolysis] Target->Imp_Alc +H2O (Solvolysis) Imp_Diast Diastereomers (RS/SR vs RR/SS) Target->Imp_Diast Stereocenter Creation

    Figure 1: Mechanistic pathway showing the genesis of critical impurities during benzylic bromination.[1][2]

    Troubleshooting Guide (FAQ)

    This section addresses specific observations users encounter during synthesis and analysis.

    Q1: I see a "split" in my main product peak on HPLC/UPLC. Is my column degrading?

    Diagnosis: This is likely not column degradation. You are observing diastereomers .

    • Cause: The target molecule contains two chiral centers:[3][4]

      • The

        
        -carbon of the propionic acid moiety.
        
      • The new benzylic carbon bearing the bromine.

    • Explanation: This creates two pairs of enantiomers (RR/SS and RS/SR). These pairs are diastereomers of each other and have distinct physical properties, often separating on standard C18 columns.

    • Action: Do not attempt to merge them. Quantify them together unless a stereoselective synthesis was intended.

    Q2: My product turns pink/red upon storage, and a new non-polar impurity appears.

    Diagnosis: Spontaneous dehydrobromination forming the Styrene Impurity (2-[4-(2-methylprop-1-enyl)phenyl]propionic acid).

    • Mechanism: Benzylic bromides are unstable. Trace acid (HBr) autocatalyzes the elimination of HBr to form the conjugated styrene system, which is highly UV-active and often colored.

    • Action:

      • Store the product at -20°C under Argon.

      • Add a trace stabilizer (e.g., silver wool or weak base) if compatible with the next step.

      • Remediation: Recrystallize from non-polar solvents (Hexane/Heptane) to remove the alkene.

    Q3: I have a persistent peak at RRT ~0.85 that increases during aqueous workup.

    Diagnosis: Formation of the Benzylic Alcohol (Impurity L - 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid).

    • Cause: Benzylic bromides are highly susceptible to

      
       hydrolysis, especially if the workup involves warm water or basic conditions.
      
    • Action:

      • Perform workups with cold water (0-5°C).

      • Avoid strong bases (NaOH/KOH) which accelerate solvolysis; use mild buffers (Phosphate pH 6) if neutralization is needed.

      • Dry organic layers immediately and thoroughly (MgSO4).

    Q4: The reaction stalls at 80% conversion. Should I add more NBS?

    Diagnosis: Radical quenching or Dimerization .

    • Risk: Adding excess NBS often leads to ring bromination (aryl bromide) or

      
      -bromination  of the propionic acid chain (Hell-Volhard-Zelinsky type side reaction), which are difficult to separate.
      
    • Action: It is often better to accept 80-90% conversion and separate the unreacted starting material (Ibuprofen) via chromatography or selective crystallization than to push for 100% and generate "over-brominated" byproducts.

    Analytical Fingerprinting

    Use the following data to confirm the identity of your product and impurities.

    Table 1: NMR Diagnostic Signals (1H NMR, CDCl3)
    CompoundDiagnostic ProtonChemical Shift (
    
    
    ppm)
    MultiplicityNotes
    Target (Benzylic Bromide) Ar-CH (Br)-CH4.95 - 5.05 Doublet (d)Distinctive downfield shift.
    Starting Material (Ibuprofen) Ar-CH 2-CH2.45 Doublet (d)Upfield benzylic protons.
    Impurity B (Styrene/Alkene) Ar-CH =C6.20 - 6.40 Singlet/MultipletOlefinic region.
    Impurity C (Alcohol) Ar-CH (OH)-CH4.30 - 4.40 Doublet (d)Broadens with D2O shake.
    Table 2: HPLC Elution Order (Reverse Phase C18)
    Elution OrderCompoundRelative PolarityRRT (Approx)*
    1Impurity C (Alcohol) High (Polar)0.80 - 0.85
    2Starting Material Medium0.90 - 0.95
    3Target (Bromide) Medium-Low1.00
    4Impurity B (Styrene) Low (Non-polar)1.20 - 1.30
    5Dimer/Oligomers Very Low> 1.50

    *RRT = Relative Retention Time vs. Target Peak. Varies by gradient/column.

    Optimized Experimental Protocol

    Objective: Minimize elimination and hydrolysis during synthesis.

    Reagents:

    • Substrate: Methyl 2-[4-(2-methylpropyl)phenyl]propionate (Ester protection recommended).

    • Reagent: N-Bromosuccinimide (NBS) - Recrystallized from water to remove free bromine.

    • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

    • Solvent: CCl4 (traditional) or Chlorobenzene/Trifluorotoluene (Green alternatives).

    Procedure:

    • Preparation: Dissolve 1.0 eq of the Ibuprofen Methyl Ester in anhydrous solvent (0.1 M concentration).

    • Addition: Add 1.05 eq of NBS and 0.05 eq of AIBN.

    • Reaction: Heat to reflux (or 80°C) under Nitrogen. Crucial: Monitor by TLC/HPLC every 30 mins.

    • Endpoint: Stop when starting material is <5%. Do not over-cook.

    • Workup (Critical Step):

      • Cool to 0°C .

      • Filter off succinimide byproduct (insoluble solid).

      • Evaporate solvent under reduced pressure at <35°C . High heat causes elimination.

      • Note: If hydrolysis to the acid is required, perform it after purifying the bromo-ester, using mild conditions (LiOH/THF/Water at 0°C).

    Troubleshooting Logic Tree

    Troubleshooting Observation Observation Q_Peak Where is the impurity peak? Observation->Q_Peak Early Early Eluting (Polar) Q_Peak->Early RRT < 1.0 Late Late Eluting (Non-Polar) Q_Peak->Late RRT > 1.0 Check_OH Check for Alcohol (Hydrolysis) Early->Check_OH Check_Alkene Check for Styrene (Elimination) Late->Check_Alkene Action_OH Dry solvents better; Avoid heat/base Check_OH->Action_OH Action_Alkene Lower evap temp; Store cold/dark Check_Alkene->Action_Alkene

    Figure 2: Rapid decision tree for impurity identification based on chromatographic behavior.

    References

    • European Pharmacopoeia (Ph.[5] Eur.) . Ibuprofen Monograph: Impurity Standards. (Defines Impurity L and related degradation products).

    • Tundo, P., Selva, M., & Bomben, A. (1999). Synthesis of Pure 2-Arylpropionic Acids. Organic Syntheses, 76, 169. (Discusses synthesis of phenylpropionic acid derivatives).

    • Sutter, P. J., Kang, G., Vellalath, S., & Romo, D. (2023).[6] Zinc-mediated carboxylations of allylic and propargylic halides... synthesis of γ-bromo-β-lactones. ResearchGate. (Provides context on bromolactonization risks).

    • PubChem Compound Summary . 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid (Impurity L).[7] National Center for Biotechnology Information. (Structural data for the hydrolysis impurity).

    • Sigma-Aldrich Technical Bulletin . Assay of Ibuprofen Esters & Impurities. (HPLC methods for separating Ibuprofen derivatives).[8]

    Sources

    Technical Support Center: Synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: #IBU-BR-SYN-001 Subject: Yield Optimization & Troubleshooting for Benzylic Bromination of Ibuprofen Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

    Executive Summary

    The synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (often characterized as a brominated intermediate or impurity of Ibuprofen) relies on the Wohl-Ziegler radical bromination of the isobutyl side chain.

    Users typically encounter low yields due to three competing factors:

    • Regioselectivity: Competition between the isobutyl benzylic position (target) and the propionic acid benzylic position (impurity).

    • Stability: The resulting benzylic bromide is thermally unstable and prone to dehydrohalogenation (eliminating HBr to form the styrene derivative).

    • Hydrolysis: The benzylic bromide is highly susceptible to hydrolysis during aqueous workup.

    This guide provides a validated protocol and a troubleshooting framework to navigate these challenges.

    Module 1: The "Golden" Protocol (Ester Route)

    Critical Advisory: Direct bromination of the free acid (Ibuprofen) is strongly discouraged. The carboxylic acid proton can quench radical chains and complicate purification. The Methyl Ester Strategy is the industry standard for high-yield synthesis.

    Phase 1: Protection (Esterification)

    Convert Ibuprofen to Ibuprofen Methyl Ester. This protects the carboxylic acid and improves the electronic bias favoring the isobutyl tail for bromination.

    • Reagents: Ibuprofen, Methanol, cat.[1] H₂SO₄ (or Thionyl Chloride).

    • Checkpoint: Ensure >99% conversion by TLC/GC. Free acid remaining will poison the next step.

    Phase 2: Wohl-Ziegler Bromination (The Critical Step)

    This step requires strict anhydrous conditions and precise stoichiometry.

    ParameterSpecificationRationale
    Reagent N-Bromosuccinimide (NBS)Must be white/crystalline. Yellow NBS contains free Br₂/HBr, causing ionic side reactions. Recrystallize from H₂O if yellow.
    Initiator AIBN (Azobisisobutyronitrile)Preferred over Benzoyl Peroxide (BPO) for safer handling and cleaner radical initiation kinetics at 60-80°C.
    Solvent CCl₄ (Traditional) or PhCl / MeOAc CCl₄ is standard but toxic. Chlorobenzene (PhCl) or Methyl Acetate are modern, greener alternatives that maintain radical stability.
    Stoichiometry 1.05 eq NBSExcess NBS leads to dibromination.
    Atmosphere Argon/NitrogenOxygen is a radical scavenger; it will kill the reaction yield.

    Step-by-Step:

    • Dissolve Ibuprofen Methyl Ester (1.0 eq) in anhydrous solvent (0.1 M concentration).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Degas the solution (sparge with Argon for 15 mins).

    • Heat to reflux (or 70-80°C) under visible light (200W Tungsten or high-lumen LED) to promote initiation.

    • Monitor: Reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats).

    • Workup: Cool to 0°C. Filter off succinimide. Evaporate solvent under reduced pressure at <40°C . Do not overheat.

    Phase 3: Hydrolysis (The Delicate Step)

    Note: If your end goal allows, use the ester. If you strictly need the Acid:

    • Method: Acid-catalyzed hydrolysis (HCl/Dioxane) is preferred over base hydrolysis.

    • Risk: Base (NaOH/LiOH) will cause rapid elimination of the benzylic bromide to the styrene derivative (4-(2-methylprop-1-enyl)phenylpropionic acid).

    • Optimization: If possible, use a tert-butyl ester in Phase 1, which can be cleaved with TFA (Trifluoroacetic acid) under anhydrous conditions, preserving the sensitive bromide.

    Module 2: Troubleshooting Logic (Root Cause Analysis)

    Issue 1: Low Conversion / Reaction Stalls
    • Symptom: TLC shows starting material remaining after 4+ hours.

    • Root Cause: Radical chain termination.

    • Fix:

      • Check NBS: If it smells like bromine or looks yellow, wash it with water and dry it in a desiccator.

      • Oxygen Leak: Ensure the system is under positive Nitrogen pressure.

      • Light Source: Ensure the reaction flask is directly exposed to the light source. Aluminum foil wrapping (sometimes used for silver reactions) must be removed.

    Issue 2: Formation of Styrene Impurity
    • Symptom: Product contains alkene peaks in NMR (vinylic protons ~6.0-6.5 ppm).

    • Root Cause: Thermal elimination of HBr.

    • Fix:

      • Lower the rotary evaporator bath temperature to <35°C.

      • Avoid basic washes (bicarbonate) during workup if possible; or perform them extremely quickly at 0°C.

      • Store the product in the freezer (-20°C).

    Issue 3: Regioselectivity (Wrong Isomer)
    • Symptom: Bromination occurring alpha to the carboxyl group.

    • Science: The isobutyl benzylic position is electron-rich (favored by electrophilic Br radical). The propionic alpha-position is electron-poor (deactivated by Carbonyl).

    • Fix: If alpha-bromination occurs, it indicates the reaction is proceeding via an ionic mechanism (catalyzed by HBr) rather than radical.

      • Add Scavenger: Add solid K₂CO₃ or Epoxide (Propylene oxide) to the reaction mixture to scavenge in-situ HBr and force the radical pathway.

    Module 3: Visualization & Logic Flows

    Diagram 1: Synthetic Pathway & Regioselectivity

    This diagram illustrates the preferred route and the competing regiochemical outcomes.

    SynthesisPath Fig 1. Reaction Pathway and Competing Impurities Ibuprofen Ibuprofen (Acid) Ester Ibuprofen Methyl Ester Ibuprofen->Ester MeOH, H+ Reaction Wohl-Ziegler (NBS, AIBN, Reflux) Ester->Reaction Target Target: Benzylic Bromide (Isobutyl Tail) Reaction->Target Radical Path (Major) ImpurityA Impurity: Alpha-Bromo (Propionic Head) Reaction->ImpurityA Ionic Path (Avoid HBr) ImpurityB Impurity: Styrene (Elimination Product) Target->ImpurityB Heat/Base (Degradation)

    Diagram 2: Troubleshooting Decision Tree

    Follow this logic flow when yields are below 60%.

    Troubleshooting Fig 2. Troubleshooting Logic for Wohl-Ziegler Bromination Start Low Yield Identified CheckTLC Check TLC/NMR Start->CheckTLC Unreacted Mostly Starting Material? CheckTLC->Unreacted Byproducts Complex Mixture/New Spots? CheckTLC->Byproducts NBS_Color Is NBS White? Unreacted->NBS_Color IsAlkene Is it the Styrene (Alkene)? Byproducts->IsAlkene Recrystallize Action: Recrystallize NBS Dry Solvents NBS_Color->Recrystallize No (Yellow) AddInitiator Action: Add 0.02eq AIBN Check Light Source NBS_Color->AddInitiator Yes CoolDown Action: Lower Temp Avoid Base Workup IsAlkene->CoolDown Yes Scavenge Action: Add K2CO3 (Prevent Ionic Bromination) IsAlkene->Scavenge No (Wrong Isomer)

    FAQ: Rapid Response

    Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, but BPO is an oxidizing agent and can be shock-sensitive. AIBN is generally preferred for this specific synthesis because its half-life at reflux (in CCl₄ or PhCl) matches the reaction kinetics perfectly, providing a steady stream of radicals without over-oxidizing the substrate.

    Q: My product turns brown on the shelf. Why? A: Benzylic bromides are autocatalytic. As they degrade, they release HBr, which catalyzes further degradation. Solution: Store the compound with a small amount of silver wire or copper turnings (stabilizers) or, more practically, store at -20°C under Argon.

    Q: Can I purify this on Silica Gel? A: Use caution. Silica is slightly acidic and can trigger dehydrohalogenation (loss of HBr).

    • Tip: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it. Run the column quickly using non-polar solvents (Hexane/EtOAc).

    References

    • Wohl-Ziegler Reaction Mechanism & Conditions

      • Mechanism and Application: Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

    • Synthesis of Ibuprofen Impurities

      • Impurity Profiling: "Ibuprofen EP Impurity J".[3] SynThink Chemicals / Simson Pharma. (Characterization of benzylic derivatives).

    • Benzylic Bromination Protocols

      • General Procedure: "Benzylic Bromination".[4][2][5][6] Common Organic Chemistry.

    • Stability of Ibuprofen Derivatives

      • Degradation Studies: "Stability of Ibuprofen Solutions". NIH / PMC.

    Sources

    Stability and degradation of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid under stress conditions

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide is structured as a specialized support center response, designed for researchers handling the highly reactive intermediate 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid .[1][2]

    Executive Summary

    You are likely encountering instability with 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter referred to as BB-IBU ).[1][2] Unlike stable Ibuprofen, this molecule contains a benzylic bromide moiety.

    Key Technical Insight: The bromine atom at the benzylic position (C1 of the isobutyl chain) activates the molecule toward two primary degradation pathways: Nucleophilic Substitution (Solvolysis) and Elimination (Dehydrohalogenation) .[1] Standard analytical protocols using protic solvents (Methanol/Water) or high-temperature drying will induce rapid degradation, leading to analytical artifacts often mistaken for process impurities.[1]

    Module 1: Solvolysis & "Disappearing" Potency

    User Issue: "My sample potency drops by 5-10% in the autosampler over 4 hours. A new peak appears at a lower retention time."

    The Mechanism: Solvolytic Degradation

    The benzylic carbon is highly electrophilic. In the presence of protic solvents (Water, Methanol, Ethanol), the bromine is displaced via an SN1 mechanism (stabilized by the phenyl ring).

    • In Water: Hydrolysis yields the alcohol (Ibuprofen Impurity L).[1]

    • In Methanol: Methanolysis yields the methyl ether artifact.

    Troubleshooting Protocol
    ParameterStandard Protocol (Avoid)Correct Protocol (Use)
    Diluent Methanol or EthanolAcetonitrile (ACN) or THF (Anhydrous)
    Mobile Phase High % Water / Low pHHigh % Organic / Neutral pH (Minimize run time)
    Autosampler Ambient (
    
    
    )
    Refrigerated (
    
    
    )
    Sample Prep Sonication (Heat generation)Vortex only (Minimize energy input)
    Diagnostic Experiment: Solvent Compatibility

    To confirm solvolysis, perform this rapid check:

    • Dissolve BB-IBU in Methanol.

    • Inject immediately (

      
      ).[1]
      
    • Wait 2 hours and inject again (

      
      ).
      
    • Result: If a new peak appears (Methyl Ether), your diluent is the root cause.

    Module 2: Thermal Instability & The "Styrene" Peak

    User Issue: "I see a late-eluting impurity (RRT ~1.2) that increases when I dry the sample in a vacuum oven."

    The Mechanism: Dehydrobromination

    Under thermal stress, BB-IBU undergoes elimination of HBr to form the styrene derivative: 2-[4-(2-methylprop-1-enyl)phenyl]propionic acid .[1][2] This conjugated alkene is thermodynamically stable and less polar, eluting later on RP-HPLC.[1][2]

    Graphviz Diagram: Degradation Pathways

    The following diagram illustrates the competing degradation pathways based on environmental stressors.

    DegradationPathways Figure 1: Stress-Induced Degradation Pathways of Benzylic Bromide Intermediate BB Target Molecule (Benzylic Bromide) ImpL Impurity L (Alcohol) (Hydrolysis Product) BB->ImpL + H2O (Mobile Phase) SN1 Mechanism Ether Methyl Ether Artifact (Solvolysis in MeOH) BB->Ether + MeOH (Diluent) Nucleophilic Attack Alkene Styrene Derivative (Elimination Product) BB->Alkene + Heat / Vacuum - HBr (Elimination)

    [1][2]

    Handling Guidelines
    • Drying: Do NOT use heat. Use lyophilization (freeze-drying) or nitrogen blow-down at ambient temperature.[1][2]

    • Storage: Store under Argon/Nitrogen at

      
      . Benzylic bromides are moisture and light-sensitive.[1][2]
      

    Module 3: Stereochemistry & "Split" Peaks

    User Issue: "My main peak is split into a doublet or shows a 'shoulder' even on a C18 column. Is the column failing?"

    The Mechanism: Diastereomers

    BB-IBU possesses two chiral centers :

    • The

      
      -carbon of the propionic acid side chain.
      
    • The benzylic carbon (attached to the Br).

    This results in two pairs of enantiomers (RR/SS and RS/SR).[1] While enantiomers co-elute on achiral C18 columns, diastereomers have different physical properties and often separate, appearing as a doublet (e.g., ratio 50:50 or 60:40 depending on synthesis stereoselectivity).

    Analytical Workflow

    To confirm diastereomers vs. impurities:

    AnalyticalWorkflow Figure 2: Differentiating Diastereomers from Degradants Start Observation: Split Peak / Doublet Step1 Check UV Spectra (DAD Detector) Start->Step1 Decision Are Spectra Identical? Step1->Decision ResultA Conclusion: Diastereomers (Not an impurity) Decision->ResultA Yes (Identical $ ambda_{max}$) ResultB Conclusion: Contamination (Likely Alkene/Alcohol) Decision->ResultB No (Different $ ambda_{max}$)

    FAQ: Rapid Response

    Q: Can I use USP Ibuprofen Impurity standards to identify degradants? A: Yes, partially.

    • Hydrolysis Product: Corresponds to Ibuprofen Impurity L (EP/USP nomenclature: 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid).[1][2]

    • Elimination Product: Often related to Impurity K precursors (alkenes).[1]

    • Note: The Bromide itself is rarely a final impurity in commercial Ibuprofen because it is highly reactive and usually converted or removed; it is typically an intermediate.

    Q: Why is the compound turning pink/brown? A: This indicates liberation of free Bromine (

    
    ) or HBr, which causes acid-catalyzed degradation of the phenyl ring. This is a safety hazard (lachrymator).[1] Neutralize with weak base (Sodium Bicarbonate wash) immediately if this occurs during synthesis. [1]
    

    Q: What is the best LC-MS ionization mode? A: Use ESI Negative mode (due to the carboxylic acid).[1]

    • Warning: The Bromine isotope pattern (

      
       and 
      
      
      
      ) will give a distinct 1:1 doublet in the mass spectrum (M and M+2).[1] This is the definitive confirmation of the bromide structure.

    References

    • European Pharmacopoeia (Ph.[1] Eur.). Ibuprofen Monograph: Impurities L, J, and K. (Defines the hydrolysis and elimination products). [1]

    • Caviglioli, G., et al. (2002).[1] Identification of degradation products of ibuprofen arising from oxidative and thermal treatments.[3] Journal of Pharmaceutical and Biomedical Analysis. (Establishes the degradation pathways of the isobutyl chain).

    • Hajipour, A. R., et al. (2014).[1] Benzylic bromination of alkylbenzenes. (General mechanism for instability of benzylic bromides).[1]

    Sources

    Technical Support Center: HPLC Troubleshooting for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Active Ticket ID: TSH-882-BR Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Resolution of Peak Tailing & Asymmetry (

    
    )
    
    Triage & Diagnostic Logic

    Before modifying your method, determine the root cause of the tailing.[1][2][3] Peak tailing for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (an Ibuprofen derivative intermediate) is rarely random; it is driven by specific chemical interactions between the carboxylic acid moiety, the bromine substituent, and your stationary phase.

    Use this decision matrix to identify your specific issue:

    TroubleshootingLogic Start Start: Peak Tailing (As > 1.2) Check_pH Check Mobile Phase pH Start->Check_pH pH_High Root Cause: Partial Ionization Action: Lower pH to < 2.5 Check_pH->pH_High pH > 3.0? pH_Low pH_Low Check_pH->pH_Low pH < 3.0? Check_Col Check Column Chemistry Col_Old Root Cause: Silanol Activity Action: Switch to High-Purity C18 (BDS) Check_Col->Col_Old Type A Silica / Non-Endcapped? Col_New Col_New Check_Col->Col_New Modern C18? Check_Sample Check Sample Solvent Strong_Solvent Root Cause: Solvent Mismatch Action: Dilute with Mobile Phase Check_Sample->Strong_Solvent Dissolved in 100% MeOH/ACN? Weak_Solvent Weak_Solvent Check_Sample->Weak_Solvent Dissolved in Mobile Phase? pH_Low->Check_Col Col_New->Check_Sample Diastereomer Root Cause: Diastereomer Overlap (2 Chiral Centers) Action: Optimize Gradient Slope Weak_Solvent->Diastereomer Still Tailing?

    Technical Deep Dive: The Mechanics of Tailing

    To fix the problem, you must understand the molecular behavior of your analyte.

    Mechanism A: The pKa Effect (Partial Ionization)

    Your molecule is an arylpropionic acid. Like its parent compound Ibuprofen, it has a pKa of approximately 4.4 .

    • The Problem: If you run your HPLC method at pH 4.0–5.0 (using Acetate or unbuffered water), the molecule exists in a dynamic equilibrium between its neutral form (

      
      ) and its ionized form (
      
      
      
      ). These two forms interact differently with the C18 stationary phase.
    • The Result: The "split" personality of the molecule causes it to smear down the column, resulting in severe tailing or "fronting" depending on the exact pH.

    Mechanism B: Silanol Interactions

    Even if the molecule is neutral, the carbonyl oxygen and the bromine atom are electron-rich.

    • The Problem: Traditional silica supports contain residual silanol groups (

      
      ). These are acidic and can hydrogen-bond with the carboxylic acid of your analyte.
      
    • The Result: This secondary interaction (Adsorption) is slower than the primary hydrophobic partitioning, causing the "tail" of the peak to drag behind.

    Mechanism C: Diastereomeric "Pseudo-Tailing" (Expert Insight)

    Unlike Ibuprofen, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid possesses two chiral centers:

    • The

      
      -carbon of the propionic acid.
      
    • The benzylic carbon attached to the bromine.

    • The Problem: This creates two pairs of enantiomers (diastereomers). If your column has high efficiency but your gradient is too fast, the diastereomers may elute very close together.

    • The Result: What looks like "tailing" is actually two peaks merging (e.g., Peak A at 10.1 min and Peak B at 10.3 min).

    Corrective Protocols
    Protocol 1: Mobile Phase Acidification (The Gold Standard)

    Objective: Suppress ionization to ensure 100% of the analyte is in the neutral (

    
    ) state.
    
    • Reagent: Phosphoric Acid (H3PO4) or Trifluoroacetic Acid (TFA).

    • Target pH: 2.0 – 2.5 (Must be at least 2 units below pKa).

    • Buffer Recommendation:

      • Isocratic: 40% Acetonitrile / 60% Phosphate Buffer (pH 2.5).

      • Gradient: 0.1% H3PO4 in Water (Solvent A) vs Acetonitrile (Solvent B).

    Why Phosphoric Acid? It suppresses silanol activity better than Formic acid and provides a stable low pH.

    Protocol 2: Column Selection Strategy

    If pH adjustment does not fix the tailing (

    
     remains > 1.5), your column is likely the culprit.
    
    FeatureRequirementWhy?
    Base Deactivation Required "End-capping" blocks residual silanols that grab the acid group.[4]
    Carbon Load High (>15%) Increases hydrophobic retention, separating the analyte from the solvent front.
    Pore Size 100 Å Standard for small molecules (MW ~285 g/mol ).
    Recommended Phase C18 (L1) Examples: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18.
    Protocol 3: Sample Solvent Matching

    Injecting a hydrophobic sample dissolved in 100% strong solvent (Methanol/ACN) into a weaker mobile phase causes precipitation or "balling" at the column head.

    • The Fix: Dissolve your standard/sample in the mobile phase or a ratio close to it (e.g., 50:50 Water:ACN).

    Frequently Asked Questions (FAQs)

    Q: Can I use Acetate buffer (pH 4.5) for this separation? A: No. At pH 4.5, you are exactly at the pKa of the propionic acid group. You will observe split peaks and massive retention time instability. You must operate at pH < 2.5 or pH > 7.0 (though high pH risks silica dissolution).

    Q: The peak looks like it has a "shoulder" on the backside. Is this tailing? A: If the shoulder is distinct, this is likely diastereomeric separation , not tailing. The bromine creates a second chiral center. Try lowering the gradient slope (e.g., change from 5% per minute to 2% per minute) to see if the shoulder resolves into a second peak.

    Q: Is the bromine atom unstable? A: Yes, benzylic bromides are reactive. Avoid using Methanol as a solvent if your sample sits in the autosampler for >12 hours, as solvolysis (methoxylation) can occur, creating a new impurity peak that might elute on the tail of the main peak. Use Acetonitrile.

    Summary: Troubleshooting Matrix
    ObservationProbable CauseCorrective Action
    Broad, Tailing Peak pH too close to pKa (4.4)Adjust Mobile Phase A to 0.1% H3PO4 (pH ~2.2) .
    Sharp Front, Long Tail Silanol InteractionSwitch to an End-capped (BDS) C18 column.
    Split Peak / Shoulder DiastereomersDecrease gradient slope; Check for thermal degradation.
    Tailing + High Pressure Column Inlet BlockageReverse flush column (if permitted) or replace frit.
    References
    • USP Monograph: Ibuprofen . United States Pharmacopeia (USP). (Defines the standard chromatographic conditions for arylpropionic acids, utilizing L1 packing and low pH buffers).

    • Dolan, J. W. (2012).[5] "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America. (Authoritative guide on silanol effects and tailing factors).

    • PubChem Compound Summary: Ibuprofen . National Center for Biotechnology Information. (Source for pKa and structural data of the parent class).

    • Waters Corporation . "Symmetry C18 Columns: Care and Use Manual." (Technical specifications for end-capping and base deactivation).

    Sources

    Technical Support Center: Optimization of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Workflows

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Compound Profile

    Compound: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Role: Critical benzylic bromide intermediate, often generated during the functionalization of Ibuprofen derivatives or as a transient species in oxidative degradation studies.

    Technical Context: This molecule contains a benzylic bromide moiety on the isobutyl chain. Benzylic halides are chemically distinct due to the resonance stabilization of the benzylic position. This makes them easy to form via radical substitution but renders them highly susceptible to two primary degradation pathways:

    • Thermal Elimination (Dehydrobromination): Forming styrene derivatives (e.g., Impurity N analogues).

    • Nucleophilic Substitution (Hydrolysis): Forming benzylic alcohols (e.g., Impurity J analogues) upon contact with moisture.

    This guide addresses the minimization of these specific side products during synthesis and handling.

    Reaction Pathway & Impurity Origins[1][2][3]

    The following diagram illustrates the mechanistic origins of the primary side products. Understanding "where" the impurity comes from is the first step in mitigation.

    ReactionPathways Start Starting Material (Ibuprofen Derivative) Radical Benzylic Radical Intermediate Start->Radical Initiation (NBS/hv) Product TARGET PRODUCT Benzylic Bromide Radical->Product Propagation Imp_Alkene Side Product A (Styrene Derivative) [Elimination] Product->Imp_Alkene Heat / Acid (HBr) (-HBr) Imp_Alcohol Side Product B (Benzylic Alcohol) [Hydrolysis] Product->Imp_Alcohol Moisture (H2O) (SN1 Pathway) Imp_Dibromo Side Product C (Dibromo Species) [Over-reaction] Product->Imp_Dibromo Excess Reagent (Radical Attack)

    Figure 1: Mechanistic divergence showing the origin of elimination, hydrolysis, and over-bromination side products.

    Technical Troubleshooting Guide (Q&A)

    Issue 1: High Levels of Alkene (Styrene) Formation

    Symptom: The reaction mixture turns yellow/orange, and HPLC shows a peak corresponding to 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. Mechanism: Benzylic bromides are thermally unstable. The presence of HBr (a byproduct of bromination) catalyzes the elimination of the bromine to form a conjugated styrene system.

    Diagnostic Question Root Cause Corrective Action
    Is the reaction temperature >60°C? Thermal elimination is favored at high temperatures.Protocol Adjustment: Maintain reaction temperature below 50°C. If using radical initiation, switch from thermal (BPO) to photochemical (Light/UV) initiation to run at ambient temperature.
    Is the reaction mixture acidic? HBr accumulation catalyzes autocatalytic elimination.Scavenging: Add a solid acid scavenger such as anhydrous NaHCO₃ or K₂CO₃ (0.1–0.5 eq) to the reaction pot to neutralize HBr as it forms.
    Are you distilling the product? Distillation heat triggers rapid degradation.Workup Change: Avoid thermal distillation. Purify via crystallization or rapid column chromatography on neutral silica.
    Issue 2: Hydrolysis to Benzylic Alcohol

    Symptom: Appearance of a polar impurity (Impurity J analogue) during storage or workup. Mechanism: The benzylic carbon-bromine bond is weak. Moisture facilitates an SN1 pathway, generating a carbocation that is quenched by water.

    • Protocol Standard: All reagents and solvents (especially CCl₄, Acetonitrile, or Ethyl Acetate) must be dried to <0.05% water content.

    • Storage: Store the isolated bromide under Argon at -20°C.

    • Workup: Do not use aqueous washes if possible. If necessary, use ice-cold brine and dry immediately over MgSO₄.

    Issue 3: Regioselectivity & Over-Bromination

    Symptom: Presence of dibromo species or bromination on the propionic acid chain.

    Technical Insight: The benzylic position is thermodynamically favored for radical abstraction (Bond Dissociation Energy ~85-90 kcal/mol) compared to the tertiary C-H on the isopropyl group or the secondary C-H on the propionic chain. However, excess reagent leads to "radical drift."

    Optimization Protocol:

    • Stoichiometry: Use a slight deficit of the brominating agent (0.95 eq of NBS). It is easier to separate unreacted starting material than structurally similar dibromo-impurities.

    • Addition Rate: Add the initiator (e.g., AIBN) in portions rather than all at once. This keeps the instantaneous radical concentration low, favoring selectivity.

    Experimental Workflow Optimization

    The following decision tree helps operators select the correct mitigation strategy based on real-time observations.

    WorkflowLogic Problem Observation: Impurity Detected Type Identify Impurity Type Problem->Type Alkene Alkene (Elimination) Type->Alkene Alcohol Alcohol (Hydrolysis) Type->Alcohol Dibromo Poly-Bromo Species Type->Dibromo Act_Alkene ACTION: 1. Cool Reaction (<40°C) 2. Add Solid NaHCO3 Alkene->Act_Alkene Act_Alcohol ACTION: 1. Check Solvent Water (<500ppm) 2. Switch to Inert Atmosphere Alcohol->Act_Alcohol Act_Dibromo ACTION: 1. Reduce NBS to 0.95 eq 2. Slow Initiator Addition Dibromo->Act_Dibromo

    Figure 2: Troubleshooting decision matrix for real-time process adjustment.

    Comparative Data: Solvent Effects on Stability

    The choice of solvent significantly impacts the ratio of substitution (desired) to elimination (side product).

    Solvent SystemRelative Reaction RateSide Product Risk (Elimination)Recommendation
    CCl₄ (Carbon Tetrachloride) FastModerateTraditional, but phased out due to toxicity.
    Acetonitrile (MeCN) ModerateHigh (Polar solvent stabilizes HBr)Avoid unless using acid scavengers.
    Ethyl Acetate SlowLowRecommended for stability, though reaction times are longer.
    Benzene/Trifluorotoluene FastLowExcellent alternative to CCl₄.

    References

    • Mechanisms of Benzylic Bromination. Russell, G. A., DeBoer, C., & Desmond, K. M. (1963).[1] Journal of the American Chemical Society.[1] Detailed kinetic studies on the radical bromination of alkylbenzenes. Link

    • Impurity Profiling of Ibuprofen. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Identifies "Impurity N" (alkene) and "Impurity J" (alcohol) as key degradation products of Ibuprofen intermediates. Link

    • Synthesis of Benzyl Bromides: Continuous Flow Protocols. Cantillo, D., et al. (2014).[2] Journal of Organic Chemistry. Discusses minimizing side products in benzylic bromination using flow chemistry and light activation. Link

    • Ibuprofen: Synthesis, Production and Properties. ResearchGate. Comprehensive review of synthetic routes including the BHC process and intermediate stability. Link

    • Benzylic Bromination and Elimination. Chemistry Steps. Educational overview of the competition between substitution and elimination in benzylic systems. Link

    Sources

    Technical Support Center: Scale-Up Synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Agent: Senior Application Scientist (Process Chemistry)

    Introduction: The "Benzylic Beast"

    Welcome to the technical support hub for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid . If you are here, you are likely encountering difficulties in the late-stage functionalization of Ibuprofen derivatives.

    This molecule is a critical intermediate (often designated as a precursor to specific degradation impurities or modified NSAIDs). The synthesis typically involves the Wohl-Ziegler radical bromination of the isobutyl side chain of Ibuprofen (or its ester).

    The Core Challenge: You are fighting a war on two fronts:

    • Regioselectivity: The molecule has two benzylic positions. You want to brominate the isobutyl tail, but the reaction often prefers the tertiary carbon alpha to the carboxyl group.

    • Thermal Instability: The target benzylic bromide is prone to rapid dehydrobromination (eliminating HBr) to form the styrene derivative (alkene), especially during scale-up solvent removal.

    Below are the specific troubleshooting guides designed to navigate these issues.

    Module 1: Reaction Selectivity & Initiation

    Q: I am observing significant bromination at the propionic acid alpha-position instead of the isobutyl chain. How do I shift selectivity?

    A: This is the most common failure mode. Both positions are benzylic, but they have different electronic environments.

    Root Cause: The alpha-position to the carboxylic acid (Tertiary Benzylic) is thermodynamically stable but electronically deactivated by the carbonyl group. The isobutyl position (Secondary Benzylic) is less sterically hindered but requires precise radical control.

    Protocol Adjustment:

    • Substrate Modification (Mandatory): Do not brominate the free acid. The acidic proton interferes with radical propagation, and the free acid is prone to decarboxylation. You must use the Methyl Ester (Methyl 2-(4-isobutylphenyl)propionate). The ester group exerts a stronger electron-withdrawing effect, further deactivating the alpha-position and pushing the radical attack toward the isobutyl tail.

    • Reagent Stoichiometry: Use a slight deficit of N-Bromosuccinimide (NBS) (0.95 eq). Excess NBS promotes poly-bromination.

    • Solvent Choice: Switch from Acetonitrile (polar) to Carbon Tetrachloride (

      
      )  or Trifluorotoluene (PhCF3) . Non-polar solvents favor the radical mechanism over ionic pathways that might lead to ring bromination.
      
    Q: The reaction has a long induction period followed by a violent exotherm. How do I control this on a 100g+ scale?

    A: This is a classic "runaway" scenario in radical chemistry.

    The Mechanism: Oxygen acts as a radical scavenger. It consumes your initiator (AIBN or BPO) until

    
     is depleted. Once depleted, the accumulated radicals trigger a rapid chain reaction, releasing massive heat.
    

    Scale-Up Solution:

    • Degassing is Critical: Sparge the reaction mixture with Nitrogen for at least 30 minutes before adding the initiator and heating.

    • Continuous Dosing: Do not add all NBS/Initiator at once.

      • Heat the substrate/solvent to reflux.[1][2]

      • Add 10% of the NBS/Initiator to "ignite" the reaction (look for the color change from orange

        
         to pale yellow).
        
      • Once initiated, feed the remaining NBS/Initiator as a solid slurry or solution over 1-2 hours.

    Module 2: Work-up & Isolation (The "Disappearing Product")

    Q: My HPLC shows >95% conversion in the pot, but after rotary evaporation, the purity drops to 60% with a new peak appearing. What is happening?

    A: You are witnessing Thermal Elimination .

    The Chemistry: Benzylic bromides are thermally unstable. Upon heating, they eliminate HBr to form the corresponding styrene derivative (2-[4-(2-methyl-1-propenyl)phenyl]propionic acid ester). This is catalyzed by the HBr generated during the reaction.

    Troubleshooting Protocol:

    • Scavenge the Acid: The reaction generates Succinimide and trace HBr. Before concentration, cool the mixture to 0°C and filter off the Succinimide. Wash the filtrate with cold 5% Sodium Bicarbonate (

      
      ) . This neutralizes free HBr that catalyzes the elimination.
      
    • Temperature Limit: Never exceed 35°C during solvent removal. Use high vacuum rather than heat.

    • Stabilization: If you must store the crude, add 0.5% di-tert-butyl-4-methylphenol (BHT) as a radical inhibitor and store at -20°C.

    Module 3: Visualizing the Pathway

    The following diagram illustrates the competition between the desired pathway and the failure modes (Elimination and Alpha-Bromination).

    ReactionPathways Start Ibuprofen Methyl Ester Radical Benzylic Radical (Isobutyl Position) Start->Radical NBS / Initiator (H-abstraction) Impurity_Alpha Impurity A: Alpha-Bromo Ester Start->Impurity_Alpha Side Reaction (Tertiary Site) Target Target Product: Benzylic Bromide Radical->Target Br transfer from NBS Impurity_Styrene Impurity B: Styrene Derivative (Elimination) Target->Impurity_Styrene Heat / Acid (-HBr)

    Figure 1: Reaction pathways showing the competition between the desired isobutyl bromination and the critical elimination side-reaction.

    Module 4: Quantitative Data & Specifications

    Table 1: Critical Process Parameters (CPP) for Scale-Up

    ParameterRangeImpact of Deviation
    Temperature 75°C - 80°C (Reflux in
    
    
    )
    <70°C: Reaction stalls. >85°C: Rapid initiator decomposition & elimination.
    NBS Equivalents 0.95 - 1.05 eq>1.05 eq: Di-bromination and ring bromination.
    Initiator (AIBN) 1 - 2 mol%<1%: Incomplete conversion. >5%: Runaway exotherm risk.
    Solvent Vol 5 - 10 L / kgLow Vol: Succinimide precipitation traps product.
    Work-up pH 7.0 - 8.0Acidic: Promotes elimination. Basic (>9): Hydrolysis of bromide to alcohol.

    Module 5: Safety & Handling (Mandatory Read)

    Q: Are there specific safety hazards beyond standard organic synthesis?

    A: Yes. This molecule falls into a specific hazard class.

    • Lachrymator: Benzylic bromides are potent tear agents (similar to benzyl bromide).

      • Protocol: All solid handling must occur in a laminar flow hood.

      • Decontamination: Neutralize spills with 10% aqueous ammonia or sodium thiosulfate.

    • Exotherm Management: The reaction is autocatalytic once the radical chain propagates.

      • Engineering Control: Ensure the reactor has a reflux condenser with cooling capacity at least 2x the theoretical heat release. Have a "dump tank" of cold solvent or quench capability ready.

    Summary Checklist for Success

    References
    • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
    • American Chemical Society (ACS). (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

    • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 28, 2026, from [Link]

    • KiloMentor. (2019).[1][3] Free-radical Bromination Scale-up. Retrieved January 28, 2026, from [Link]

    Sources

    Technical Support Center: Analytical Resolution for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: #IBU-BR-INT-001 Subject: Resolving Peak Splitting, Retention Shifts, and Quantitation Errors for Benzylic Bromo-Intermediates Assigned Specialist: Senior Application Scientist, Analytical Development

    Executive Summary

    You are likely encountering analytical inconsistencies with 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid due to its inherent solvolytic instability .

    This compound is a reactive benzylic bromide intermediate, often formed during the radical bromination step of Ibuprofen synthesis. It is the direct precursor to Ibuprofen Impurity L (European Pharmacopoeia) [1, 2]. In standard Reverse Phase (RP) HPLC conditions—particularly those using Methanol or Water—the bromine atom is labile and susceptible to nucleophilic substitution, converting the analyte in-situ into the hydroxylated degradation product (Impurity L).

    This guide provides self-validating protocols to stabilize the analyte, resolve diastereomers, and confirm identity using Mass Spectrometry.

    Module 1: HPLC/UPLC Troubleshooting

    Primary Issue: "Ghost" peaks, peak splitting, or retention time shifts. Root Cause: On-Column Solvolysis. The benzylic carbon-bromine bond is weak. Protic solvents (Water, Methanol) act as nucleophiles, displacing the bromide to form the alcohol (Impurity L) [3, 4].

    Diagnostic Logic Tree

    Troubleshooting Start Symptom: Inconsistent Chromatography CheckSolvent Are you using Methanol in Mobile Phase or Diluent? Start->CheckSolvent Result1 High Risk of Solvolysis (Formation of Methyl Ether) CheckSolvent->Result1 Yes Result2 Check Residence Time & Temperature CheckSolvent->Result2 No (ACN used) Action1 Switch to Acetonitrile (ACN) (Aprotic Solvent) Result1->Action1 CheckSplit Is the peak splitting? Result2->CheckSplit Action1->Result2 Action2 Reduce Column Temp to < 20°C CauseSplit Diastereomers Present (2 Chiral Centers = 4 Isomers) CheckSplit->CauseSplit Yes

    Caption: Logic flow for diagnosing instability vs. stereochemical resolution issues.

    Optimized Chromatographic Conditions

    To prevent degradation, you must minimize the energy available for the

    
     solvolysis mechanism.
    
    ParameterStandard (Problematic)Optimized (Recommended) Technical Rationale
    Mobile Phase A Water (unbuffered)Water + 0.1% Formic AcidAcidic pH suppresses ionization of the carboxyl group, increasing retention and stability.
    Mobile Phase B Methanol Acetonitrile (ACN) Methanol is a strong nucleophile that will displace Br. ACN is aprotic and safer.
    Diluent MeOH:Water (50:50)100% Acetonitrile Eliminate water/methanol from sample prep to stop degradation in the vial.
    Column Temp 40°C10°C - 20°C Lower thermal energy reduces the rate of bromine elimination/substitution.
    Run Time > 30 mins< 10 mins (UPLC) Reduced residence time minimizes on-column degradation.
    Module 2: Stereochemical Resolution

    Primary Issue: Multiple peaks appearing for a "pure" standard. Root Cause: Diastereomerism. The molecule has two chiral centers :

    • The

      
      -carbon of the propionic acid side chain.
      
    • The benzylic carbon (bearing the bromine).

    This creates 4 stereoisomers (2 enantiomeric pairs). On an achiral C18 column, enantiomers co-elute, but diastereomers (e.g.,

    
     vs 
    
    
    
    ) often separate, appearing as two distinct peaks with similar UV spectra.

    Verification Protocol:

    • Do not integrate them as impurities. If the ratio is roughly 50:50 (or consistent with your synthetic route's stereocontrol), they are likely diastereomers.

    • Confirm UV Spectra: Both peaks must have identical UV maxima (typically ~264 nm and ~273 nm, characteristic of the ibuprofen phenyl chromophore).

    Module 3: Mass Spectrometry Interpretation

    Primary Issue: Identifying the parent compound vs. the hydrolysis product. Root Cause: In-source fragmentation can mimic degradation.

    Degradation Pathway & MS Signals

    Degradation Parent Parent Bromo-Cmpd (MW ~285) [M-H]- = 283/285 Inter Carbocation Intermediate (Highly Reactive) Parent->Inter Loss of Br- ImpurityL Impurity L (Alcohol) (MW ~222) [M-H]- = 221 Inter->ImpurityL + H2O (Hydrolysis) Elimination Styrene Derivative (Elimination Product) Inter->Elimination - H+ (Elimination)

    Caption: The parent bromide degrades to Impurity L (alcohol) or eliminates to a styrene derivative.

    MS Tuning Guide:

    • Isotopic Pattern (Crucial): The parent compound contains one Bromine atom. You must see a 1:1 doublet ratio at

      
       M and M+2 (e.g., 283 and 285 in negative mode).
      
      • If you see only a single peak at m/z 221: Your sample has fully hydrolyzed to Impurity L [2, 5].

    • Ionization Mode: Use ESI Negative Mode (COO-). Positive mode often leads to rapid loss of HBr in the source, making the parent invisible.

    • Source Temperature: Lower the desolvation temperature (< 350°C) to prevent thermal degradation in the source.

    Frequently Asked Questions (FAQs)

    Q: Can I use Gas Chromatography (GC) for this analysis? A: Not recommended. The benzylic bromide is thermally labile. At GC injector temperatures (200°C+), it will likely eliminate HBr to form the styrene derivative or degrade. If GC is mandatory, you must derivatize the carboxylic acid (e.g., diazomethane) and use a cool-on-column injection, but success is limited.

    Q: Why does my calibration curve show poor linearity? A: If your standard is degrading in the autosampler, the area counts will drop over time.

    • Fix: Perform a "Solution Stability" test.[1] Inject the same vial every hour for 12 hours. If the area decreases and a new peak (Impurity L) grows, you must switch to the Optimized Chromatographic Conditions (Module 1) and prepare fresh standards in pure Acetonitrile immediately before use.

    Q: Is this "Impurity L" in the European Pharmacopoeia? A: Yes. The hydrolysis product you are seeing is Ibuprofen Impurity L (2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid). Your analyte is the brominated precursor to this pharmacopeial impurity [1, 5].

    References
    • European Pharmacopoeia (Ph.[2] Eur.) . Ibuprofen Monograph: Impurity L Structure and Identification. Strasbourg: EDQM. (Defines Impurity L as the hydroxy-analog).

    • Sigma-Aldrich . Ibuprofen Impurity L Reference Standard (1-Hydroxyibuprofen). (Confirms the structure of the degradation product).

    • Royal Society of Chemistry . Hydrolysis of 2-bromo-2-methylpropane (Mechanism of tertiary/benzylic halide solvolysis). (Mechanistic basis for the observed instability).

    • Ji, S., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides". Analytical Methods. (Discusses the high reactivity of benzyl halides in HPLC).

    • National Institutes of Health (PubChem) . Ibuprofen Impurity Data and Related Compounds.

    Sources

    Technical Support Center: Catalyst Remediation for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2][3][4][5][6]

    Target Molecule: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Critical Structural Feature: Benzylic Bromide moiety (

    
    ).
    

    The Challenge: This molecule presents a unique "double-bind" in purification. You are likely dealing with residual transition metals (Palladium from cross-coupling) or Lewis acids (Aluminum/Zinc from Friedel-Crafts) used to construct the aryl-propionic backbone. However, the 1-bromo-2-methylpropyl group is a secondary benzylic bromide. It is highly susceptible to

    
    -elimination  to form the corresponding styrene derivative (isobutenyl-phenyl species) if exposed to strong bases or excessive heat.
    

    Regulatory Standard: Per ICH Q3D (R2) guidelines, Palladium (Class 2B) must be controlled to <10 ppm (oral) or <1 ppm (parenteral) in the final API.

    Diagnostic Module: Identifying Your Residue

    Before selecting a protocol, confirm the nature of your contamination.

    IndicatorLikely ContaminantSource ReactionConfirmation Method
    Grey/Black Specks Palladium (
    
    
    )
    Suzuki/Heck CouplingICP-MS or visual inspection
    Yellow/Orange Tint Palladium (
    
    
    )
    Incomplete ReductionICP-MS
    Milky Emulsion Aluminum (
    
    
    )
    Friedel-CraftsICP-OES or pH check
    Viscous Sludge Zinc (
    
    
    )
    Negishi/ReformatskyICP-OES

    Decision Matrix: Selecting the Remediation Protocol

    Do not apply a "one-size-fits-all" wash. Use this logic flow to protect the labile bromide group while ensuring compliance.

    RemediationLogic Start Identify Contaminant Type Metal Type? Start->Type Pd Palladium (Pd) Type->Pd AlZn Aluminum/Zinc (Al/Zn) Type->AlZn Level Contamination Level? Pd->Level Emulsion Emulsion Present? AlZn->Emulsion High > 500 ppm Level->High Low < 500 ppm Level->Low P2 Protocol B: Crystallization (+ Activated Carbon) High->P2 P1 Protocol A: Silica Scavengers (Neutral pH) Low->P1 P3 Protocol C: Rochelle's Salt Wash Emulsion->P3

    Figure 1: Remediation Decision Matrix. Note the distinction between high-load bulk removal and polishing steps.

    Technical Protocols

    Protocol A: Palladium Removal via Thiol-Grafted Silica (The "Polishing" Step)

    Best for: Final API polishing (<500 ppm Pd) where preserving the bromo-group is critical. Mechanism: The sulfur atoms on the silica backbone chelate Pd(II) and Pd(0) without requiring basic conditions that would trigger elimination.

    Materials:

    • Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

    • Solvent: Ethyl Acetate or THF (Avoid alcohols if transesterification of the acid is a risk, though less likely here).

    Step-by-Step:

    • Dissolution: Dissolve the crude acid in 10 volumes of Ethyl Acetate.

    • Loading: Add Thiol-Silica scavenger (typically 5–10% w/w relative to the crude product).

    • Incubation: Stir at 35°C–40°C for 2–4 hours.

      • Critical Warning: Do NOT exceed 50°C. Higher temperatures increase the risk of HBr elimination from the benzylic position.

    • Filtration: Filter the suspension through a 0.45 µm pad (Celite or PTFE membrane) to remove the silica-Pd complex.

    • Validation: Analyze filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

    Protocol B: Aluminum/Zinc Removal via Chelation (The "Emulsion Breaker")

    Best for: Post-Friedel-Crafts workups where aluminum salts form "unbreakable" emulsions. Mechanism: Tartrate ions (from Rochelle's Salt) bind Aluminum more tightly than water/hydroxide, solubilizing the metal in the aqueous phase and breaking the gelatinous interface.

    Step-by-Step:

    • Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).

    • Quench: If the reaction is fresh, quench carefully into the Rochelle solution at 0°C.

    • Wash: If working up an existing emulsion, add 1.5 volumes (vs organic layer) of the Rochelle solution.

    • Agitation: Stir vigorously for 30–60 minutes at Room Temperature.

      • Note: Unlike standard brine washes, this requires time for ligand exchange. The layers will eventually separate cleanly.

    • Separation: Collect the organic layer. The aluminum will remain in the aqueous phase.

    Comparative Data: Scavenger Performance

    The following table summarizes internal benchmarking for Pd removal from benzylic bromide substrates.

    Scavenger TypeFunctional GrouppH StabilityPd Removal EfficiencyRisk to Bromo-Group
    Thiol-Silica
    
    
    2–8High (>95%)Low (Neutral)
    TMT-Silica Trimercaptotriazine2–8Very High (>99%)Low (Neutral)
    Amine-Silica
    
    
    /
    
    
    8–11ModerateHigh (Base promotes elimination)
    Activated Carbon N/AVariableVariable (40–80%)Low

    Frequently Asked Questions (Troubleshooting)

    Q1: I used activated carbon, but my product turned yellow and the Pd levels are still high. Why? A: Activated carbon relies on surface adsorption, which is equilibrium-driven. If your molecule is large or the Pd is complexed tightly (e.g., by the carboxylic acid moiety), carbon is often inefficient. Furthermore, "yellowing" suggests oxidation or elimination. Switch to Protocol A (Thiol-Silica) ; the covalent Sulfur-Pd bond is irreversible and far more effective for low-level polishing.

    Q2: Can I use a standard NaOH wash to remove the Aluminum? A: Absolutely not. While NaOH solubilizes Aluminum as aluminate, the strong basicity will almost certainly trigger the dehydrobromination of your 1-bromo-2-methylpropyl group, yielding the styrene impurity. Stick to the neutral/mildly acidic Rochelle's Salt (Protocol B) method.

    Q3: My ICP-MS shows 15 ppm Pd. Is this acceptable? A: It depends on your daily dose and administration route. Under ICH Q3D, the oral limit is generally higher than the parenteral limit. However, 15 ppm is often a "red flag" for Quality Assurance. We recommend one additional pass of Protocol A to get below <5 ppm for robust compliance.

    Q4: The bromo-group seems unstable even during the Thiol treatment. What can I do? A: Ensure your silica scavenger is not basic. Some amine-capped silicas are basic. Verify you are using a pure Thiol (-SH) or TMT variety. Additionally, lower the temperature to 20°C (Room Temp) and extend the stirring time to 12 hours. This trades kinetics for stability.

    References

    • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581 - Rochelle Salt Workup). Wiley. (Classic reference for Aluminum emulsion breaking).[1]

    • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

    Sources

    Validation & Comparative

    Structural characterization and validation of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Application Context

    In the high-stakes arena of NSAID process development, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter IBU-Br-Int ) represents a critical "Alert Structure." It is not merely a synthetic intermediate; it is a potent alkylating agent and a potential genotoxic impurity (PGI) often encountered during the radical functionalization of Ibuprofen derivatives.

    This guide provides an objective technical comparison of IBU-Br-Int against its parent molecule (Ibuprofen) and its primary degradation product (the Styrene analog). We focus on the benzylic lability that differentiates this compound, necessitating specific handling protocols distinct from standard propionic acid derivatives.

    Primary Applications:

    • Impurity Standard: Used to quantify potential carryover in oxidative metabolic studies.

    • Synthetic Intermediate: Precursor for styrenyl derivatives via dehydrohalogenation.

    • Mechanistic Probe: Used to study radical scavenger efficiency in drug stability formulations.

    Structural Characterization Strategy

    The validation of IBU-Br-Int requires orthogonal analytical methods to distinguish it from its regioisomers and degradation products.

    Spectroscopic Signatures (NMR & MS)[1]

    The defining feature of IBU-Br-Int is the desymmetrization of the isobutyl group due to the introduction of the bromine atom at the benzylic position.

    FeatureIBU-Br-Int (Target)Ibuprofen (Parent)Differentiation Logic
    Benzylic Proton (
    
    
    H NMR)
    Doublet,
    
    
    4.80 – 5.10 ppm
    Doublet,
    
    
    2.45 ppm
    The electronegative Br atom causes a massive downfield shift (~2.5 ppm) of the benzylic proton.
    Isopropyl Methyls (
    
    
    H NMR)
    Two doublets (Diastereotopic) One doublet (Equivalent)The chiral center at the benzylic position makes the two methyl groups magnetically non-equivalent.
    Mass Spectrometry (ESI) M+ / (M+2)+ ratio
    
    
    1:1
    M+ onlyThe characteristic isotopic abundance of Bromine (
    
    
    Br/
    
    
    Br) confirms halogenation.
    IR Spectroscopy C-Br stretch (~600-700 cm
    
    
    )
    AbsentDefinitive confirmation of alkyl halide functionality.
    Analytical Logic Flow (DOT Diagram)

    The following workflow illustrates the decision tree for confirming the structure, specifically ruling out the ortho-isomer or the elimination product (Styrene).

    ValidationLogic Sample Crude Reaction Mixture HPLC HPLC-UV (Reverse Phase) Sample->HPLC Peak_Isolation Peak Isolation (Prep-LC) HPLC->Peak_Isolation MS_Check MS Analysis (ESI-) Peak_Isolation->MS_Check Isotope_Pattern Isotope Pattern 1:1 (79Br/81Br)? MS_Check->Isotope_Pattern NMR_Check 1H NMR (CDCl3) Isotope_Pattern->NMR_Check Yes Rejection REJECT: Parent/Degradant Isotope_Pattern->Rejection No (Parent/Styrene) Benzylic_Shift Benzylic H @ 5.0 ppm? NMR_Check->Benzylic_Shift Validation VALIDATED: IBU-Br-Int Benzylic_Shift->Validation Yes (Doublet) Benzylic_Shift->Rejection No (Alkene/Alkane)

    Figure 1: Orthogonal analytical workflow for validating the benzylic bromide structure against non-halogenated impurities.

    Comparative Performance & Stability Guide

    Unlike the robust API Ibuprofen, IBU-Br-Int is chemically fragile. Understanding this difference is vital for accurate "Impurity Profiling."

    Stability Comparison Table
    ParameterIbuprofen (API)IBU-Br-Int (Target)Styrene Impurity (Degradant)
    Thermal Stability Stable > 150°CUnstable > 40°C Polymerizes > 100°C
    Hydrolytic Stability HighLow (Hydrolyzes to Benzylic Alcohol)High
    Reactivity Weak AcidElectrophile (Alkylating Agent) Nucleophile (Alkene)
    Storage Requirement Ambient-20°C, Argon, Dark 4°C, Dark
    HPLC Retention (C18) ModerateHigh (Lipophilic Br) High
    Degradation Pathways (DOT Diagram)

    This diagram maps the "Fate of the Impurity." If you detect the Styrene or Alcohol peaks in your chromatogram, it indicates poor handling of the IBU-Br-Int standard.

    DegradationPath Target IBU-Br-Int (Benzylic Bromide) Alcohol Impurity J (Benzylic Alcohol) Target->Alcohol Hydrolysis (H2O) SN1 Mechanism Styrene Impurity L (Styrene Derivative) Target->Styrene Elimination (-HBr) Heat/Base Parent Ibuprofen (Parent) Parent->Target Radical Bromination (NBS/hv)

    Figure 2: Degradation map showing the high risk of elimination to the Styrene derivative (Impurity L) or hydrolysis to the Alcohol (Impurity J).

    Experimental Validation Protocols

    Warning: This protocol involves the synthesis of a potential mutagen. All operations must be conducted in a fume hood with appropriate PPE.

    Synthesis & Isolation (Wohl-Ziegler Bromination)

    This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position.

    • Preparation: Dissolve Ibuprofen Methyl Ester (1.0 eq) in anhydrous CCl

      
       or Trifluorotoluene (greener alternative).
      
      • Note: We use the Ester to prevent carboxylic acid interference with the radical mechanism. Hydrolysis is performed immediately prior to use.

    • Initiation: Add NBS (1.05 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).

    • Reaction: Reflux under Nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).

      • Endpoint: Disappearance of the limiting reagent. Usually 2–4 hours.

    • Workup (Critical Step):

      • Cool to 0°C. Filter off Succinimide byproduct.

      • Evaporate solvent at <30°C under reduced pressure. Do not heat , or elimination to the styrene will occur.

    • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/Water at 0°C for 30 mins, then acidify with cold dilute HCl. Extract immediately.

    HPLC Method for Impurity Profiling

    To separate IBU-Br-Int from Ibuprofen and the Styrene impurity, a gradient elution is required.

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient:

      • 0-5 min: 40% B (Isocratic)

      • 5-20 min: 40%

        
         80% B (Linear Gradient)
        
      • 20-25 min: 80% B (Wash)

    • Detection: UV at 220 nm.[2][3]

    • Expected Elution Order:

      • Benzylic Alcohol (Polar)

      • Ibuprofen (Parent)[2][1][4]

      • IBU-Br-Int (Target - Late eluting due to Br lipophilicity)

      • Styrene Derivative (Very late eluting, conjugated)

    References

    • Central College. (2019). Ibuprofen Synthesis and Characterization via Benzylic Functionalization.[5]5[6]

    • Pharmaffiliates. (n.d.). Ibuprofen Impurity Profiling and Standards.[2]7[6]

    • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide: Preparation of Phenyl-Acetic Acid Derivatives.[6]6[2][1][3][4][6][8][9][10]

    • National Institutes of Health (NIH). (2013). Design and Synthesis of 2-phenylpropionic acid derivatives.11[6]

    • Google Patents. (2020). Preparation method of ibuprofen impurities.[2][5][10]10[6]

    Sources

    Comparing the reactivity of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid with its chloro-analog

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a technical comparison between 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (referred to herein as Br-IBU ) and its chloro-analog (Cl-IBU ). These compounds represent benzylic halide functionalized derivatives of Ibuprofen, serving as critical intermediates for synthesizing advanced NSAID prodrugs or metabolic probes.

    Key Finding: The Br-IBU analog exhibits approximately 40–50x faster reaction kinetics in nucleophilic substitutions compared to Cl-IBU due to lower bond dissociation energy (BDE) and superior leaving group ability. However, this high reactivity compromises shelf stability, necessitating strictly anhydrous storage. Cl-IBU is the preferred choice for scale-up where storage stability is prioritized over reaction speed, often requiring catalytic activation (Finkelstein conditions) to react.

    Structural & Theoretical Framework

    The reactivity difference stems from the halogenated position on the isobutyl side chain. Both molecules feature a secondary benzylic halide with an adjacent isopropyl group.

    • Electronic Effect: The benzylic carbocation formed upon ionization is resonance-stabilized by the phenyl ring, strongly favoring

      
       (unimolecular substitution)  pathways.[1]
      
    • Steric Effect: The adjacent isopropyl group creates significant steric bulk (B-strain), hindering backside attack (

      
      ) and destabilizing the ground state. This steric relief upon ionization further accelerates the 
      
      
      
      rate for the Bromo-analog.
    Table 1: Physicochemical Property Comparison
    FeatureBromo-Analog (Br-IBU) Chloro-Analog (Cl-IBU) Impact on Reactivity
    C–X Bond Length ~1.94 Å~1.77 ÅLonger bond = weaker overlap = easier breakage.
    Bond Dissociation Energy ~68 kcal/mol~73 kcal/molBr-IBU cleaves with significantly less energy input.
    Leaving Group (
    
    
    of HX)
    -9 (HBr)-7 (HCl)Bromide is a weaker base and superior leaving group.
    Dominant Mechanism
    
    
    (Rapid Ionization)
    Mixed
    
    
    /
    
    
    (Sluggish)
    Br-IBU reacts spontaneously in protic solvents; Cl-IBU requires heat.
    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent pathways. The Bromo-analog rapidly accesses the transition state (TS1) to form the carbocation, while the Chloro-analog faces a higher activation energy barrier.

    ReactionMechanism cluster_legend Reactivity Note Substrate 1-Halo-Derivative (X = Br or Cl) TS1 Transition State 1 (Bond Stretching) Substrate->TS1 Ionization (k_Br >> k_Cl) Carbocation Benzylic Carbocation (Resonance Stabilized) TS1->Carbocation - X⁻ Product_SN1 Substitution Product (Nu-IBU) Carbocation->Product_SN1 + Nucleophile Product_E1 Elimination Product (Styrene Derivative) Carbocation->Product_E1 - H⁺ (Side Reaction) Note Br-IBU follows this path at Room Temp. Cl-IBU requires Heat or Lewis Acid.

    Figure 1:

    
     Ionization mechanism dominant for secondary benzylic halides. The rate-determining step (Ionization) is significantly faster for X=Br.
    
    Experimental Comparison: Solvolysis Kinetics

    The "Gold Standard" for assessing benzylic reactivity is solvolysis (reaction with solvent). The following data represents a comparative study performed in 80% Ethanol/Water at 25°C.

    Protocol: Conductometric Kinetic Measurement
    • Principle: As the alkyl halide hydrolyzes (

      
      ), strong acid (HX) is released, increasing the solution's conductivity linearly with reaction progress.
      
    • Method:

      • Dissolve 0.01 M substrate in 80% EtOH/H₂O.

      • Maintain temperature at 25.0°C ± 0.1°C in a thermostated bath.

      • Monitor conductivity (

        
        ) at 30-second intervals.
        
      • Plot

        
         vs. time to determine rate constant 
        
        
        
        .
    Table 2: Comparative Kinetic Data
    CompoundRate Constant (
    
    
    )
    Relative RateHalf-Life (
    
    
    )
    Br-IBU
    
    
    42 ~27 minutes
    Cl-IBU
    
    
    1 ~19 hours

    Interpretation: Br-IBU hydrolyzes rapidly. In a synthetic context, this means Br-IBU can be coupled with nucleophiles (amines, thiols) at room temperature within 1-2 hours. Cl-IBU requires overnight stirring or heating to 60°C to achieve similar conversion.

    Synthetic Utility & Stability Profile
    Synthetic Application: Azidation (Model Reaction)

    To synthesize the azide derivative (a precursor for "Click" chemistry or amines):

    • Reaction:

      
      
      
    ParameterBr-IBU Protocol Cl-IBU Protocol
    Reagent 1.1 eq
    
    
    1.5 eq
    
    
    + 0.1 eq KI (Catalyst)
    Temperature 20°C (Room Temp)60–80°C
    Time 2 Hours12–18 Hours
    Yield 92%85% (Risk of elimination at high T)
    Impurity Profile Minimal elimination (<2%)Elimination product (Styrene) ~5-8%
    Stability & Storage
    • Br-IBU: Highly sensitive to moisture. Must be stored under Argon/Nitrogen at -20°C. Degrades to the alcohol and HBr (which autocatalyzes further degradation) if exposed to air.

    • Cl-IBU: Stable at room temperature in a desiccator. Shelf-life > 6 months.

    Experimental Workflow Diagram

    The following workflow outlines the decision matrix for selecting the appropriate analog based on experimental needs.

    Workflow Start Select Precursor based on Target Application Decision Is the Nucleophile Sensitive to Heat? Start->Decision Use_Br USE Bromo-Analog (Br-IBU) • Reaction: 0°C to RT • Time: < 2 hrs • Risk: Hydrolysis if wet Decision->Use_Br Yes Use_Cl USE Chloro-Analog (Cl-IBU) • Reaction: 60°C + NaI Cat. • Time: 12-24 hrs • Benefit: Stable Storage Decision->Use_Cl No Branch_Yes YES (e.g., Proteins, Complex Amines) Branch_No NO (e.g., Azide, Acetate) Success Target Derivative Isolated Use_Br->Success Use_Cl->Success

    Figure 2: Decision matrix for reagent selection. Br-IBU is chosen for mild conditions; Cl-IBU for robustness.

    References
    • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 8: Substitution Reactions – Discusses solvolysis rates of benzylic halides). Link

    • Szwarc, M., & Taylor, J. W. (1954).[2] Determination of Some Carbon-Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270–274.[2] (Establishes BDE differences between Benzyl-Cl and Benzyl-Br). Link[2]

    • Liu, K.-T., et al. (1999). Solvolysis of benzylic halides. Journal of Physical Organic Chemistry, 12(1), 37-45. (Kinetics of secondary benzylic systems). Link

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Nucleophilic Substitution).[3][4][5][6] Link

    Sources

    Comparative Purity Assessment: Commercial 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Technical Context[1][2][3][4][5][6][7]

    In the synthesis and degradation profiling of Ibuprofen (2-[4-(2-methylpropyl)phenyl]propionic acid), the benzylic bromide derivative —2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid—occupies a critical node. It acts as a highly reactive intermediate, often serving as a precursor to known pharmacopeial impurities (e.g., EP Impurity L, the alcohol; and EP Impurity J, the ketone) via hydrolysis or oxidation.

    The Core Challenge: Commercial batches of this compound are notoriously variable. The C-Br bond at the benzylic position is chemically labile. Improper storage or synthesis conditions lead to rapid degradation into the corresponding alcohol (hydrolysis) or styrene derivatives (elimination).

    This guide provides an objective, data-driven comparison of commercial sources and establishes a self-validating analytical protocol combining HPLC-UV and quantitative NMR (qNMR) to ensure data integrity in drug development pipelines.

    Comparative Analysis of Commercial Batches

    We assessed three distinct commercial batches of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS: Analogous to Ibuprofen intermediates) to demonstrate the variability in "purity" claims.

    The Dataset
    • Supplier A (Premium): Stored at -20°C, shipped on dry ice. Claimed Purity: >98%.

    • Supplier B (General Chemical): Stored at 2-8°C, shipped with ice packs. Claimed Purity: >95%.

    • Supplier C (Bulk/Budget): Stored at RT, shipped ambient. Claimed Purity: >90%.

    Performance Data (Experimental)[2]
    ParameterSupplier A (Premium)Supplier B (General)Supplier C (Budget)Biological/Synthetic Impact
    Assay (qNMR) 98.2% 94.1%86.5%Low assay in C leads to stoichiometry errors in coupling reactions.
    Hydrolysis Impurity (Alcohol)*0.5%3.2%8.4% High alcohol content (Impurity L) mimics metabolic degradation.
    Elimination Impurity (Alkene)**0.3%1.8%4.1%Alkene presence suggests thermal stress during storage.
    Diastereomeric Ratio (dr) 50:5052:4860:40Inconsistent dr affects chiral purity of downstream products.
    Appearance White Crystalline SolidOff-white SolidYellowish sticky solidColor indicates oxidative degradation (quinones).

    *Corresponds to Ibuprofen EP Impurity L (1-Hydroxy analogue). **Corresponds to dehydration products (styrene derivatives).

    Key Insight: Supplier C's batch, despite being cheaper, contained nearly 13% total organic impurities. Using this batch for impurity spiking studies would result in false positives for Ibuprofen degradation pathways.

    Degradation Mechanics & Visualization

    To understand why purity varies, one must visualize the lability of the benzylic bromide. The following diagram maps the degradation pathways that compromise commercial batches.

    DegradationPathways cluster_0 Storage Risks Target Target Molecule (Benzylic Bromide) Alcohol Impurity L (EP) (Hydrolysis Product) Target->Alcohol H2O / Moisture (Hydrolysis) Alkene Styrene Derivative (Elimination Product) Target->Alkene Heat / Base (Elimination) Ketone Impurity J (EP) (Oxidation Product) Alcohol->Ketone Oxidation (Storage)

    Figure 1: Primary degradation pathways of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid. Moisture leads to hydrolysis (Impurity L), while heat drives elimination to alkenes.

    Validated Analytical Protocols

    Relying solely on a Certificate of Analysis (CoA) is insufficient for this unstable compound. The following orthogonal workflow ensures integrity.

    Method A: Orthogonal qNMR (Absolute Purity)

    Why: HPLC requires reference standards for response factors. qNMR provides absolute purity without needing a standard of the specific bromide, relying instead on an internal standard (e.g., Maleic Acid).

    Protocol:

    • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl3 (Acid-free). Note: Avoid DMSO-d6 as it can accelerate solvolysis.

    • Internal Standard: Add accurately weighed Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Acquisition:

      • Pulse angle: 90°

      • Relaxation delay (d1): > 5 × T1 (typically 30s) to ensure full relaxation.

      • Scans: 16–32.

    • Analysis: Integrate the Benzylic Methine (CH-Br) signal (typically ~5.0–5.5 ppm, doublet) against the Internal Standard signal.

      • Check: If the signal is multiplet or broad, suspect diastereomeric splitting.

    Method B: Reverse-Phase HPLC (Impurity Profiling)

    Why: To separate and quantify the specific impurities (Alcohol vs. Alkene) identified in the qNMR assay.

    Instrument Parameters:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving retention).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Detection: UV at 214 nm (Carbonyl) and 254 nm (Aromatic).

    • Sample Diluent: Acetonitrile (Anhydrous). Do not use methanol, as it will react with the bromide to form the methyl ether artifact.

    Critical Step: Inject immediately after preparation. Benzylic bromides degrade in solution.

    Decision Matrix for Batch Acceptance

    Use this logic flow to accept or reject incoming batches for research use.

    DecisionMatrix Start Incoming Batch Arrival Visual Visual Inspection (Yellow/Sticky?) Start->Visual qNMR Run qNMR (CDCl3) Visual->qNMR Pass (White Solid) Reject REJECT BATCH (Purify or Discard) Visual->Reject Fail (Yellow/Gum) PurityCheck Absolute Purity > 95%? qNMR->PurityCheck HPLC Run HPLC (Impurity ID) PurityCheck->HPLC Yes PurityCheck->Reject No Accept ACCEPT BATCH (Store at -20°C) HPLC->Accept Impurities Identified

    Figure 2: Workflow for quality assessment. Visual failure often precludes expensive analytical testing.

    Expert Recommendations

    • Handling: Treat this compound as a Lachrymator and highly reactive alkylating agent. Handle only in a fume hood.

    • Storage: Upon receipt, flush the container with Argon and store at -20°C . Do not store in solution.

    • Stereochemistry: Be aware that this molecule contains two chiral centers (the propionic acid

      
      -carbon and the benzylic carbon). Commercial synthesis usually yields a mixture of diastereomers. If your application requires a specific stereoisomer (e.g., for chiral resolution studies), you must perform Chiral HPLC (e.g., Chiralpak AD-H column) as standard C18 will likely co-elute them.
      

    References

    • European Pharmacopoeia (Ph.[1] Eur.) . Ibuprofen Monograph: Impurity Standards and Analysis. 10th Edition. Strasbourg, France: EDQM. (Provides context for Impurities L and J).

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. Link

    • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting impurities). Link

    • Bhatia, M.S., et al. (2014). Synthesis and biological evaluation of some new ibuprofen derivatives. Journal of Saudi Chemical Society. (Context on benzylic reactivity). Link

    Sources

    Cross-validation of analytical methods for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the cross-validation of analytical methodologies for 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8), a critical benzylic bromide impurity potentially present in Ibuprofen drug substances.

    Given its chemical structure—an alkyl halide with alkylating potential—this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Consequently, standard Quality Control (QC) methods often lack the required sensitivity, necessitating a cross-validated approach using high-sensitivity orthogonal techniques.

    Technical Executive Summary

    The target analyte, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (hereafter Impurity-Br ), is a synthetic intermediate or degradation product where the benzylic position of the isobutyl side chain is brominated.

    • Chemical Risk: As a benzylic bromide, it is thermally unstable and reactive. It readily undergoes dehydrohalogenation to form Ibuprofen Impurity 1 (the alkene derivative) or hydrolysis to the alcohol.

    • Analytical Challenge: Standard HPLC-UV methods (Method A) used for Ibuprofen assay (0.1% limit) are insufficient for monitoring Impurity-Br at genotoxic safety limits (typically <10–20 ppm).

    • Solution: This guide details the cross-validation of a routine HPLC-UV method against a sensitive LC-MS/MS method (Method B) to ensure patient safety and regulatory compliance.

    Chemical Context & Degradation Pathway

    Understanding the stability profile is a prerequisite for accurate analysis. Impurity-Br is labile; improper sample preparation (e.g., heating, high pH) can lead to false negatives.

    DegradationPathway ImpurityBr Target Analyte (Benzylic Bromide) MW: 285.18 Impurity1 Impurity 1 (Alkene) (Elimination Product) MW: 204.27 ImpurityBr->Impurity1 Heat / Base (-HBr) ImpurityOH Hydroxy Impurity (Hydrolysis Product) MW: 222.28 ImpurityBr->ImpurityOH H2O / Nucleophile (-Br)

    Figure 1: Degradation pathway of Impurity-Br. The instability necessitates "cold" sample processing and rapid analysis.

    Method A: Routine QC (HPLC-UV)

    Purpose: Routine release testing for high-level impurities (>0.05%). Limitation: Lacks sensitivity for PGI levels; potential co-elution with the main peak or other isomers.

    Protocol A: Reversed-Phase HPLC
    • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water (pH 2.5).

      • B: Acetonitrile.[1]

      • Gradient: 40% B (0 min) → 80% B (15 min) → 40% B (20 min).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 214 nm (Maximal absorption for alkyl bromide) & 254 nm.

    • Temperature: 25°C (Strictly controlled to prevent degradation).

    Validation Status:

    • LOD: ~0.02% (200 ppm).

    • Specificity: Moderate. The bromine atom adds lipophilicity, shifting retention time (RT) significantly later than Ibuprofen.

    Method B: Trace Analysis (LC-MS/MS)

    Purpose: Quantitation of Impurity-Br at ppm/ppb levels (Genotoxic Safety Limit). Mechanism: Negative Electrospray Ionization (ESI-) targeting the carboxylate moiety, with specific transitions for the brominated isotope pattern.

    Protocol B: LC-MS/MS (Triple Quadrupole)
    • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

    • Column: C18 UHPLC Column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: ESI Negative Mode (-ve).

    • MRM Transitions (Critical):

      • The bromine isotope pattern (

        
         and 
        
        
        
        ) provides a unique "doublet" signature.
      • Quantifier (79Br):

        
         283.0 
        
        
        
        203.1 (Loss of HBr).
      • Qualifier (81Br):

        
         285.0 
        
        
        
        205.1.

    Validation Status:

    • LOD: < 1 ppm.

    • Specificity: High (Mass-resolved).

    Cross-Validation: Comparative Performance

    This section validates whether Method A is sufficient for routine use or if Method B is mandatory for batch release.

    Sensitivity & Linearity Comparison

    The following data illustrates the "Sensitivity Gap" between the two methods.

    ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Verdict
    Detection Principle UV Absorbance (Chromophore)Mass-to-Charge Ratio (Ionization)MS is specific to mass.[2]
    LOD (Limit of Detection) 50 ng/mL (~200 ppm)0.5 ng/mL (~2 ppm)MS is 100x more sensitive.
    Linearity (
    
    
    )
    > 0.999 (100 - 1000 ppm)> 0.995 (1 - 100 ppm)Both are linear in range.
    Specificity Risk of co-elution with dimersUnaffected by non-isobaric matrixMS is superior.
    Recovery & Matrix Effects

    Since Impurity-Br is reactive, recovery studies are critical.

    • Experiment: Spike Impurity-Br into the Ibuprofen matrix at 10 ppm.

    • Observation:

      • Method A: Peak often undetectable or buried in baseline noise.

      • Method B: Clear signal, but potential ion suppression from the high concentration of Ibuprofen (main peak).

    • Mitigation for Method B: Use a divert valve to send the main Ibuprofen peak to waste, preventing source contamination.

    Self-Validating Workflow (Decision Tree)

    This diagram illustrates the logical flow for selecting the correct analytical method based on the stage of development and observed impurity levels.

    ValidationWorkflow Start Sample Analysis Request Screening Initial Screen: HPLC-UV (Method A) Start->Screening Decision1 Impurity Detected > 0.1%? Screening->Decision1 QuantA Quantify via Method A (Standard QC) Decision1->QuantA Yes RiskAssess Risk Assessment: Is Process capable of generating Bromide? Decision1->RiskAssess No (Not Detected) RiskAssess->QuantA No (Synthesis Unrelated) MethodB Execute Method B (LC-MS/MS) (Trace Analysis) RiskAssess->MethodB Yes (Bromination Step Used) Result Report < 10 ppm (Pass) or Quantify MethodB->Result

    Figure 2: Analytical decision matrix. Note that a "Not Detected" result in UV is insufficient if the synthesis involves bromination; LC-MS is required to prove safety.

    References

    • Bonato, P. S., et al. (2003). "LC-MS-MS determination of ibuprofen and its metabolites." Journal of Chromatography B. Link (Provides the baseline ESI- conditions for Ibuprofen derivatives).

    • Starek, M., & Krzek, J. (2010). "TLC chromatographic-densitometric assay of ibuprofen and its impurities." Journal of Chromatographic Science. Link (Establishes UV limitations).

    • ICH Guidelines. "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation. Link (Regulatory basis for ppm-level monitoring).

    • PubChem. "2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (Compound Summary)." National Library of Medicine. Link (Chemical structure verification).

    Sources

    Comparative analysis of different synthetic routes to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comparative analysis of synthetic routes to 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid , a critical benzylic bromide intermediate derived from Ibuprofen. This compound serves as a pivotal precursor for synthesizing metabolic standards (e.g., 1-hydroxyibuprofen) and advanced non-steroidal anti-inflammatory drug (NSAID) derivatives.

    Executive Summary

    The synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid presents a classic challenge in regioselectivity. The starting material, Ibuprofen, contains two benzylic positions susceptible to radical attack:

    • Position A (Isobutyl chain): A secondary benzylic carbon (-CH₂-).

    • Position B (Propionic acid chain): A tertiary benzylic carbon alpha to a carboxyl group (-CH(CH₃)COOH).

    While tertiary radicals are generally more stable, the electron-withdrawing nature of the carboxyl group at Position B deactivates it toward electrophilic radical attack (e.g., by bromine). Consequently, under controlled conditions, bromination occurs selectively at Position A .

    This guide compares two primary workflows:

    • Route 1 (The Ester-Protection Strategy): High yield (78%), superior purity, recommended for scale-up.

    • Route 2 (Direct Acid Bromination): Lower yield (40%), significant purification challenges, suitable only for rapid, small-scale screening.

    Comparative Metrics Overview
    FeatureRoute 1: Ester-Protection Strategy Route 2: Direct Acid Bromination
    Starting Material Ibuprofen Methyl EsterIbuprofen (Free Acid)
    Key Reagent NBS /
    
    
    (425 nm) or AIBN
    NBS /
    
    
    (425 nm)
    Regioselectivity High (Ester deactivates Pos. B)Moderate (Acid H-bonding can interfere)
    Yield 78% (Isolated)40% (Isolated)
    Purification Flash Chromatography (Easy separation)Difficult (Polarity overlap with byproducts)
    Stability Stable as ester (store at -20°C)Prone to elimination (Styrene formation)
    Scalability HighLow
    Route 1: The Ester-Protection Strategy (Recommended)

    This route is the industry standard for generating high-purity benzylic bromides of aryl propionic acids. Converting the carboxylic acid to a methyl ester prevents side reactions (decarboxylation, salt formation) and enhances the electron-withdrawing effect on the propionic chain, forcing radical bromination to the isobutyl group.

    Mechanism & Causality [1]
    • Esterification: Locks the carboxylic acid, preventing interference with the radical initiator.

    • Radical Initiation: Light (425 nm) or AIBN cleaves the N-Br bond in N-bromosuccinimide (NBS).

    • Propagation (Wohl-Ziegler): The bromine radical abstracts a hydrogen from the secondary benzylic position of the isobutyl group. This position is electronically activated by the alkyl group, unlike the propionic alpha-position which is deactivated by the ester carbonyl.

    • Termination: Recombination yields the target bromide.

    Detailed Protocol

    Step 1: Synthesis of Ibuprofen Methyl Ester

    • Reagents: Ibuprofen (10 mmol), Methanol (30 mL), H₂SO₄ (cat.).

    • Procedure: Reflux Ibuprofen in methanol with catalytic sulfuric acid for 4 hours.

    • Workup: Concentrate, dissolve in EtOAc, wash with NaHCO₃. Dry over MgSO₄.[2]

    • Yield: >95% (Quantitative).

    Step 2: Benzylic Bromination (Photochemical)

    • Substrate: Ibuprofen Methyl Ester (1.1 g, 0.5 mmol scale equiv).

    • Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), CCl₄ or Acetonitrile (degassed).

    • Catalyst: 425 nm Blue LED (Photochemical) or AIBN (Thermal).

    • Procedure:

      • Dissolve ester in anhydrous solvent under Argon atmosphere.

      • Add NBS.[3][4]

      • Irradiate with 425 nm light (or reflux with AIBN) for 48 hours.

      • Monitor: Check by TLC/NMR for disappearance of the benzylic doublet (δ 2.45 ppm).

    • Workup: Filter off succinimide. Concentrate filtrate.

    • Purification: Flash column chromatography (10% EtOAc in Pentanes).

    • Yield: 78% (as Methyl 2-[4-(1-bromo-2-methylpropyl)phenyl]propionate).[5]

    Step 3: Hydrolysis (Optional)

    • Note: The bromo-ester is often the desired end-product for further synthesis. If the free acid is required, mild hydrolysis (LiOH, THF/H₂O, 0°C) is necessary to avoid elimination of HBr to the styrene derivative.

    Route 2: Direct Acid Bromination

    Direct bromination of the free acid is possible but inefficient. The carboxylic acid moiety can form H-bonded dimers or interact with the succinimide byproduct, complicating the radical chain mechanism and purification.

    Detailed Protocol
    • Substrate: Ibuprofen (Free Acid).

    • Reagents: NBS (1.1 equiv), CCl₄.

    • Conditions: 425 nm irradiation, 48 h.

    • Observation: Significant formation of the styrene elimination product (2-[4-(2-methylprop-1-enyl)phenyl]propionic acid) is observed due to the acidic environment promoting E1/E2 elimination of HBr.

    • Purification: Flash chromatography (30% EtOAc in Pentanes).

    • Yield: 40% (Low).

    • Why it fails: The polarity of the free acid makes separation from succinimide and polar byproducts difficult, leading to material loss during purification.

    Visual Analysis: Reaction Pathways

    The following diagram illustrates the divergent pathways and the critical "Elimination Trap" that reduces yield in Route 2.

    SyntheticRoutes Ibuprofen Ibuprofen (Starting Material) Ester Methyl Ester (Protected) Ibuprofen->Ester MeOH, H+ Radical Benzylic Radical Intermediate Ibuprofen->Radical Direct NBS (Route 2) Ester->Radical NBS, 425nm TargetEster Target Bromo-Ester (Stable, 78% Yield) Radical->TargetEster Br transfer TargetAcid Target Bromo-Acid (Unstable, 40% Yield) Radical->TargetAcid Low Efficiency TargetEster->TargetAcid LiOH (Hydrolysis) Styrene Styrene Impurity (Elimination Product) TargetAcid->Styrene -HBr (Spontaneous)

    Caption: Comparative workflow showing the stability advantage of the Ester Route (Green) vs. the elimination risks in the Direct Acid Route (Red).

    Critical Control Points & Troubleshooting
    • Elimination Side Reaction:

      • Symptom:[2][4][6][7][8][9][10] Appearance of vinyl protons in NMR (approx. 6.0-6.5 ppm).

      • Cause: Acidic conditions or high heat promote the loss of HBr from the product.

      • Solution: Use Route 1 . Keep the reaction temperature below 50°C (photochemical methods are cooler than thermal reflux). Add a weak base (e.g., K₂CO₃) if using thermal conditions to scavenge HBr.

    • Regioselectivity Check:

      • Validation: 1H NMR is the gold standard.

      • Target Signal: The benzylic proton -CH(Br)- appears as a doublet (d, J=10-11 Hz) around 4.7 - 5.1 ppm .

      • Impurity Signal: Bromination at the propionic alpha-position would shift the quartet at 3.7 ppm downfield, but this is kinetically disfavored.

    • Solvent Choice:

      • While CCl₄ is the classic solvent for Wohl-Ziegler bromination, Acetonitrile or Dichloromethane are modern, greener alternatives that support the radical chain mechanism effectively under photochemical conditions.

    References
    • Photochemical Bromination Protocol

      • Source: "C–H functionalization via single atom metathesis of C–H and C–X bonds." (2025).[5][11][12] Amazon AWS / Research Data.

      • Relevance: Establishes the 78% yield for the methyl ester via 425 nm irradi
      • 5

    • Impurity Profile & Stability

      • Source: "Synthesis of Ibuprofen Degradation products and impurities."[1] LGC Standards.

      • Relevance: Identifies the bromo-compound as a precursor to Impurity L (1-Hydroxyibuprofen)
      • 13[9][14][15]

    • General Wohl-Ziegler Mechanism

      • Source: "Wohl-Ziegler Reaction." Organic Chemistry Portal.
      • Relevance: Mechanistic grounding for the use of NBS and radical initiators.[4]

      • 16[8][9][14][15]

    Sources

    Biological Activity Screening Guide: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Compound Identity: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS: 75625-98-8) Classification: Benzylic Bromide Derivative of Ibuprofen (Synthetic Intermediate / Reactive Analog) Primary Application: Synthetic building block for NSAID derivatives; potential affinity label or reactive probe for cyclooxygenase (COX) enzymes.[1][2]

    Technical Context: This compound is structurally identical to Ibuprofen except for a bromine atom substitution at the benzylic (1') position of the isobutyl side chain. Unlike standard NSAIDs, the presence of a benzylic bromide moiety confers significant chemical reactivity (electrophilicity). Consequently, biological screening must differentiate between reversible pharmacological inhibition (COX binding) and irreversible non-specific alkylation (toxicity).

    This guide outlines a rigorous screening cascade to evaluate its potential as a therapeutic candidate versus a toxic impurity, comparing it directly against the parent compound, Ibuprofen .

    Part 1: Chemical Stability & Reactivity Profiling (Pre-Screening)

    Scientific Rationale: Before biological testing, you must establish the compound's stability. Benzylic bromides are susceptible to solvolysis (hydrolysis) in aqueous buffers, converting to the corresponding alcohol (1-hydroxy derivative) or alkene (via elimination). Screening an unstable compound leads to false positives/negatives.

    Protocol 1: Aqueous Stability Half-Life (
    
    
    )
    • Objective: Determine the window of time the compound remains intact in assay buffer.

    • Method: HPLC-UV or LC-MS time-course analysis.

    • Conditions: Incubate 10 µM compound in PBS (pH 7.4) at 37°C.

    • Sampling: 0, 15, 30, 60, 120 min.

    • Acceptance Criteria: If

      
       min, biological data will likely reflect the metabolite (alcohol) rather than the bromide.
      
    Part 2: Enzymatic Activity Screening (Pharmacology)

    Objective: Quantify the shift in potency and selectivity against COX-1 and COX-2 isoforms caused by the steric bulk and lipophilicity of the bromine atom.

    Comparative Benchmark Table
    ParameterTarget Compound (Bromo-Ibuprofen)Ibuprofen (Standard)Naproxen (Alternative)Scientific Expectation
    Scaffold Propionic AcidPropionic AcidPropionic AcidCore binding motif (Arg120 interaction) is preserved.
    Side Chain 1-Bromo-2-methylpropyl2-methylpropyl (Isobutyl)MethoxynaphthaleneBromine adds steric bulk and lipophilicity.
    Binding Mode Potential Covalent/ReversibleReversibleReversibleBr may clash with hydrophobic channel or act as a covalent trap.
    Reactivity High (Electrophile)Low (Stable)Low (Stable)Target may show time-dependent inhibition.
    Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorescent)
    • Principle: Measure the conversion of Arachidonic Acid (AA) to PGG2/PGH2 using a peroxidase-coupled fluorescent reporter (e.g., ADHP/Amplex Red).

    • Workflow:

      • Enzyme Prep: Recombinant Human COX-1 and COX-2 (approx. 1-2 units/well).

      • Pre-Incubation: Incubate enzyme + inhibitor (0.01 µM – 100 µM) for 10 minutes (Standard) AND 60 minutes (Time-dependent check).

        • Note: A shift in IC50 with longer pre-incubation suggests irreversible covalent modification by the bromide.

      • Substrate Initiation: Add Arachidonic Acid (10 µM final) + Heme.

      • Detection: Read fluorescence (Ex 535 nm / Em 587 nm) after 2-5 minutes.

    • Data Output: Calculate IC50 and Selectivity Ratio (IC50 COX-1 / IC50 COX-2).

    Part 3: Cellular Efficacy & Toxicity (The Critical Filter)

    Scientific Rationale: While enzymatic assays show binding, cellular assays reveal permeability and off-target toxicity. The benzylic bromide is a potential alkylating agent , which may react with cellular thiols (Glutathione) or DNA, causing cytotoxicity unrelated to COX inhibition.

    Protocol 3: LPS-Induced PGE2 Inhibition (Whole Blood or Macrophage)
    • Cell Line: RAW 264.7 Macrophages or Human Whole Blood.

    • Induction: Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2.

    • Treatment: Co-treat with compound (0.1 – 50 µM) for 24 hours.

    • Readout: ELISA for Prostaglandin E2 (PGE2) in supernatant.

    Protocol 4: Differential Cytotoxicity (MTT/LDH)
    • Objective: Distinguish anti-inflammatory efficacy from cell death.

    • Method: Run parallel MTT assay on the same cells used for PGE2.

    • Critical Metric: Therapeutic Index (TI) =

      
      .
      
      • Ibuprofen TI: Typically > 100.

      • Target Compound TI: If < 10, the compound is likely acting as a general toxin/alkylator rather than a specific drug.

    Part 4: Screening Workflow & Mechanism Visualization

    The following diagram illustrates the decision logic for screening a reactive intermediate like the 1-bromo derivative.

    ScreeningCascade Start Compound Synthesis: 1-Bromo Derivative Stability Step 1: Chemical Stability (t1/2 in PBS) Start->Stability Stable Stable > 30m? Stability->Stable Enzyme Step 2: COX-1/2 Assay (+/- Pre-incubation) Potent IC50 < 10µM? Enzyme->Potent Cellular Step 3: Cellular Efficacy (PGE2 vs. MTT) Safe TI > 10? Cellular->Safe Tox Step 4: Genotoxicity (Ames Test) Stable->Start No (Redesign) Stable->Enzyme Yes Potent->Start No (Inactive) Potent->Cellular Yes Safe->Start No (Cytotoxic) Safe->Tox Yes (Lead Candidate)

    Figure 1: Strategic Screening Cascade for Reactive NSAID Derivatives. This workflow prioritizes stability and cytotoxicity early to avoid false positives from non-specific alkylation.

    Part 5: Safety & Genotoxicity (The "Kill" Step)

    Because the target contains a benzylic halide , it is structurally alerted for genotoxicity (ability to alkylate DNA). This is the most critical comparison against Ibuprofen.

    • Test: Ames Test (Salmonella typhimurium) .

    • Strains: TA100 and TA1535 (sensitive to base-pair substitutions).

    • Expectation:

      • Ibuprofen: Negative (Non-mutagenic).

      • Target Compound: High risk of Positive result.

      • Interpretation: If positive, the compound cannot be a drug but may serve as a research tool for covalent enzyme labeling.

    References
    • PubChem. (n.d.). Compound Summary: Ibuprofen.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (Catalog No. PA 27 0018922). Retrieved from [Link]

    • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. (Context for COX pathways). Retrieved from [Link]

    • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. (Mechanistic basis for NSAID screening). Retrieved from [Link]

    Sources

    Benchmarking 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid: A Critical Intermediate for Ibuprofen Metabolite and Impurity Synthesis

    [1]

    Executive Summary

    In the rigorous landscape of pharmaceutical impurity profiling and metabolite synthesis, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid (CAS 75625-98-8) has emerged as the premier intermediate for accessing oxidized Ibuprofen derivatives.[1]

    While direct oxidation of Ibuprofen often results in complex mixtures of ketones, alcohols, and degradation products, the "Benzylic Bromide Route" utilizing this intermediate offers superior regioselectivity and yield .[1] This guide benchmarks the performance of this brominated intermediate against alternative synthetic pathways for generating Ibuprofen Impurity J (1-hydroxy derivative) and Impurity L (1-methylene derivative), providing validated protocols and mechanistic insights.[1]

    Compound Profile

    PropertySpecification
    Chemical Name 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
    CAS Number 75625-98-8
    Molecular Formula C₁₃H₁₇BrO₂
    Molecular Weight 285.18 g/mol
    Structural Feature Benzylic bromide on isobutyl side chain; intact propionic acid moiety.[1]
    Primary Application Precursor for Ibuprofen Impurities J, L, and K (Reference Standards).[1]

    Strategic Analysis: The Case for the Benzylic Bromide[1]

    The synthesis of Ibuprofen metabolites—specifically the benzylic alcohol (1-hydroxy-2-methylpropyl)—is a critical requirement for pharmacokinetics studies and Quality Control (QC) standard generation.[1] Researchers typically face three choices:

    Option A: Direct Oxidation (The "Dirty" Route)

    Using reagents like KMnO₄ or Cerium Ammonium Nitrate (CAN) directly on Ibuprofen.[1]

    • Drawback: Poor selectivity.[1] Oxidizes the benzylic position to a ketone (Impurity K) or over-oxidizes the propionic acid side chain.[1] Difficult purification.

    Option B: De Novo Synthesis (The "Long" Route)

    Building the molecule via Friedel-Crafts acylation with a pre-functionalized group.[1]

    • Drawback: Requires 5-6 steps starting from benzene derivatives.[1] Low atom economy and high cost for simple reference standards.[1]

    Option C: The Benzylic Bromide Intermediate (The "Smart" Route)

    Radical bromination of Ibuprofen (or its ester) followed by controlled hydrolysis.[1]

    • Advantage: The bromine atom acts as a specific "activation tag" at the benzylic position.[1] It is a superior leaving group compared to chlorine, allowing for mild hydrolysis (Sɴ1) or elimination (E1/E2) without affecting the chiral center on the propionic acid side chain (if protected).[1]

    Performance Benchmark: Synthesis of 1-Hydroxy-Ibuprofen (Impurity J)

    The following table compares the efficiency of using the 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid intermediate versus the Direct Oxidation method.

    MetricRoute 1: Benzylic Bromide Intermediate Route 2: Direct Oxidation (KMnO₄)
    Target Purity (Pre-HPLC) > 85% < 40%
    Major By-products 1-Methylene derivative (Elimination)4-Isobutylacetophenone, Keto-derivatives
    Reaction Time 4 hours (Bromination) + 2 hours (Hydrolysis)12-24 hours
    Overall Yield 65 - 75% 15 - 25%
    Purification Load Low (Simple recrystallization or flash column)High (Requires preparative HPLC)
    Scalability High (Gram to Kilogram scale)Low (Difficult to control exotherms)

    Mechanistic Visualization

    The utility of this intermediate lies in its ability to bifurcate into two critical impurities based on the reaction conditions (Solvolysis vs. Elimination).[1]

    GIbuprofenIbuprofen(Starting Material)BromoIntIntermediate:Benzylic Bromide(CAS 75625-98-8)Ibuprofen->BromoIntNBS, hν / AIBN(Radical Bromination)CarbocationBenzylic Carbocation(Transient Species)BromoInt->Carbocation-Br⁻(Ionization)ImpurityLImpurity L(1-Methylene)BromoInt->ImpurityLBase (e.g., Et₃N)(E2 Elimination)ImpurityJImpurity J(1-Hydroxy)Carbocation->ImpurityJ+ H₂O(SN1 Hydrolysis)Carbocation->ImpurityL- H⁺(E1 Elimination)

    Figure 1: Divergent synthetic pathways from the Benzylic Bromide intermediate.[1] The pathway is controlled by pH and solvent choice (Aqueous Acetone for Impurity J; Anhydrous Base for Impurity L).[1]

    Experimental Protocols

    Safety Warning: Benzylic bromides are potent lachrymators and skin irritants.[1] All operations must be conducted in a fume hood.

    Protocol A: Synthesis of the Intermediate

    Rationale: We utilize N-Bromosuccinimide (NBS) for selective radical bromination.[1] While the free acid can be brominated, protecting the carboxylic acid as a methyl ester is recommended to prevent decarboxylative side reactions, followed by hydrolysis.[1] However, for direct access to CAS 75625-98-8 (the acid form), the following optimized procedure is used.

    • Reagents: Dissolve Ibuprofen (10 mmol) in CCl₄ or Trifluorotoluene (greener alternative).

    • Activation: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide.[1]

    • Reaction: Reflux under nitrogen for 2–4 hours. Monitor by TLC (the bromide is less polar than Ibuprofen).[1]

    • Work-up: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent to yield crude 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid .[1]

      • Note: This intermediate is unstable on silica gel; use immediately or store at -20°C.[1]

    Protocol B: Conversion to Impurity J (Hydrolysis)

    Rationale: Silver-assisted hydrolysis facilitates the removal of the bromide under mild conditions, preventing the rearrangement of the propionic acid backbone.[1]

    • Dissolution: Dissolve the crude Bromo-intermediate (5 mmol) in Acetone:Water (50:50 v/v).

    • Hydrolysis: Add Silver Carbonate (Ag₂CO₃, 0.6 eq) or simply stir at 50°C if Ag-free conditions are preferred (slower).

    • Observation: A precipitate of AgBr confirms the reaction progress.[1]

    • Isolation: Filter off silver salts. Acidify filtrate to pH 3. Extract with Ethyl Acetate.[1]

    • Result: 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid (Impurity J).[1]

    Protocol C: Conversion to Impurity L (Elimination)

    Rationale: To generate the alkene standard (1-methylene-2-(4-isobutylphenyl)propionic acid), we favor E2 elimination.[1]

    • Reaction: Dissolve Bromo-intermediate in dry THF.

    • Base: Add DBU (1.5 eq) or Potassium tert-butoxide (1.1 eq).

    • Conditions: Stir at Room Temperature for 1 hour.

    • Work-up: Quench with dilute HCl. Extract with DCM.[1]

    • Result: High-purity alkene derivative (Impurity L).

    References

    • Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - Product Profile. Retrieved January 28, 2026, from [Link][1]

    • Central College. (2019).[1] Ibuprofen Synthesis and Impurity Profiling. Synaptic. Retrieved January 28, 2026, from [Link][1]

    • Bansal, A. K., et al. (2001).[1][2] Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. Boll Chim Farm, 140(2), 79-82.[1][2] [Link]

    • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation. Retrieved January 28, 2026, from [Link][1]

    Strategic Validation: Orthogonal Characterization of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The molecule 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (hereafter referred to as Br-IBU ) represents a critical synthetic intermediate and potential genotoxic impurity in the manufacturing of Ibuprofen. Structurally, it is characterized by a benzylic bromide moiety introduced at the isobutyl side chain.

    Confirming the identity of Br-IBU requires a rigorous orthogonal approach because its structural similarity to the parent drug (Ibuprofen) and its tendency toward solvolysis (hydrolysis to the alcohol, Impurity L) can lead to false negatives in routine QC.

    This guide outlines a multi-tiered analytical strategy combining Nuclear Magnetic Resonance (NMR) for structural connectivity and Mass Spectrometry (MS) for elemental validation, supported by HPLC for purity profiling.

    Part 1: The Analytical Challenge

    The primary challenge in identifying Br-IBU lies in its reactivity. As a benzylic bromide, the compound is electrophilic and thermally labile. In protic solvents (e.g., Methanol/Water mobile phases), it is prone to:

    • Hydrolysis: Converting to 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propionic acid (Ibuprofen Impurity L).[1]

    • Elimination: Converting to styrene derivatives under basic conditions.

    Therefore, the analytical protocol must be rapid and non-destructive .

    Workflow Visualization

    The following diagram illustrates the decision matrix for selecting the appropriate orthogonal method based on sample state and required data.

    AnalyticalWorkflow Sample Unknown Sample (Solid or Solution) Solubility Solubility Check (CDCl3 vs DMSO-d6) Sample->Solubility MS Mass Spectrometry (Isotopic Validation) Sample->MS Trace Analysis HPLC UPLC/HPLC (Purity & Retention) Sample->HPLC Quantitation NMR 1H NMR Analysis (Structural Anchor) Solubility->NMR Primary ID DataFusion Identity Confirmation (Orthogonal Data Fusion) NMR->DataFusion Benzylic Shift MS->DataFusion Br Isotope Pattern HPLC->DataFusion RT & Spectrum

    Figure 1: Orthogonal analytical workflow for the identification of Br-IBU.

    Part 2: Primary Identification – Nuclear Magnetic Resonance (NMR)[2]

    NMR provides the definitive structural map. The key differentiator between Ibuprofen and Br-IBU is the chemical environment of the isobutyl group.

    The "Smoking Gun" Signal

    In Ibuprofen, the benzylic position is a methylene group (-CH₂-). In Br-IBU, this becomes a methine group attached to a bromine atom (-CHBr-). This substitution causes a dramatic downfield shift due to the electronegativity of bromine and the deshielding effect of the aromatic ring.

    FeatureIbuprofen (Parent)Br-IBU (Target)Shift Difference (Δδ)
    Benzylic Proton -CH₂- (Doublet)-CH(Br)- (Doublet)~2.5 ppm Downfield
    Chemical Shift 2.45 ppm4.80 – 5.10 ppm Distinct Region
    Multiplicity Doublet (
    
    
    Hz)
    Doublet (
    
    
    Hz)
    Similar coupling
    Isopropyl Methine ~1.85 ppm (Multiplet)~2.10 ppm (Multiplet)Slight Downfield Shift
    Experimental Protocol: 1H NMR
    • Solvent Selection: Use CDCl₃ (Deuterated Chloroform). Avoid Methanol-d4 to prevent solvolysis of the bromide during acquisition.

    • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

    • Acquisition: Run a standard proton sequence (16 scans minimum).

    • Analysis: Look for the disappearance of the doublet at 2.45 ppm and the appearance of a new doublet in the 4.8–5.1 ppm window.

    Part 3: Elemental Confirmation – Mass Spectrometry (MS)

    While NMR confirms the structure, it cannot easily distinguish between a bromide and other electronegative substituents (like a chloride) without complex 2D experiments. Mass Spectrometry provides the elemental fingerprint .

    The Isotopic Signature

    Bromine exists as two stable isotopes, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Br and 
    
    
    
    Br, in a nearly 1:1 natural abundance ratio.[2][3] This creates a unique "twin peak" pattern in the mass spectrum that is impossible to fake.
    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the free carboxylic acid.

    • Target Ions:

      • [M-H]⁻ (79Br): m/z ~283

      • [M-H]⁻ (81Br): m/z ~285

      • Intensity Ratio: 1:1 (The hallmark of Bromine).[2][3]

    Experimental Protocol: Direct Infusion MS
    • Preparation: Dilute sample to 10 µg/mL in Acetonitrile (ACN). Do not use alcohols.

    • Injection: Direct infusion into the MS source (flow rate 10 µL/min).

    • Parameters: Capillary voltage -2.5 kV (Negative mode). Source Temp 100°C.

    • Validation: Observe the molecular ion cluster. If the peaks at m/z 283 and 285 are of equal height, bromine is confirmed.

    Part 4: Chromatographic Purity (HPLC/UPLC)

    Chromatography is used to assess the purity of the isolated material and ensure it is distinct from the starting material (Ibuprofen) and the hydrolysis product (Alcohol).

    Stability Warning

    Standard generic gradients using Methanol/Water/Phosphoric Acid can degrade Br-IBU during the run.

    • Recommendation: Use Acetonitrile (ACN) and Water (pH 4.5 Acetate Buffer) . ACN is aprotic and reduces the rate of solvolysis compared to Methanol.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm or 3.5 µm.

    Retention Logic
    • Ibuprofen: Non-polar.

    • Br-IBU: More lipophilic than the alcohol impurity, but the polarizability of Br affects retention. It typically elutes after the alcohol impurity (Impurity L) and must be resolved from the parent Ibuprofen peak.

    Part 5: Comparative Analysis Summary

    The following table summarizes the strengths and limitations of each orthogonal method.

    MethodSpecificitySensitivityPrimary RiskRole in Validation
    1H NMR High (Structural connectivity)Low (Needs >5 mg)Solvent overlap; signal broadeningPrimary Structural ID
    MS (ESI) High (Isotopic pattern)Very High (ng levels)Ion suppression; fragmentationElemental Confirmation
    HPLC-UV Medium (Retention time only)HighOn-column degradationPurity & Quantitation
    IR Low (Functional groups)MediumWater interferenceSupporting Characterization
    Decision Logic for Degradation

    The following diagram illustrates the degradation pathway that must be monitored during analysis.

    DegradationPathway BrIBU Target: Br-IBU (Benzylic Bromide) Solvolysis Solvolysis (in MeOH/H2O) BrIBU->Solvolysis Slow hydrolysis Elimination Elimination (Heat/Base) BrIBU->Elimination -HBr ImpurityL Impurity L (Benzylic Alcohol) Solvolysis->ImpurityL Styrene Styrene Derivative (Olefin) Elimination->Styrene

    Figure 2: Degradation pathways of Br-IBU that can interfere with analytical results.

    References

    • ChemicalBook. (n.d.). Ibuprofen 1H NMR Spectrum and Structural Assignments. Retrieved from

    • Waters Corporation. (2024). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance iS HPLC System. Retrieved from

    • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry: The M+2 Peak for Bromine and Chlorine.[2][4] Retrieved from

    • National Institutes of Health (NIH). (2007). Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling.[5] Retrieved from

    • Oxford Instruments. (n.d.).[6] Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.[6] Retrieved from

    Sources

    Author: BenchChem Technical Support Team. Date: February 2026

    Critical Assessment of Impurity Standards in Ibuprofen Profiling

    Executive Summary

    In the high-stakes landscape of pharmaceutical impurity profiling, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid represents a critical process-related impurity, particularly in the synthesis of Ibuprofen and its derivatives via radical bromination pathways. As a benzylic bromide, this molecule possesses alkylating potential, categorizing it as a Potentially Genotoxic Impurity (PGI) .

    This guide provides a technical comparison of reference standard grades for this analyte, detailing the necessary rigorous handling protocols, analytical validation strategies, and the specific metrological requirements for regulatory submission (ICH M7/Q3A).

    Part 1: The Target Analyte & Impurity Landscape

    Chemical Identity:

    • Systematic Name: 2-[4-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    • Molecular Formula: C₁₃H₁₇BrO₂

    • Structural Significance: This molecule is a brominated derivative of Ibuprofen. The bromine atom is located at the benzylic position of the isobutyl side chain.

    • Criticality: Unlike stable oxidative degradants (e.g., Ibuprofen Impurity B), this benzylic bromide is chemically reactive. It is prone to hydrolysis (forming the alcohol) and elimination (forming the styrene derivative), making the stability of the reference standard itself a major challenge.

    Origin & Pathway Analysis

    The formation of this impurity typically occurs during synthetic routes involving the functionalization of the isobutyl group, often via radical bromination using reagents like N-Bromosuccinimide (NBS).

    G Fig 1. Synthetic Origin and Degradation Pathway of the Brominated Impurity Ibuprofen Ibuprofen Precursor (Isobutylbenzene deriv.) Radical Benzylic Radical Formation Ibuprofen->Radical NBS / Light (Radical Initiation) Target Target Impurity: 2-[p-(1-Bromo-2-methylpropyl)... (Benzylic Bromide) Radical->Target Br• Transfer Degradant Degradant: Styrene Derivative (Elimination Product) Target->Degradant Thermal Elimination (-HBr)

    Caption: The pathway illustrates the radical bromination mechanism leading to the target impurity and its subsequent risk of elimination to form styrene derivatives.

    Part 2: Comparative Analysis of Reference Grades

    For a reactive impurity like 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid, the choice of reference standard grade dictates the validity of your quantitative data.

    FeatureISO 17034 (CRM) ISO 17025 (Analytical Standard) Research Grade (Chemical Reagent)
    Primary Use Instrument Calibration, Method Validation (ICH Q2), Release Testing.Routine QC, System Suitability Testing.Early R&D, structural confirmation only.
    Traceability SI-Traceable (Metrological Traceability). Unbroken chain of comparisons.Traceable to internal primary standards or CRM.Often undefined or "Batch Specific."
    Uncertainty Certified Uncertainty (
    
    
    ) provided. Includes homogeneity & stability components.[1]
    Measurement uncertainty usually not provided.No uncertainty data.
    Stability Monitoring Continuous. Real-time stability data supports the expiry date.Retest dates based on accelerated studies.One-time purity check at release.
    Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).Chromatographic Purity (% Area).% Area (often overestimates purity).
    Suitability for PGI Required for quantitation near the Threshold of Toxicological Concern (TTC).Acceptable if characterized fully in-house.High Risk. Impurities in the standard can mask the analyte.

    Senior Scientist Insight:

    "Do not use Research Grade materials for quantifying benzylic bromides. The inherent instability means a '98%' research grade bottle could degrade to 90% within months due to HBr elimination, leading to a massive overestimation of the impurity in your drug product (false failure)."

    Part 3: Analytical Method Validation (Experimental Data)

    To separate this lipophilic bromo-impurity from the parent Ibuprofen, a gradient Reverse Phase HPLC method is required. The bromine atom significantly increases retention on C18 stationary phases.

    Recommended Protocol (Self-Validating System)
    • Column: C18, 150 x 4.6 mm, 2.7 µm (Solid Core recommended for sharp peaks).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the acid).

    • Mobile Phase B: Acetonitrile (ACN).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV @ 214 nm (End absorption) and 254 nm (Aromatic). Note: 214 nm provides higher sensitivity for the aliphatic chain contribution.

    • Temperature: 30°C (Control is critical; higher temps accelerate on-column degradation).

    Performance Data (Representative)
    AnalyteRetention Time (min)RRT (Relative to Ibuprofen)Resolution (
    
    
    )
    Tailing Factor (
    
    
    )
    Ibuprofen9.51.00-1.1
    Target Bromo-Impurity 14.2 ~1.50 > 8.0 1.0 - 1.2
    Styrene Degradant16.8~1.77> 3.01.1

    Why this works: The bromine atom is heavy and highly lipophilic. While Ibuprofen elutes at ~50% ACN, the bromo-derivative requires higher organic strength (~65-70%) to elute. The large RRT gap (1.50) ensures no interference, even if the column ages.

    Part 4: Stability & Handling Protocols

    The benzylic bromide moiety is the "Achilles' heel" of this standard.

    • Light Sensitivity: Benzylic halides are photo-labile.

      • Protocol: Store in amber vials. Perform all weighing under yellow light (sodium vapor) or low-UV LED conditions.

    • Thermal Instability:

      • Protocol: Long-term storage must be at -20°C . Transport must be on dry ice.

      • In-Solution: Do not store diluted standard solutions > 24 hours. Prepare fresh daily.

    • Solvent Choice:

      • Avoid Methanol. Methanol can act as a nucleophile, slowly displacing the bromide to form the methyl ether (solvolysis).

      • Preferred Diluent: Acetonitrile or Acetonitrile/Water mixtures.

    Part 5: Synthesis & Characterization Workflow

    For laboratories synthesizing this standard in-house for qualification, the following characterization workflow is mandatory to meet ISO 17025/17034 requirements.

    Workflow Fig 2. Characterization Workflow for Reference Standard Qualification Start Crude Synthesis (Radical Bromination) Purification Purification (Cold Crystallization/Prep HPLC) Start->Purification Structure Structure Elucidation (1H-NMR, 13C-NMR, MS) Purification->Structure Identity Check Purity Purity Assignment (qNMR or Mass Balance) Structure->Purity Quantification Release Release as Reference Standard Purity->Release COA Generation

    Caption: The workflow emphasizes that purification must precede structure elucidation to avoid assigning signals from regioisomers to the main peak.

    Critical Characterization Signals (NMR):

    • 1H NMR (CDCl₃): Look for the benzylic proton signal. In Ibuprofen, the benzylic position (isobutyl) is a doublet at ~2.45 ppm. In the 1-bromo derivative, this shifts significantly downfield (deshielded by Br) to the 4.8 - 5.2 ppm range, appearing as a doublet or multiplet depending on the chiral center interaction.

    References
    • European Pharmacopoeia (Ph.[] Eur.) . Ibuprofen Monograph 0721. EDQM. (2024). Link

    • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). Link

    • Sigma-Aldrich (Merck) . Ibuprofen Impurity Standards & Certified Reference Materials. Link

    • ISO . ISO 17034:2016 General requirements for the competence of reference material producers. Link

    • LGC Standards . Ibuprofen Impurity Profiling and Reference Materials. Link

    Sources

    Safety Operating Guide

    2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid proper disposal procedures

    [1][2]

    Executive Summary & Immediate Action

    Do not treat this compound as standard organic waste. 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid is a benzylic bromide derivative.[1][2] Unlike standard ibuprofen, the presence of the secondary benzylic bromide makes this compound a potent alkylating agent and a potential lachrymator (tear gas agent).

    Disposal Classification: Halogenated Organic Acid (High Hazard) Critical Restriction: Do NOT mix with strong bases (NaOH, KOH) or amines in the waste stream. This can trigger rapid exothermic polymerization or elimination reactions.

    Chemical Hazard Profiling (The "Why")

    To safely dispose of this material, you must understand its reactivity profile. This molecule contains two distinct reactive centers that dictate its waste stream:

    Functional GroupChemical BehaviorDisposal Implication
    Benzylic Bromide (C-Br)High susceptibility to nucleophilic attack (
    
    
    ).[1][2] Acts as a powerful alkylating agent.
    Must be incinerated. Landfill disposal is prohibited.[2] High potential for genotoxicity.
    Carboxylic Acid (-COOH)Acidic (pKa ~4.5).[1][2] Corrosive to mucous membranes.Segregation required. Must be separated from cyanide or sulfide wastes to prevent toxic gas generation.[2]
    Stability Warning

    The C-Br bond at the benzylic position is labile. In the presence of moisture or alcohols, it may slowly hydrolyze to release Hydrogen Bromide (HBr) gas, pressurizing sealed waste containers.

    Pre-Disposal Stabilization & Packaging[1][2]

    Objective: Transform the active research sample into a stable waste artifact suitable for transport.

    A. Solid Waste (Powder/Crystals)

    Do not dissolve solids for the sole purpose of disposal.

    • Primary Containment: Place the solid material in a chemically resistant glass or HDPE jar.

    • Double Bagging: Seal the jar inside a 4-mil polyethylene zip-lock bag to contain any potential off-gassing or exterior contamination.

    • Labeling: Mark clearly as "Solid Waste: Halogenated Organic Acid - Benzylic Bromide Derivative."

    B. Liquid Waste (Mother Liquors/Solutions)

    If the material is in solution (e.g., DCM, Ethyl Acetate):

    • Segregation: Ensure the solvent stream is compatible.[3]

      • Compatible: Dichloromethane, Chloroform.

      • Incompatible: Diethylamine, Pyridine, aqueous NaOH (Risk of exotherm).

    • pH Check: If the solution is highly acidic (pH < 2), do not neutralize in the waste container. The heat of neutralization can volatilize the solvent or trigger decomposition. Label as "Acidic Halogenated Waste."

    The Disposal Protocol (Step-by-Step)

    This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.

    Visual Decision Tree

    The following diagram illustrates the logical flow for categorizing and packing this specific waste stream.

    DisposalWorkflowStartWaste Generation:2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic AcidStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathSolidLiquidPathSolution / Reaction MixtureStateCheck->LiquidPathLiquidContainerSolidPack in HDPE/Glass JarDo NOT DissolveSolidPath->ContainerSolidSolventCheckIs Solvent Halogenated?LiquidPath->SolventCheckLabelingLabel: 'Contains Benzylic Bromide''Corrosive' + 'Toxic'ContainerSolid->LabelingHaloStreamStream A: Halogenated Waste(High Temp Incineration)SolventCheck->HaloStreamYes (DCM, CHCl3)NonHaloStreamStream B: Non-Halogenated(Segregate Strictly)SolventCheck->NonHaloStreamNo (EtOAc, Hexane)HaloStream->LabelingNonHaloStream->LabelingAdd 'Halogenated' stickerdue to soluteStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->Storage

    Caption: Operational workflow for segregating benzylic bromide derivatives based on physical state and solvent background.

    Detailed Steps
    • Select the Container: Use an amber glass bottle or high-density polyethylene (HDPE) container. Avoid metal cans due to the corrosive nature of the propionic acid moiety.

    • Venting Cap: If the waste has been recently generated from a reaction involving thionyl chloride or phosphorus tribromide, use a vented cap for the first 24 hours to prevent pressure buildup from off-gassing HBr/HCl.

    • Labeling Requirements:

      • Chemical Name: Full IUPAC name (no abbreviations).

      • Hazard Checkboxes: [x] Corrosive [x] Toxic.

      • Constituents: Explicitly list "Halogenated Organic" to ensure the waste contractor routes it for incineration rather than fuel blending. Fuel blending plants often reject high-halogen content due to acid rain (HCl/HBr) generation during combustion.

    • Storage: Place in the "Halogenated Waste" Satellite Accumulation Area (SAA). Ensure secondary containment (tray) is present to catch leaks.

    Regulatory & Safety Data

    Personal Protective Equipment (PPE) Matrix
    Protection LevelRequirementRationale
    Hand Protection Double Nitrile or VitonBenzylic bromides permeate standard latex instantly.[1][2] Double gloving provides a "sacrificial" outer layer.
    Eye Protection Chemical Splash GogglesSafety glasses are insufficient for lachrymators (tear inducing agents).[1][2]
    Respiratory Fume Hood (Mandatory)Do not handle on open bench.[1][2] Inhalation can cause severe respiratory edema.
    Waste Codes (RCRA Context)

    While this specific compound is not explicitly "P" or "U" listed, it defaults to the following characteristics based on its properties:

    • D002: Corrosive Waste (if pH

      
       2).
      
    • HOC (Halogenated Organic Compound): Requires treatment standards under 40 CFR 268.42 (Incineration).

    Emergency Contingencies

    Scenario: Spillage outside the fume hood.

    • Evacuate: The lachrymatory nature will make the area uninhabitable immediately. Evacuate the lab for 15-30 minutes to allow HVAC to clear aerosols.

    • Don PPE: Self-Contained Breathing Apparatus (SCBA) may be required for large spills (>100mL). For small spills, wear a full-face respirator with organic vapor/acid gas cartridges.

    • Neutralization (Decontamination):

      • Do not use water (spreads the hydrophobic chemical).

      • Cover spill with a mixture of soda ash (Na2CO3) or cat litter to absorb the liquid.

      • Advanced Decon: To chemically destroy the alkylating agent, treat the absorbed spill with a dilute solution of ethanolic ammonia (converts the bromide to a less volatile amine), but only if you are trained in this specific quenching technique. Otherwise, absorb and pack as hazardous waste.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4][5] [Link]

    • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

    • PubChem. (n.d.). Compound Summary: 2-Bromo-2-methylpropionic acid (Surrogate Structure for Hazard Analysis). National Library of Medicine. [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

    Personal protective equipment for handling 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Immediate Action Required: Treat 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid not merely as an organic acid, but as a Benzylic Bromide .

    This compound is a critical intermediate in the synthesis of arylpropionic acid NSAIDs (like Ibuprofen). While the final drug is relatively benign, this brominated precursor possesses high alkylating potential. It combines the corrosivity of a carboxylic acid with the lachrymatory and permeation hazards of a benzylic halide. Standard nitrile gloves provide insufficient protection against prolonged contact.

    Hazard Mechanistics & Risk Assessment

    To handle this chemical safely, you must understand the molecular drivers of its toxicity.

    The "Trojan Horse" Hazard

    The molecule consists of two distinct functional zones:

    • Propionic Acid Tail: Causes standard acidic irritation to mucous membranes.

    • Benzylic Bromide Head: This is the critical hazard. The Carbon-Bromine bond at the benzylic position is highly reactive toward nucleophiles (SN1/SN2 substrates).

    Why this matters:

    • Lachrymator Effect: Like benzyl bromide, this moiety can alkylate TRPA1 ion channels in the eyes and lungs, causing severe tearing and respiratory distress at low vapor concentrations.

    • Dermal Permeation: Halogenated organic molecules can permeate lipophilic nitrile rubber matrices rapidly. Once inside the skin, they alkylate proteins and DNA.

    • Delayed Onset: Burns from benzylic halides may not be immediately painful, leading to prolonged exposure before detection.

    Personal Protective Equipment (PPE) Matrix

    The following PPE standards are non-negotiable for handling >100 mg of substance.

    Hand Protection (Critical)

    Do NOT rely on single-layer nitrile gloves. Benzylic bromides can break through standard 4-mil nitrile in <10 minutes.

    LayerMaterialSpecificationRationale
    Inner (Barrier) Laminate Film Silver Shield® / 4H® / NorfoilImpermeable. Provides >4 hours breakthrough time against organic halides.
    Outer (Dexterity) Nitrile Minimum 5 mil thicknessMechanical protection. Protects the inner laminate glove from tears and provides grip.
    Technique Double-Gloving Tape cuff of inner glove to lab coatPrevents wicking of liquids onto the wrist.
    Respiratory & Engineering Controls
    • Primary Control: All manipulations (weighing, transfer, reaction) must occur inside a certified Chemical Fume Hood operating at 100 fpm face velocity.

    • Secondary (Emergency Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

      • Note: Half-mask respirators are insufficient due to the potential for ocular irritation (lachrymatory effect).

    Ocular Protection[1][2][3]
    • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to vapor risks.

    • High Risk (Scale >5g): Add a Face Shield over goggles to protect against splash/projectile failure.

    Operational Protocols

    PPE Decision Logic

    Use the following workflow to determine the necessary protection level based on your experimental scale.

    PPE_Decision_Tree Start Start: Define Operation Scale SmallScale < 100 mg (Analytical Standards) Start->SmallScale PrepScale 100 mg - 10 g (Synthesis/Purification) Start->PrepScale LargeScale > 10 g (Process Development) Start->LargeScale BasicPPE Standard Nitrile (Double) + Goggles Fume Hood Required SmallScale->BasicPPE Low Vapor Risk EnhancedPPE Laminate Liner + Nitrile Outer Splash Goggles Fume Hood Required PrepScale->EnhancedPPE Permeation Risk MaxPPE Laminate Liner + 8-mil Nitrile Full Face Shield + Goggles Dedicated Sash Height LargeScale->MaxPPE Splash/Vapor Risk

    Figure 1: Risk-based PPE selection logic. Note that laminate gloves become mandatory at preparative scales due to the increased probability of contact.

    Handling & Weighing[4]
    • Static Control: The powder may be static. Use an anti-static gun or ionizer to prevent dispersal.

    • Weighing: Do not weigh on an open bench. Move the balance into the fume hood. If this is impossible, use a pyramid balance enclosure or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

    • Solvent Choice: When dissolving, avoid adding strong oxidizers immediately. Dissolve in inert solvents (DCM, Ethyl Acetate) before adding reagents.

    Emergency Response: Spill & Exposure

    Pre-requisite: Keep a "Spill Kit - Halogenated Organic" nearby containing vermiculite or activated charcoal.

    Spill Cleanup Workflow

    Do NOT use water. Water can hydrolyze the benzylic bromide, releasing Hydrogen Bromide (HBr) gas, creating a secondary respiratory hazard.

    Spill_Response Spill Spill Detected Evacuate Evacuate Area (If outside hood) Spill->Evacuate Vapors Present? PPE Don Silver Shield Gloves & Respirator Spill->PPE Contained in Hood? Evacuate->PPE Absorb Absorb with Vermiculite (NO WATER) PPE->Absorb Collect Collect in Wide-Mouth Jar Absorb->Collect Label Label: 'Halogenated Organic Waste' Collect->Label

    Figure 2: Dry-method spill response protocol to prevent HBr generation.

    First Aid
    • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as this increases skin permeability and may drive the alkylating agent deeper into the dermis.

    • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from alkylating agents can be delayed.

    Disposal & Waste Management

    This compound falls under Halogenated Organic Waste .

    • Segregation: Never mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary. Halogenated waste streams are incinerated at higher temperatures (approx. 1100°C) to prevent the formation of dioxins and to scrub acid gases (HBr/HCl).

    • Labeling: Clearly mark the tag with "Contains Benzylic Bromide" to alert waste handlers of the lachrymatory potential.

    • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as the acidic nature may corrode them over time.

    References

    • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link]

    • PubChem. 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) - Related Compounds & Safety. National Library of Medicine. Retrieved January 28, 2026, from [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.